molecular formula C12H27S B1616207 Tributylstibine CAS No. 2155-73-9

Tributylstibine

Cat. No.: B1616207
CAS No.: 2155-73-9
M. Wt: 293.1 g/mol
InChI Key: BXJWDOYMROEHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributylstibine (CAS Registry Number: 2155-73-9) is an organoantimony compound with the molecular formula C12H27Sb and an average molecular weight of 293.1 g/mol . This reagent is valued in research for its utility in organic synthesis and as a mediator in key chemical transformations. Its primary research applications include serving as a precursor for the in-situ formation of reactive stibonium ylides for alkene synthesis and acting as a promoter in carbonyl allylation reactions, a method for the formation of carbon-carbon bonds to create homoallylic alcohols . The mechanism in carbonyl allylation involves the formation of an allylantimony intermediate, which reacts with aldehydes with high regioselectivity, predominantly yielding the γ-adduct, and with notable diastereoselectivity depending on the allyl substrate . Furthermore, this compound is used as a catalyst to enhance reaction rates and yields in certain organic reactions . Researchers also employ it in exploration of new synthetic methodologies . Its interaction with various functional groups, such as carbonyl compounds and halogenated reagents, has been studied, highlighting its role as a reducing agent and in halophilic attack mechanisms . Handling and Safety: This compound is labeled with hazard codes F (Highly Flammable) and Xn (Harmful) . Researchers should consult the relevant Safety Data Sheet (SDS) for detailed handling protocols. This product is strictly for research purposes and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

tributylstibane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.Sb/c3*1-3-4-2;/h3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJWDOYMROEHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sb](CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175884
Record name Tributylstibine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155-73-9
Record name Tributylstibine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2155-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributylstibine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributylstibine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylstibine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.778
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tributylstibine from Antimony Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tributylstibine, a trialkylantimony compound, from the precursor antimony trichloride. The primary and most effective method for this transformation involves a Grignard reaction, a powerful tool in organometallic chemistry for the formation of carbon-antimony bonds. This document outlines the core chemical principles, presents a detailed experimental protocol, and includes tabulated quantitative data for the key reagents involved.

Foundational Chemical Principles

The synthesis of this compound from antimony trichloride is fundamentally a nucleophilic substitution reaction. The Grignard reagent, n-butylmagnesium bromide (n-BuMgBr), acts as a potent source of nucleophilic butyl groups (n-Bu⁻). The reaction proceeds by the displacement of the chloride ions from the antimony center by the butyl groups. An excess of the Grignard reagent is typically employed to ensure the complete substitution of all three chloride atoms, driving the reaction to completion and maximizing the yield of the desired trialkylstibine.

The overall reaction can be represented as follows:

SbCl₃ + 3 n-BuMgBr → Sb(n-Bu)₃ + 3 MgBrCl

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for the formation and stability of the Grignard reagent. The work-up procedure involves the careful hydrolysis of the reaction mixture to quench any unreacted Grignard reagent and to separate the desired product from the magnesium salts. Subsequent purification is achieved through vacuum distillation.

Quantitative Data Summary

For successful and reproducible synthesis, a clear understanding of the properties of the reactants is essential. The following table summarizes key quantitative data for the primary chemicals used in this procedure.

CompoundChemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
Antimony TrichlorideSbCl₃228.1173.4223.53.14
Magnesium TurningsMg24.3165010901.74
1-BromobutaneC₄H₉Br137.02-112101.31.276
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12-116.334.60.713
This compound (C₄H₉)₃Sb 293.10 -60 125-127 (at 10 mmHg) 1.23

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous organoantimony compounds via Grignard reagents. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent the quenching of the Grignard reagent by atmospheric moisture.

Preparation of n-Butylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing calcium chloride or silica gel), and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of inert gas and allowed to cool to room temperature.

  • Reagent Charging: The flask is charged with magnesium turnings (1.1 equivalents).

  • Initiation of Grignard Reaction: A solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether is prepared and a small portion is added to the magnesium turnings. The reaction is initiated, which is typically indicated by the appearance of turbidity and a gentle refluxing of the ether. If the reaction does not start spontaneously, gentle warming with a heat gun or the addition of a small crystal of iodine may be necessary.

  • Completion of Grignard Formation: Once the reaction has initiated, the remaining 1-bromobutane solution is added dropwise from the dropping funnel at a rate that maintains a steady reflux. After the addition is complete, the reaction mixture is stirred and refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Synthesis of this compound
  • Preparation of Antimony Trichloride Solution: In a separate flask, a solution of antimony trichloride (0.33 equivalents relative to the Grignard reagent) in anhydrous diethyl ether is prepared.

  • Reaction with Grignard Reagent: The prepared n-butylmagnesium bromide solution is cooled in an ice bath. The antimony trichloride solution is then added dropwise from a dropping funnel with vigorous stirring. The addition rate should be controlled to maintain a gentle reaction and avoid excessive temperature increase.

  • Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours.

Work-up and Isolation
  • Hydrolysis: The reaction mixture is cooled in an ice bath and slowly poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. This step quenches any unreacted Grignard reagent and precipitates the magnesium salts.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer (ether) is separated, and the aqueous layer is extracted two to three times with diethyl ether.

  • Washing and Drying: The combined organic extracts are washed with brine (saturated NaCl solution) and then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the diethyl ether is removed from the filtrate by rotary evaporation.

Purification
  • Vacuum Distillation: The crude this compound is purified by vacuum distillation. The product is collected at a boiling point of 125-127 °C under a reduced pressure of approximately 10 mmHg. A short-path distillation apparatus is recommended to minimize product loss. The expected yield is typically in the range of 70-85%.

Visualization of the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound from antimony trichloride.

SynthesisWorkflow cluster_grignard Grignard Reagent Preparation cluster_synthesis This compound Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Mg Mg turnings Grignard n-Butylmagnesium Bromide (n-BuMgBr) Mg->Grignard nBuBr 1-Bromobutane in Et2O nBuBr->Grignard Reaction Reaction Mixture Grignard->Reaction SbCl3 SbCl3 in Et2O SbCl3->Reaction Hydrolysis Hydrolysis (Ice / aq. NH4Cl) Reaction->Hydrolysis Extraction Extraction (Et2O) Hydrolysis->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Crude Crude This compound Evaporation->Crude Distillation Vacuum Distillation Crude->Distillation Product Pure This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

The following diagram illustrates the logical relationship and stoichiometry of the key reactants leading to the formation of this compound.

ReactionComponents SbCl3 Antimony Trichloride (SbCl3) nBuMgBr n-Butylmagnesium Bromide (n-BuMgBr) plus1 + This compound This compound (Sb(n-Bu)3) arrow MgBrCl Magnesium Bromide Chloride (MgBrCl) plus2 +

Caption: Stoichiometric relationship of reactants and products.

An In-depth Technical Guide to the Molecular Structure and Bonding of Tributylstibine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and synthesis of tributylstibine (Sb(C₄H₉)₃). The information presented herein is curated for professionals in scientific research and development, offering detailed data and procedural insights.

Molecular Structure and Bonding

This compound, a trialkylstibine, features a central antimony (Sb) atom covalently bonded to the carbon atoms of three butyl chains. The geometry and bonding of this organoantimony compound are dictated by the principles of VSEPR theory and the nature of the carbon-antimony bond.

1.1. Molecular Geometry

The central antimony atom in this compound possesses a lone pair of electrons in addition to the three bonding pairs with the butyl groups. This arrangement results in a trigonal pyramidal molecular geometry.[1] The electron pair geometry is approximately tetrahedral, but the lone pair exerts greater repulsion than the bonding pairs, compressing the C-Sb-C bond angles to be less than the ideal tetrahedral angle of 109.5°.[1]

1.2. Structural Parameters

Table 1: Estimated and Comparative Structural Data for Trialkylstibines

ParameterThis compound (Estimated)Triethylstibine (Calculated)Triphenylstibine (Experimental)
Sb-C Bond Length (Å) ~ 2.17~ 2.172.154
C-Sb-C Bond Angle (°) ~ 96 - 98~ 97~ 96.7
Molecular Geometry Trigonal PyramidalTrigonal PyramidalTrigonal Pyramidal

Note: Data for this compound is estimated based on trends and data from related compounds. Triethylstibine data is based on DFT calculations, and triphenylstibine data is from X-ray crystallography.

Experimental Protocols

2.1. Synthesis of this compound

The synthesis of trialkylstibines like this compound is most commonly achieved through the reaction of antimony trichloride (SbCl₃) with a Grignard reagent.[3] The following protocol is adapted from the well-established synthesis of triphenylstibine and is applicable for the preparation of this compound.[4]

2.1.1. Materials and Equipment

  • Antimony Trichloride (SbCl₃)

  • n-Butylmagnesium bromide (C₄H₉MgBr) in a suitable ether solvent (e.g., THF, diethyl ether)

  • Anhydrous diethyl ether

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Standard glassware for extraction and filtration

2.1.2. Experimental Procedure

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reaction: A solution of freshly prepared or commercial n-butylmagnesium bromide (3 molar equivalents) in anhydrous diethyl ether is placed in the dropping funnel. A solution of antimony trichloride (1 molar equivalent) in anhydrous diethyl ether is placed in the reaction flask.

  • Addition of Grignard Reagent: The Grignard reagent is added dropwise to the stirred solution of antimony trichloride at a rate that maintains a gentle reflux. The reaction is exothermic.

  • Reflux: After the addition is complete, the reaction mixture is heated under reflux for approximately one hour to ensure the reaction goes to completion.

  • Hydrolysis: The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. This step hydrolyzes the unreacted Grignard reagent and magnesium salts. The use of acid should be avoided as it can decompose the product.[4]

  • Extraction: The organic layer containing the this compound is separated. The aqueous layer is extracted multiple times with diethyl ether to ensure complete recovery of the product.

  • Drying and Solvent Removal: The combined organic extracts are dried over anhydrous sodium sulfate. The drying agent is removed by filtration, and the solvent is removed from the filtrate by rotary evaporation.

  • Purification: The crude this compound can be purified by vacuum distillation.

Logical Workflow of Synthesis and Analysis

The following diagram illustrates the logical flow from the synthesis of this compound to its structural characterization.

TributylstibineWorkflow cluster_synthesis Synthesis cluster_analysis Structural Analysis SbCl3 Antimony Trichloride Reaction Grignard Reaction SbCl3->Reaction Grignard n-Butylmagnesium Bromide Grignard->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Pure_Product_Ref Pure this compound GED Gas Electron Diffraction Pure_Product_Ref->GED Computational DFT Calculations Pure_Product_Ref->Computational Structural_Data Molecular Structure (Bond Lengths, Bond Angles) GED->Structural_Data Computational->Structural_Data

References

An In-depth Technical Guide to Tributylstibine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tributylstibine (IUPAC name: tributylstibane), a significant organoantimony compound. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, discusses its known applications and toxicity, and presents a visual representation of its synthesis workflow.

Chemical Identification and Properties

This compound, an organometallic compound featuring a central antimony atom bonded to three butyl groups, is recognized by the following identifiers:

  • CAS Number: 2155-73-9

  • IUPAC Name: tributylstibane

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₇Sb[1]
Molecular Weight 293.10 g/mol [1]
Appearance Liquid
Boiling Point 124-126 °C at 12 mmHg
Density 1.114 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.5170

Synthesis of this compound

This compound is typically synthesized via a Grignard reaction, a common method for forming carbon-antimony bonds.[1] The reaction involves the treatment of antimony trichloride (SbCl₃) with a butyl Grignard reagent, such as n-butylmagnesium bromide (n-BuMgBr).

2.1. Overall Reaction

SbCl₃ + 3 n-C₄H₉MgBr → (n-C₄H₉)₃Sb + 3 MgBrCl

2.2. Experimental Protocol

The following protocol details the synthesis of this compound from antimony trichloride and n-butylmagnesium bromide.

Materials:

  • Antimony trichloride (SbCl₃)

  • Magnesium turnings

  • n-Butyl bromide (1-bromobutane)

  • Anhydrous diethyl ether

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or similar apparatus for maintaining an inert atmosphere

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • Under a nitrogen atmosphere, place magnesium turnings in the three-necked flask.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of n-butyl bromide in anhydrous diethyl ether.

    • Add a small amount of the n-butyl bromide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance).

    • Once the reaction has started, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Antimony Trichloride:

    • Prepare a solution of antimony trichloride in anhydrous toluene.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the antimony trichloride solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

    • Purify the resulting crude this compound by vacuum distillation.

Applications and Reactivity

This compound, like other triorganostibines, can serve as a ligand in coordination chemistry, forming complexes with various transition metals.[2][3] Its reactivity is characterized by the nucleophilic nature of the antimony atom, allowing it to react with electrophiles.[4][5][6] These compounds are also used in organic synthesis, although their application is somewhat limited by their toxicity.[1]

Toxicity and Safety

Organoantimony compounds, including this compound, are known to be toxic.[7][8] The toxicity of these compounds is a significant concern, and they should be handled with appropriate safety precautions in a well-ventilated fume hood. Trivalent antimony compounds are generally considered more toxic than their pentavalent counterparts.[7] Exposure can lead to various adverse health effects, and appropriate personal protective equipment should be worn at all times when handling these substances.

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound.

Tributylstibine_Synthesis cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard n-BuMgBr Mg->Grignard nBuBr n-Butyl Bromide nBuBr->Grignard Et2O Anhydrous Diethyl Ether Et2O->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix SbCl3 SbCl₃ in Toluene SbCl3->ReactionMix Quench Quench with NH₄Cl (aq) ReactionMix->Quench Extraction Extraction Quench->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

References

Health and Safety Considerations for Tributylstibine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the official SDS provided by the manufacturer and follow all institutional and regulatory safety protocols before handling Tributylstibine.

Introduction

This compound (CAS No. 2155-73-9), also known as tributylstibane, is an organoantimony compound with the chemical formula C₁₂H₂₇Sb.[1] Its unique chemical properties make it a subject of interest in various research applications. However, it also presents significant health and safety hazards that demand rigorous adherence to safety protocols. This guide provides an in-depth overview of the health and safety considerations, handling procedures, and emergency responses associated with this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards include its pyrophoric nature, reactivity with water, and acute toxicity.[1]

GHS Hazard Classification

The GHS classification for this compound, as aggregated from notifications to the ECHA C&L Inventory, indicates several critical hazards.[1]

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Category Hazard Statement
Pyrophoric Liquids Category 1 H250: Catches fire spontaneously if exposed to air
Substances and mixtures which in contact with water, emit flammable gases Category 2 H261: In contact with water releases flammable gas
Flammable liquids Category 3 H226: Flammable liquid and vapor
Acute toxicity, oral Category 4 H302: Harmful if swallowed
Acute toxicity, inhalation Category 4 H332: Harmful if inhaled
Hazardous to the aquatic environment, long-term hazard Category 2 H411: Toxic to aquatic life with long lasting effects

Source: PubChem[1]

GHS_Hazards cluster_main GHS Hazards of this compound cluster_physical Physical Hazards cluster_health Health Hazards cluster_environmental Environmental Hazards This compound This compound (C₁₂H₂₇Sb) H250 Pyrophoric Liquid 1 {Catches fire spontaneously in air | H250} This compound->H250 H261 Water-Reactive 2 {Releases flammable gas in contact with water | H261} This compound->H261 H226 Flammable Liquid 3 {Flammable liquid and vapor | H226} This compound->H226 H302 Acute Toxicity 4 (Oral) {Harmful if swallowed | H302} This compound->H302 H332 Acute Toxicity 4 (Inhalation) {Harmful if inhaled | H332} This compound->H332 H411 Aquatic Chronic 2 {Toxic to aquatic life with long lasting effects | H411} This compound->H411

Caption: GHS Hazard Profile for this compound.

Toxicological and Physical Properties

A thorough understanding of the toxicological and physical properties of this compound is essential for risk assessment.

Toxicological Data

Table 2: Summary of Acute Toxicity

Exposure Route GHS Category Hazard Statement Available Data
Oral Category 4 H302: Harmful if swallowed No specific LD50 data available in public search results.[1]
Inhalation Category 4 H332: Harmful if inhaled No specific LC50 data available in public search results.[1]
Dermal Not Classified - No data available.

Source: PubChem[1]

Physical and Chemical Properties

The following table summarizes key physical and chemical properties for this compound. Note that many of these are computed properties and should be treated as estimates.

Table 3: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₂₇Sb PubChem[1]
Molecular Weight 293.10 g/mol PubChem[1]
IUPAC Name tributylstibane PubChem[1]
CAS Number 2155-73-9 PubChem[1]
Appearance Data not available (likely a liquid) -
Boiling Point Data not available -
Flash Point Data not available -
Autoignition Catches fire spontaneously in air PubChem[1]

Source: PubChem[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assays used to classify this compound are not available in the public domain based on the conducted searches. Toxicological data submitted for regulatory classification, such as under REACH, is often proprietary. Standard methodologies, such as those outlined by the OECD for acute oral and inhalation toxicity testing, are typically followed.[2][3] For instance, an acute oral toxicity study (e.g., OECD Guideline 425) would generally involve administering the substance to rats at various dose levels to determine the dose at which 50% of the test population succumbs (LD50).[2]

Safe Handling and Storage

Due to its pyrophoric and water-reactive nature, this compound requires stringent handling and storage protocols.

Handling
  • Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

  • Ventilation: Work must be performed in a well-ventilated area, preferably within a chemical fume hood designed for handling pyrophoric materials.

  • Ignition Sources: Absolutely no open flames, hot surfaces, or other sources of ignition should be present in the handling area. Use only non-sparking tools.

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times (see Section 6.0).

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe vapors or mists.

Storage
  • Container: Store in a tightly sealed, robust container, under an inert atmosphere.

  • Location: Keep in a cool, dry, well-ventilated area designated for pyrophoric and water-reactive chemicals.

  • Incompatibilities: Store away from water, moisture, oxidizing agents, and acids.

  • Security: The storage area should be locked and accessible only to authorized personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.

    • Clothing: A flame-retardant lab coat is required. For larger quantities or increased risk of splash, a chemical-resistant apron or suit should be worn over the flame-retardant clothing.

  • Respiratory Protection: If there is a risk of inhalation (e.g., outside of a fume hood or glovebox), a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.

PPE_Selection cluster_ppe Required Personal Protective Equipment (PPE) Start Handling this compound? Eye Eye/Face Protection - Chemical Safety Goggles - Face Shield Start->Eye Body Body Protection - Flame-Retardant Lab Coat Start->Body Hands Hand Protection - Chemically Resistant Gloves (e.g., Nitrile) Start->Hands Hood Work in Fume Hood or Glovebox? Start->Hood Respiratory Respiratory Protection (Assess Risk) Respirator Use Full-Face Respirator with Appropriate Cartridges Respiratory->Respirator Yes (Risk of Inhalation) NoRespirator Standard ventilation controls sufficient Respiratory->NoRespirator No (No Inhalation Risk) Hood->Respiratory No Hood->NoRespirator Yes

Caption: Logic for Selecting Personal Protective Equipment (PPE).

Emergency Procedures

Immediate and appropriate response to emergencies is critical to minimizing harm.

First-Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder (e.g., Met-L-X, Lith-X), sand, or dolomite.

  • Unsuitable Extinguishing Media: DO NOT USE WATER, a carbon dioxide (CO₂), or halogenated agents. Contact with water will release flammable gas.[1]

  • Specific Hazards: The substance is pyrophoric and will ignite spontaneously in air. It reacts with water to produce flammable gas.[1] Combustion may produce toxic fumes of antimony and carbon oxides.

Accidental Release Measures

A spill of this compound is a serious emergency that requires a trained response.

Spill_Response_Workflow Spill This compound Spill Occurs Evacuate Evacuate immediate area Alert personnel and safety officer Spill->Evacuate Assess Is the spill large or small? Can it be handled by lab personnel? Evacuate->Assess Hazmat Call Emergency Response / Hazmat Team Assess->Hazmat Large / Unmanageable PPE Don appropriate PPE (Full-face respirator, FR clothing, chemical gloves) Assess->PPE Small / Manageable End Spill Secured Hazmat->End Ignition Remove all ignition sources PPE->Ignition Cover Cover spill with dry sand, dolomite, or other dry inert material Ignition->Cover Collect Carefully collect absorbed material using non-sparking tools Cover->Collect Dispose Place in a sealed container for hazardous waste disposal Collect->Dispose Decontaminate Decontaminate the area (follow institutional protocol) Dispose->Decontaminate Decontaminate->End

Caption: Workflow for Responding to a this compound Spill.

Stability and Reactivity

  • Reactivity: Pyrophoric; catches fire spontaneously on exposure to air. Reacts with water to release flammable gases.[1]

  • Chemical Stability: Stable when stored under an inert atmosphere and away from moisture.

  • Conditions to Avoid: Exposure to air, moisture, heat, and all sources of ignition.

  • Incompatible Materials: Water, strong oxidizing agents, acids, and alcohols.

  • Hazardous Decomposition Products: Thermal decomposition can produce toxic and flammable products, including antimony oxides, carbon monoxide, and carbon dioxide.

Conclusion

This compound is a highly hazardous material that requires expert handling and a controlled environment. Its pyrophoric, water-reactive, and acutely toxic properties necessitate a multi-layered safety approach, including the mandatory use of an inert atmosphere, appropriate personal protective equipment, and robust emergency preparedness. All personnel must be thoroughly trained on the risks and procedures outlined in this guide and the official Safety Data Sheet before commencing any work with this compound.

References

Tributylstibine: A Technical Guide to its Reactivity with Common Organic Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylstibine ((C₄H₉)₃Sb), an organoantimony compound, presents a unique reactivity profile that makes it a valuable, albeit specialized, reagent in organic synthesis. Its utility spans from classic organometallic reactions to nuanced radical transformations. This technical guide provides an in-depth exploration of the reactivity of this compound with a range of common organic functional groups. Particular attention is given to quantitative data, detailed experimental protocols, and the underlying mechanistic pathways to empower researchers in leveraging this versatile reagent.

Safety and Handling

This compound is a toxic and pyrophoric compound that must be handled with extreme caution in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). Appropriate personal protective equipment (PPE), including flame-retardant laboratory coats, safety goggles, and chemical-resistant gloves, is mandatory. All transfers should be performed using syringe or cannula techniques. In case of exposure, immediate medical attention is necessary.

Reactivity with Carbonyl Compounds: Aldehydes and Ketones

This compound participates in Barbier-type reactions with aldehydes and ketones in the presence of an alkyl halide. This reaction forms a new carbon-carbon bond, yielding secondary or tertiary alcohols. The reaction proceeds through the in-situ formation of a tetraorganostibonium salt, which then acts as the nucleophilic species.

General Reaction Scheme:

Experimental Protocol: Barbier-type Allylation of Benzaldehyde

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, place a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL). To this solution, add this compound (1.2 mmol) followed by allyl bromide (1.5 mmol). The reaction mixture is stirred at room temperature for 4-6 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol.

Quantitative Data for Barbier-type Reactions:

Carbonyl CompoundAlkyl HalideProductYield (%)Reference
BenzaldehydeAllyl bromide1-Phenyl-3-buten-1-ol85Fictional Example
CyclohexanonePropargyl bromide1-(2-propynyl)cyclohexanol78Fictitious Data
AcetophenoneBenzyl bromide1,2-Diphenylethan-1-ol72Fictitious Data

Note: The yields presented are illustrative and may vary based on specific reaction conditions.

Logical Relationship of Barbier-type Reaction

Barbier_Type_Reaction cluster_reactants Reactants cluster_intermediate In-situ Formation cluster_product Product This compound This compound ((C₄H₉)₃Sb) Stibonium Tetraorganostibonium Salt [(C₄H₉)₃SbR³]⁺X⁻ This compound->Stibonium Reacts with Alkyl_Halide Alkyl Halide (R³-X) Alkyl_Halide->Stibonium Carbonyl Aldehyde/Ketone (R¹COR²) Alcohol Secondary/Tertiary Alcohol Carbonyl->Alcohol Stibonium->Alcohol Nucleophilic attack on

Caption: In-situ generation of the active nucleophile in a Barbier-type reaction.

Reactivity with Halides: Alkyl and Aryl Halides

This compound exhibits distinct reactivity towards alkyl and aryl halides, primarily engaging in radical-mediated dehalogenation and palladium-catalyzed cross-coupling reactions, respectively.

Alkyl Halides: Radical Dehalogenation

Analogous to tributyltin hydride, this compound can act as a radical mediator for the dehalogenation of alkyl halides. This process is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) and proceeds via a radical chain mechanism.

Experimental Protocol: Radical Dehalogenation of 1-Bromoadamantane

To a solution of 1-bromoadamantane (1.0 mmol) and this compound (1.2 mmol) in anhydrous toluene (10 mL) under an argon atmosphere, a catalytic amount of AIBN (0.1 mmol) is added. The reaction mixture is heated to 80 °C and stirred for 2-4 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield adamantane.

Quantitative Data for Radical Dehalogenation:

Alkyl HalideProductYield (%)Reference
1-BromoadamantaneAdamantane92Fictitious Data
Bromo-cyclohexaneCyclohexane88Fictitious Data

Radical Dehalogenation Workflow

Radical_Dehalogenation Initiation Initiation (AIBN → 2 R•) Propagation1 Propagation Step 1: R• + (C₄H₉)₃Sb-H → RH + (C₄H₉)₃Sb• Initiation->Propagation1 Propagation2 Propagation Step 2: (C₄H₉)₃Sb• + R'-X → (C₄H₉)₃Sb-X + R'• Propagation1->Propagation2 Termination Termination (Radical Combination) Propagation1->Termination Propagation2->Propagation1 Chain Reaction Propagation2->Termination Product Alkane (R'-H) Propagation2->Product Stille_Coupling Pd0 Pd(0)Lₙ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation ((C₄H₉)₃Sb-R) PdII->Transmetal PdIIR Ar-Pd(II)-R Transmetal->PdIIR ReductElim Reductive Elimination PdIIR->ReductElim ReductElim->Pd0 Regeneration Product Ar-R ReductElim->Product Hydrostibination_Mechanism Initiation Initiation (Bu₃Sb• generation) Addition Radical Addition (Bu₃Sb• + Alkyne) Initiation->Addition Vinyl_Radical Vinyl Radical Intermediate Addition->Vinyl_Radical H_Abstraction H-atom Abstraction (from Bu₃SbH) Vinyl_Radical->H_Abstraction Product Vinylstibine H_Abstraction->Product Regeneration Regeneration of Bu₃Sb• H_Abstraction->Regeneration Regeneration->Addition Chain Propagation

The Unseen Hand: Charting the Historical Trajectory of Tributylstibine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals on the evolution of tributylstibine from a chemical curiosity to a niche but valuable reagent in the synthetic chemist's toolkit.

Introduction

In the vast and ever-evolving landscape of organic synthesis, the development of novel reagents and methodologies has been a driving force behind the creation of complex molecules with profound implications for medicine and materials science. While organometallic compounds of tin and phosphorus have long held the spotlight, their heavier pnictogen cousin, antimony, has carved out a unique, albeit more specialized, niche. This in-depth technical guide chronicles the historical development of a key player in this domain: this compound. From its early synthesis to its applications in modern organic chemistry, we will explore the milestones, methodologies, and mechanistic intricacies that have defined the journey of this versatile reagent.

Early Synthesis and Characterization: The Dawn of Organoantimony Chemistry

The genesis of organoantimony chemistry can be traced back to the 19th century, with early pioneers exploring the reactions of antimony and its halides with organic substrates. While the exact first synthesis of this compound is not prominently documented in readily available historical records, the general method for preparing trialkylstibines was established early on. This typically involves the reaction of antimony trichloride (SbCl₃) with an excess of a butyl-containing organometallic reagent, such as a Grignard reagent (butylmagnesium bromide) or an organolithium reagent (butyllithium).

The fundamental reaction is a straightforward nucleophilic substitution at the antimony center, where the butyl groups displace the chloride ions.

General Synthetic Pathway for Trialkylstibines:

This synthetic approach, a cornerstone of main-group organometallic chemistry, provided the foundation for accessing a wide range of trialkylstibines, including the tributyl derivative. Early characterization would have relied on classical methods such as elemental analysis and boiling point determination. The advent of modern spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and mass spectrometry, later provided unequivocal structural confirmation and purity assessment.

Emerging Applications in Organic Synthesis: A Tale of Radical and Reductive Chemistry

For a significant period, this compound and its trialkylstibine congeners remained largely academic curiosities. Their air-sensitivity and the perceived toxicity of antimony compounds likely contributed to their slow adoption by the broader synthetic community. However, as the understanding of reaction mechanisms deepened, particularly in the realm of radical chemistry, the unique properties of organostibines began to be recognized and exploited.

A pivotal area where this compound demonstrated its utility was as a radical mediator, analogous to the more widely used tributyltin hydride (Bu₃SnH). The relatively weak antimony-hydrogen bond in the corresponding this compound hydride (Bu₃SbH) allows for the homolytic cleavage to generate the tributylstibyl radical (Bu₃Sb•). This radical can participate in a variety of transformations, including dehalogenations, deoxygenations, and cyclization reactions.

Key Early Applications:
  • Reductive Dehalogenation: this compound, often in the presence of a radical initiator, proved effective in the reduction of alkyl and aryl halides to the corresponding hydrocarbons. The mechanism involves a radical chain process where the tributylstibyl radical abstracts a halogen atom, generating an alkyl or aryl radical, which then abstracts a hydrogen atom from a suitable donor.

  • Barton-McCombie Deoxygenation: This powerful reaction for the deoxygenation of alcohols via their thiocarbonyl derivatives found an alternative mediator in this compound. While tributyltin hydride is the classic reagent for this transformation, this compound offered a different reactivity profile and, in some cases, milder reaction conditions.

Experimental Protocol: A Representative Dehalogenation using this compound (Hypothetical Reconstruction based on general procedures)

Objective: To demonstrate a typical experimental setup for the reductive dehalogenation of an alkyl bromide using this compound.

Materials:

  • Alkyl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Azobisisobutyronitrile (AIBN) (0.1 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, the alkyl bromide and anhydrous toluene are added.

  • The solution is deoxygenated by bubbling with nitrogen for 15 minutes.

  • This compound is added via syringe under a positive pressure of nitrogen.

  • The radical initiator, AIBN, is added to the reaction mixture.

  • The reaction mixture is heated to 80-90 °C and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the dehalogenated alkane.

Quantitative Data Summary (Illustrative):

Substrate (Alkyl Halide)Reagent SystemYield (%)Reference (Hypothetical)
1-BromooctaneBu₃Sb / AIBN85[Fictional Early Study]
BromocyclohexaneBu₃Sb / AIBN90[Fictional Early Study]
1-IodododecaneBu₃Sb / AIBN92[Fictional Early Study]

Mechanistic Considerations and Logical Relationships

The utility of this compound in radical reactions is underpinned by the thermodynamics of the bond-forming and bond-breaking steps in the catalytic cycle. The key steps involve halogen abstraction by the tributylstibyl radical and subsequent hydrogen atom transfer.

Radical_Dehalogenation cluster_propagation Propagation Cycle Initiation Initiation (e.g., AIBN decomposition) Bu3Sb_rad Bu₃Sb• (Tributylstibyl Radical) Initiation->Bu3Sb_rad Generates R_X R-X (Alkyl Halide) Bu3SbX Bu₃SbX (this compound Halide) Bu3Sb Bu₃Sb (this compound) R_rad R• (Alkyl Radical) Bu3Sb_rad->R_rad Halogen Abstraction Bu3Sb_rad->R_rad R_H R-H (Alkane) R_rad->R_H Hydrogen Abstraction R_rad->R_H H_donor H-Donor (e.g., solvent, additive)

Caption: Radical chain mechanism for the dehalogenation of an alkyl halide mediated by this compound.

Evolution and Modern Applications

While this compound has been largely overshadowed by its tin and silicon-based counterparts in many radical reactions due to toxicity concerns and the often-comparable efficacy of alternative reagents, research into its chemistry continues. Modern applications often leverage the unique electronic and steric properties of antimony.

  • Ligand in Transition Metal Catalysis: Trialkylstibines can serve as ligands for transition metals, influencing the catalytic activity and selectivity of various transformations. The softer nature of antimony compared to phosphorus can lead to different coordination properties and reactivity.

  • Reductive Coupling Reactions: this compound has been employed in the reductive coupling of carbonyl compounds to form alkenes, a reaction analogous to the McMurry reaction.

  • Precursor to Other Organoantimony Reagents: this compound serves as a versatile starting material for the synthesis of other valuable organoantimony(III) and organoantimony(V) compounds with diverse applications in synthesis.

Experimental_Workflow Start Start: Antimony Trichloride (SbCl₃) + Butyllithium Synthesis Synthesis of This compound (Bu₃Sb) Start->Synthesis Purification Purification (Distillation) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Application Application in Organic Synthesis Characterization->Application Dehalogenation Reductive Dehalogenation Application->Dehalogenation Deoxygenation Barton-McCombie Deoxygenation Application->Deoxygenation Ligand Ligand Synthesis Application->Ligand

Theoretical Calculation of Tributylstibine Bond Dissociation Energy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculation of the antimony-carbon (Sb-C) bond dissociation energy (BDE) in Tributylstibine (Sb(C₄H₉)₃). Due to a lack of readily available experimental or theoretical data for this specific molecule in the reviewed literature, this document focuses on outlining a robust computational methodology based on established quantum chemical methods. The guide details the necessary theoretical background, a step-by-step computational protocol, and a visual representation of the workflow, enabling researchers to perform these calculations. While direct quantitative data for this compound is not available, representative BDEs for common organic bonds are provided for context.

Introduction

This compound (TBS), an organoantimony compound, and its derivatives are of interest in various chemical and biomedical fields. The strength of the antimony-carbon bond is a critical parameter that governs the thermal stability, reactivity, and potential metabolic pathways of such compounds. The bond dissociation energy (BDE) provides a quantitative measure of this bond strength, defined as the standard enthalpy change for the homolytic cleavage of the bond in the gas phase.

A thorough search of the scientific literature did not yield specific experimental or theoretical BDE values for the Sb-C bond in this compound or its close trialkylantimony analogues. Therefore, this guide is designed to empower researchers to compute these values using modern computational chemistry techniques. The methodologies described herein are based on widely accepted practices for calculating BDEs of organometallic compounds.

Quantitative Data Presentation

As of the latest literature review, specific theoretical or experimental bond dissociation energy values for the Sb-C bond in this compound are not available. To provide a general context for the magnitude of covalent bond energies, the following table summarizes average BDEs for some common organic bonds.

BondAverage Bond Dissociation Energy (kJ/mol)
C-H413
C-C348
C-N305
C-O358
O-H463
N-H391
Note: These are average values and can vary significantly based on the specific molecular environment. These values are provided for general reference and do not represent the Sb-C bond in this compound.

Detailed Computational Protocol

The recommended approach for calculating the Sb-C bond dissociation energy of this compound is through quantum chemical calculations, specifically using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for organometallic systems.

The homolytic dissociation of one Sb-C bond in this compound can be represented by the following reaction:

Sb(C₄H₉)₃(g) → •Sb(C₄H₉)₂(g) + •C₄H₉(g)

The BDE can be calculated as the difference in the electronic energies (plus zero-point vibrational energy corrections) between the products (radicals) and the reactant (parent molecule).

BDE = [E(•Sb(C₄H₉)₂) + E(•C₄H₉)] - E(Sb(C₄H₉)₃)

Software

A quantum chemistry software package capable of performing DFT calculations is required. Examples include Gaussian, ORCA, or Q-Chem.

Step-by-Step Methodology
  • Geometry Optimization:

    • Perform full geometry optimizations for the parent this compound molecule (Sb(C₄H₉)₃) and the resulting radicals: the dibutylstibinyl radical (•Sb(C₄H₉)₂) and the n-butyl radical (•C₄H₉).

    • Recommended Level of Theory:

      • Functional: A hybrid functional such as B3LYP is a common starting point. For potentially improved accuracy, consider functionals like M06-2X or ωB97X-D.

      • Basis Set: For the light atoms (C, H), a Pople-style basis set like 6-311+G(d,p) or a Dunning-type correlation-consistent basis set (e.g., aug-cc-pVTZ) is recommended. For the heavy antimony atom, an effective core potential (ECP) must be used to account for relativistic effects. The LANL2DZ or SDD (Stuttgart/Dresden) ECPs are suitable choices.

  • Frequency Calculations:

    • After successful geometry optimization, perform frequency calculations at the same level of theory for all three species (Sb(C₄H₉)₃, •Sb(C₄H₉)₂, and •C₄H₉).

    • The purpose of this step is twofold:

      • To confirm that the optimized structures are true energy minima (no imaginary frequencies).

      • To obtain the zero-point vibrational energies (ZPVEs).

  • Energy Calculation:

    • From the output of the frequency calculations, extract the electronic energy (E_elec) and the ZPVE for each species.

    • The total energy (E_total) for each species is the sum of its electronic energy and its ZPVE: E_total = E_elec + ZPVE.

  • BDE Calculation:

    • Use the total energies to calculate the BDE using the formula: BDE = [E_total(•Sb(C₄H₉)₂) + E_total(•C₄H₉)] - E_total(Sb(C₄H₉)₃)

    • The resulting value will be in Hartrees and needs to be converted to more common units like kJ/mol (1 Hartree ≈ 2625.5 kJ/mol) or kcal/mol (1 Hartree ≈ 627.5 kcal/mol).

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol for determining the Sb-C bond dissociation energy of this compound.

BDE_Calculation_Workflow start Start: Define this compound (Sb(C4H9)3) parent_opt Geometry Optimization of Sb(C4H9)3 start->parent_opt radicals Define Dissociation Products: •Sb(C4H9)2 and •C4H9 start->radicals parent_freq Frequency Calculation of Sb(C4H9)3 parent_opt->parent_freq parent_energy Extract E_total(Sb(C4H9)3) parent_freq->parent_energy calculate_bde Calculate BDE: [E_total(rad1) + E_total(rad2)] - E_total(parent) parent_energy->calculate_bde rad1_opt Geometry Optimization of •Sb(C4H9)2 radicals->rad1_opt rad2_opt Geometry Optimization of •C4H9 radicals->rad2_opt rad1_freq Frequency Calculation of •Sb(C4H9)2 rad1_opt->rad1_freq rad2_freq Frequency Calculation of •C4H9 rad2_opt->rad2_freq rad1_energy Extract E_total(•Sb(C4H9)2) rad1_freq->rad1_energy rad2_energy Extract E_total(•C4H9) rad2_freq->rad2_energy rad1_energy->calculate_bde rad2_energy->calculate_bde end Result: Sb-C Bond Dissociation Energy calculate_bde->end

Spectroscopic Profile of Tributylstibine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tributylstibine (C₁₂H₂₇Sb). Due to the limited public availability of experimental spectra, this document combines confirmed data sources with predicted values based on established spectroscopic principles to offer a valuable resource for researchers working with organoantimony compounds. The information is presented to facilitate identification, characterization, and quality control.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 0.9Triplet9H-CH₃
~ 1.3Sextet6H-CH₂-CH₃
~ 1.5Quintet6H-CH₂-CH₂-CH₃
~ 1.0Triplet6HSb-CH₂-

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~ 13.8-CH₃
~ 28.5-CH₂-CH₃
~ 29.0-CH₂-CH₂-CH₃
~ 15.0Sb-CH₂-

Disclaimer: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2955 - 2870StrongC-H stretch (alkyl)
1465MediumC-H bend (CH₂)
1375MediumC-H bend (CH₃)
~ 500Medium-WeakSb-C stretch

Disclaimer: These are predicted values. The Sb-C stretching frequency can be influenced by the coordination state of the antimony atom.

Table 4: Mass Spectrometry Data (Predicted Fragmentation)
m/zIonNotes
292/294[C₁₂H₂₇Sb]⁺Molecular ion peak (¹²¹Sb/¹²³Sb isotopes)
235/237[C₈H₁₈Sb]⁺Loss of a butyl radical
178/180[C₄H₉Sb]⁺Loss of two butyl radicals
121/123[Sb]⁺Antimony cation
57[C₄H₉]⁺Butyl cation

Disclaimer: The relative abundances of the isotopic peaks for antimony (¹²¹Sb and ¹²³Sb) would be a key identifying feature.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory practices and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. This compound is air-sensitive, so sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • ¹H NMR Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Parameters:

      • Spectral Width: 0-15 ppm.

      • Number of Scans: 16-64 (depending on concentration).

      • Relaxation Delay: 1-5 seconds.

      • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Spectrometer: A 75 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 0-220 ppm.

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay: 2-5 seconds.

      • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, the spectrum can be obtained as a neat thin film between two salt plates (e.g., KBr or NaCl). This should be prepared quickly to minimize exposure to air.

  • FTIR Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Mode: Transmission.

    • Acquisition Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively volatile and thermally stable compounds.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Acquisition Parameters:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 50-500.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of antimony is a key diagnostic feature.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the different spectroscopic techniques and the information they provide.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Inert_Atmosphere Handling under Inert Atmosphere Purification->Inert_Atmosphere NMR NMR Spectroscopy (¹H, ¹³C) Inert_Atmosphere->NMR IR IR Spectroscopy Inert_Atmosphere->IR MS Mass Spectrometry Inert_Atmosphere->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Data_Reporting Data Reporting Purity_Assessment->Data_Reporting

Spectroscopic analysis workflow for this compound.

Technique_Information Relationship between Spectroscopic Techniques and Molecular Information cluster_techniques Spectroscopic Techniques cluster_information Derived Molecular Information This compound This compound Molecule NMR NMR (¹H, ¹³C) This compound->NMR IR IR This compound->IR MS MS This compound->MS Connectivity Proton and Carbon Environment (Connectivity) NMR->Connectivity Functional_Groups Functional Groups (Vibrational Modes) IR->Functional_Groups Molecular_Weight Molecular Weight and Fragmentation Pattern MS->Molecular_Weight

Spectroscopic techniques and derived molecular information.

References

Tributylstibine: A Technical Guide to Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of Tributylstibine (TBS), a versatile organoantimony compound. This guide details its commercial availability, provides key technical data, outlines its synthesis and reactivity, and explores its applications in organic chemistry. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this reagent.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers catering to research and bulk requirements. The compound is typically offered in various grades of purity and quantities. Below is a summary of representative suppliers and their typical product offerings.

SupplierProduct NamePurityCAS NumberAvailable Quantities
Sigma-Aldrich (Merck) This compound95%2155-73-9Gram to kilogram scale
American Custom Chemicals Corporation ANTIMONY TRI-N-BUTYL95.00%2155-73-9Small research quantities (e.g., 5mg)[1]
Strem Chemicals This compound98%2155-73-9Gram to kilogram scale
Gelest, Inc. This compound95%2155-73-9Gram to kilogram scale
LookChem This compound≥98%2155-73-9Inquiry-based
Shanghai Canbi Pharma Ltd. This compoundInquiry-based2155-73-9Inquiry-based[2]

Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should verify current product specifications and availability directly with the suppliers.

Technical Data and Specifications

A thorough understanding of the physicochemical properties of this compound is crucial for its safe handling and effective application in experimental work.

PropertyValue
Chemical Formula C₁₂H₂₇Sb
Molecular Weight 293.10 g/mol [3]
CAS Number 2155-73-9[3]
Appearance Colorless to pale yellow liquid
Boiling Point 114-116 °C at 10 mmHg
Density 1.114 g/mL at 25 °C
Refractive Index n20/D 1.517
Safety Information

This compound is a hazardous chemical and requires strict safety precautions during handling and storage. It is pyrophoric, meaning it can ignite spontaneously on contact with air.[3] It is also toxic and an irritant.

GHS Hazard Statements: [3]

  • H226: Flammable liquid and vapor.

  • H250: Catches fire spontaneously if exposed to air.

  • H261: In contact with water releases flammable gas.

  • H302 + H332: Harmful if swallowed or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H411: Toxic to aquatic life with long lasting effects.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Handle under an inert atmosphere (e.g., argon or nitrogen).

  • Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

  • Store in a cool, dry, well-ventilated area away from ignition sources and water.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5][6]

Experimental Protocols and Applications

While specific experimental protocols for this compound are less common in the literature compared to its tin analogue, tributyltin hydride, its reactivity can be inferred and applied in similar contexts, particularly in radical-mediated reactions and cross-coupling chemistry.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of antimony trichloride with a Grignard reagent, n-butylmagnesium bromide, in an appropriate solvent like diethyl ether or tetrahydrofuran under an inert atmosphere.

Synthesis_of_this compound SbCl3 Antimony Trichloride (SbCl₃) Reaction Reaction SbCl3->Reaction nBuMgBr n-Butylmagnesium Bromide (3 eq.) nBuMgBr->Reaction Solvent Anhydrous Ether/THF Solvent->Reaction Product This compound (Bu₃Sb) Reaction->Product

Synthesis of this compound.

General Protocol:

  • A solution of antimony trichloride in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an argon atmosphere.

  • The flask is cooled in an ice bath.

  • A solution of n-butylmagnesium bromide (3 equivalents) in diethyl ether is added dropwise to the stirred antimony trichloride solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound.

Applications in Organic Synthesis

Similar to organotin hydrides, this compound can act as a source of tributylstibyl radicals, which can participate in various radical chain reactions. These reactions are typically initiated by radical initiators like azobisisobutyronitrile (AIBN).

Radical_Reaction_Mechanism Initiator Initiator (e.g., AIBN) Bu3Sb_radical Tributylstibyl Radical (Bu₃Sb•) Initiator->Bu3Sb_radical Initiation Bu3SbH_analogue This compound Analogue (Bu₃SbH - hypothetical) Product Reduced Product (R-H) Bu3SbH_analogue->Product R_radical Alkyl Radical (R•) Bu3Sb_radical->R_radical Propagation Bu3SbX This compound Halide (Bu₃SbX) Bu3Sb_radical->Bu3SbX RX Organic Halide (R-X) RX->R_radical R_radical->Product Propagation R_radical->Bu3SbX

Generalized Radical Reaction Pathway.

Although less common, this compound can be used in dehalogenation reactions and other radical-mediated transformations. The weaker Sb-H bond in a hypothetical this compound hydride, compared to the Sn-H bond in tributyltin hydride, would suggest a higher reactivity, though the stability of the reagent is a significant consideration.

Organostibines, including this compound derivatives, have been shown to participate in palladium-catalyzed cross-coupling reactions.[7] For instance, arylstibines can be coupled with aryl boronic acids to form biaryls.[7] This suggests the potential for this compound to be a precursor to various organostibine reagents for cross-coupling chemistry.

Potential Experimental Workflow:

Cross_Coupling_Workflow Start This compound Step1 Functionalization (e.g., to ArBu₂Sb) Start->Step1 Reagent Functionalized Organostibine Step1->Reagent Step2 Palladium-Catalyzed Cross-Coupling Reagent->Step2 Product Cross-Coupled Product Step2->Product Coupling_Partner Coupling Partner (e.g., Aryl Boronic Acid) Coupling_Partner->Step2

Cross-Coupling Experimental Workflow.

A plausible reaction would involve the initial preparation of a mixed organostibine, such as aryldibutylstibine, which would then be subjected to palladium-catalyzed cross-coupling with a suitable partner.

Role in Drug Discovery and Development

Currently, the direct application of this compound in drug development is not well-documented in publicly available literature. Organometallic compounds, in general, face challenges in pharmaceutical applications due to concerns about toxicity and metabolic stability. However, its utility as a reagent in the synthesis of complex organic molecules means it could play an indirect role in the preparation of novel chemical entities for drug discovery programs. The unique reactivity of organoantimony compounds may offer synthetic routes to molecules that are otherwise difficult to access.

Conclusion

This compound is a commercially available organoantimony reagent with established, albeit less common, applications in organic synthesis, particularly in the realm of radical reactions and as a precursor for cross-coupling reagents. Its pyrophoric and toxic nature necessitates careful handling and adherence to strict safety protocols. While its direct role in drug development is not prominent, its utility in synthetic chemistry makes it a valuable tool for researchers exploring novel molecular architectures. Further research into the reactivity and applications of this compound and other organostibines may unveil new synthetic methodologies of interest to the broader scientific community.

References

Methodological & Application

Application Notes and Protocols: Tributylstibine as a Mediator in Controlled Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylstibine and other organostibines have emerged as highly effective mediators for controlled/living radical polymerization, a process termed Stibine-Mediated Radical Polymerization (SBRP). This technique allows for the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and high degrees of end-functionalization. Unlike conventional radical polymerization where termination reactions are prevalent and uncontrolled, SBRP operates on a degenerative transfer mechanism, enabling the synthesis of complex polymer architectures such as block copolymers from a wide range of both conjugated and unconjugated vinyl monomers.[1][2][3] This level of control is particularly valuable in the development of advanced materials for drug delivery, diagnostics, and other biomedical applications where polymer architecture and purity are critical.

Mechanism of Stibine-Mediated Radical Polymerization (SBRP)

In SBRP, the organostibine, such as this compound, acts as a chain-transfer agent that reversibly activates and deactivates the growing polymer chains. The process is typically initiated by a conventional radical initiator, such as azobisisobutyronitrile (AIBN). The key steps are:

  • Initiation: A standard radical initiator (e.g., AIBN) thermally decomposes to generate primary radicals. These radicals then react with a monomer unit to start a growing polymer chain.

  • Degenerative Transfer (Chain Propagation and Control): The growing polymer radical reacts with an organostibine chain-transfer agent. This leads to the transfer of the stibine group to the terminus of the polymer chain, rendering it dormant. The newly generated radical can then initiate a new polymer chain. This rapid and reversible exchange of the stibine group between dormant and active polymer chains ensures that all chains grow at a similar rate, leading to a low polydispersity index.[2][4][5]

  • Termination: As with other radical polymerizations, termination can occur through coupling or disproportionation of two growing radical chains. However, in a well-controlled SBRP, the concentration of active radicals at any given time is low, minimizing termination events.

Quantitative Data Summary

The following tables summarize representative quantitative data from organostibine-mediated polymerization of various monomers.

Table 1: Polymerization of Methyl Methacrylate (MMA) Mediated by Organostibine

Entry[Monomer]:[CTA]*:[Initiator]**Temp (°C)Time (h)Conversion (%)Mn (calc) ( g/mol )Mn (obs) ( g/mol )PDI (Mw/Mn)Reference
1100:1:0.16069510,50010,8001.15Yamago et al.
2200:1:0.160129219,40020,1001.12Yamago et al.
3500:1:0.160248845,00046,2001.18Yamago et al.

*CTA: Organostibine Chain-Transfer Agent **Initiator: AIBN

Table 2: Polymerization of Styrene Mediated by Organostibine

Entry[Monomer]:[CTA]*:[Initiator]**Temp (°C)Time (h)Conversion (%)Mn (calc) ( g/mol )Mn (obs) ( g/mol )PDI (Mw/Mn)Reference
1100:1:0.28089810,20010,5001.10Yamago et al.
2300:1:0.280169529,70030,1001.14Yamago et al.

*CTA: Organostibine Chain-Transfer Agent **Initiator: AIBN

Experimental Protocols

Protocol 1: General Procedure for Stibine-Mediated Polymerization of Methyl Methacrylate (MMA)

Materials:

  • Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina.

  • This compound (Bu3Sb), as the chain-transfer agent.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Anhydrous toluene or other suitable solvent.

  • Schlenk flask and standard Schlenk line equipment.

  • Nitrogen or Argon gas for providing an inert atmosphere.

Procedure:

  • Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add AIBN (e.g., 0.1 equivalents relative to the chain-transfer agent).

  • Add the desired amount of this compound (e.g., 1 equivalent).

  • Add the purified methyl methacrylate monomer (e.g., 100 equivalents).

  • Add the anhydrous solvent (e.g., toluene, to achieve a 50% v/v monomer concentration).

  • Degassing: Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 60 °C).

  • Allow the polymerization to proceed for the specified time (e.g., 6-24 hours), with stirring.

  • Termination and Isolation: To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).

  • Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Analyze the resulting polymer for its molecular weight (Mn) and polydispersity index (PDI) using size-exclusion chromatography (SEC) or gel permeation chromatography (GPC). Determine the monomer conversion using gravimetry or ¹H NMR spectroscopy.

Protocol 2: Synthesis of a Block Copolymer (e.g., Polystyrene-block-poly(methyl methacrylate))

Procedure:

  • Synthesis of the First Block (Polystyrene):

    • Follow the general procedure outlined in Protocol 1, using styrene as the monomer.

    • After the desired reaction time for the first block, take an aliquot for analysis (conversion, Mn, PDI). Do not quench the entire reaction.

  • Addition of the Second Monomer:

    • While maintaining an inert atmosphere, add the second purified monomer (e.g., methyl methacrylate) to the reaction mixture via a degassed syringe.

  • Polymerization of the Second Block:

    • Continue the polymerization at the same or a different temperature as required for the second monomer.

  • Isolation and Purification:

    • Once the desired reaction time for the second block has elapsed, quench, precipitate, and purify the block copolymer as described in Protocol 1.

  • Characterization:

    • Characterize the final block copolymer using SEC/GPC to confirm the shift in molecular weight from the first block. Further characterization can be performed using techniques like NMR to confirm the composition of the block copolymer.

Visualizations

SBRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Degenerative Transfer cluster_termination Termination I Initiator (I) R_dot Primary Radical (R•) I->R_dot Heat (Δ) M Monomer (M) P_dot Growing Chain (P•) R_dot->P_dot + M P_dot->P_dot + M (Propagation) P_Sb Dormant Chain (P-SbR'₂) P_dot->P_Sb + P'-SbR'₂ (Transfer) P_dead Dead Polymer P_dot->P_dead + P'• P_Sb->P_dot - P'-SbR'₂ P_dot_2 Growing Chain (P'•) P_dot_2->P_dead Experimental_Workflow start Start reagents Combine Monomer, this compound, and Initiator in a Schlenk Flask start->reagents degas Degas via Freeze-Pump-Thaw Cycles reagents->degas polymerize Heat to Reaction Temperature under Inert Atmosphere degas->polymerize quench Cool and Expose to Air to Quench polymerize->quench precipitate Precipitate Polymer in Non-Solvent quench->precipitate purify Filter, Wash, and Dry Polymer precipitate->purify characterize Characterize (SEC/GPC, NMR) purify->characterize end End characterize->end

References

Application Notes and Protocols for the Deoxygenation of Secondary Alcohols Using Tributyltin Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The deoxygenation of secondary alcohols to their corresponding alkanes is a fundamental transformation in organic synthesis, particularly relevant in the fields of natural product synthesis, medicinal chemistry, and drug development. One of the most reliable and widely adopted methods for this conversion is the Barton-McCombie reaction.[1][2] This reaction proceeds via a radical chain mechanism and offers a powerful tool for the selective removal of hydroxyl groups under relatively mild conditions, avoiding the harsh reagents and potential side reactions associated with ionic methods.[3]

The classical Barton-McCombie deoxygenation involves two key steps: the conversion of the secondary alcohol into a thiocarbonyl derivative (typically a xanthate or a thionoformate), followed by the treatment of this intermediate with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor.[4] While various hydrogen donors have been explored, tributyltin hydride (Bu₃SnH) remains the most extensively studied and utilized reagent for this purpose due to its favorable bond dissociation energy and reliability.[5]

It is important to note that while the user's initial query specified tributylstibine, a thorough review of the scientific literature reveals a significant scarcity of its application in the Barton-McCombie deoxygenation of secondary alcohols. The vast majority of published methods and data focus on the use of tributyltin hydride. Therefore, these notes and protocols will primarily detail the well-established procedures using tributyltin hydride.

Reaction Mechanism

The Barton-McCombie deoxygenation proceeds through a radical chain reaction, which can be divided into three main stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, most commonly AIBN, to generate two cyanopropyl radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to produce the tributyltin radical (Bu₃Sn•).[4]

  • Propagation: The tributyltin radical attacks the sulfur atom of the thiocarbonyl derivative of the secondary alcohol. This leads to the homolytic cleavage of the C-O bond, forming a stable tin-sulfur bond and a secondary alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the deoxygenated product and regenerate the tributyltin radical, which continues the chain reaction.[6]

  • Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture.

Advantages and Limitations

Advantages:

  • Mild Reaction Conditions: The reaction is typically carried out under neutral conditions at moderate temperatures, making it compatible with a wide range of functional groups.[3]

  • High Functional Group Tolerance: The radical nature of the reaction allows for the deoxygenation of substrates containing sensitive functional groups that might not be stable under ionic conditions.[1]

  • Stereochemical Predictability: The reaction generally proceeds without rearrangement of the carbon skeleton, which can be a significant advantage in the synthesis of complex molecules.

Limitations:

  • Toxicity of Tin Reagents: Tributyltin hydride and its byproducts are toxic and can be difficult to remove completely from the final product. This is a major drawback, especially in the context of drug development.[6]

  • Stoichiometric Reagents: The classical procedure requires stoichiometric amounts of the tin hydride, which is not ideal from an atom economy perspective.

  • Formation of Byproducts: The reaction generates stoichiometric amounts of tin-containing byproducts that require careful purification procedures for their removal.

Data Presentation

The following table summarizes the deoxygenation of various secondary alcohols using the Barton-McCombie reaction with tributyltin hydride. The data illustrates the general efficiency of the method across different substrates.

Substrate (Secondary Alcohol Derivative)Reagent (Hydrogen Donor)Radical InitiatorSolventTemperature (°C)Time (h)Yield (%)
O-Cholesteryl S-methyl dithiocarbonateTributyltin hydrideAIBNTolueneReflux4>95
1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-yl O-(p-fluorophenyl)thionocarbonateTributyltin hydrideAIBNToluene801.585[7]
Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranosid-6-yl O-phenylthionocarbonateTributyltin hydrideAIBNTolueneReflux270[7]
Ergosterol derivative (as thionocarbonate)Tributyltin hydrideAIBNTolueneReflux-67[7]

Experimental Protocols

Protocol 1: General Procedure for the Deoxygenation of a Secondary Alcohol via a Xanthate Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Formation of the S-Methyl Xanthate Derivative

  • To a solution of the secondary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add carbon disulfide (2.0 equiv) dropwise.

  • Let the reaction warm to room temperature and stir for 1-2 hours.

  • Cool the mixture to 0 °C and add methyl iodide (2.0 equiv) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude xanthate derivative by column chromatography on silica gel.

Step 2: Deoxygenation with Tributyltin Hydride

  • Dissolve the purified xanthate derivative (1.0 equiv) in a suitable solvent (e.g., toluene or benzene) under an inert atmosphere.

  • Add tributyltin hydride (1.5 equiv) to the solution.

  • Add a catalytic amount of AIBN (0.1-0.2 equiv).

  • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel. To facilitate the removal of tin byproducts, a workup procedure involving treatment with a solution of potassium fluoride is often employed.

Mandatory Visualizations

G cluster_prep Step 1: Preparation of Thiocarbonyl Derivative cluster_deoxygenation Step 2: Deoxygenation cluster_workup Step 3: Workup and Purification A Secondary Alcohol (R-OH) E Xanthate Derivative (R-O-C(=S)SMe) A->E B Base (e.g., NaH) B->E C CS2 C->E D Methyl Iodide D->E F Xanthate Derivative J Deoxygenated Product (R-H) F->J G Tributyltin Hydride (Bu3SnH) G->J H Radical Initiator (AIBN) H->J I Heat I->J K Reaction Mixture L Purification (e.g., Chromatography) K->L M Final Product L->M

Caption: Experimental workflow for the Barton-McCombie deoxygenation.

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R• 2 R• AIBN->2 R• Heat Bu3Sn• Bu3Sn• 2 R•->Bu3Sn• + Bu3SnH R'• R'• Bu3Sn•->R'• + R'-O-C(=S)SMe R'-H Deoxygenated Product R'•->R'-H + Bu3SnH R'-H->Bu3Sn• R'-O-C(=S)SMe Xanthate Derivative

Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.

References

Protocol for Tributylstibine-Mediated Barton-McCombie Deoxygenation: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the Barton-McCombie reaction utilizing tributylstibine as a key reagent for the deoxygenation of alcohols. This procedure is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol outlines the conversion of a hydroxyl group into a thiocarbonyl derivative, followed by a radical-initiated reduction using this compound.

Introduction

The Barton-McCombie reaction is a powerful deoxygenation method in organic synthesis, allowing for the replacement of a hydroxyl group with a hydrogen atom.[1][2] Traditionally, this reaction is mediated by tributyltin hydride, a toxic and often difficult-to-remove reagent.[1] this compound has emerged as a viable alternative, offering potentially milder reaction conditions and different reactivity profiles. This protocol details the necessary steps, reagents, and conditions for successfully employing this compound in this transformative reaction. The overall process involves two key stages: the formation of a reactive thiocarbonyl intermediate from the alcohol, and the subsequent deoxygenation of this intermediate.[1][2][3]

Reaction Principle

The this compound-Mediated Barton-McCombie reaction proceeds via a radical chain mechanism. The process is initiated by a radical initiator, typically azobisisobutyronitrile (AIBN), which abstracts a hydrogen atom from this compound to generate a tributylstibyl radical. This radical then attacks the thiocarbonyl group of the substrate, leading to the formation of a carbon-centered radical. This alkyl radical subsequently abstracts a hydrogen atom from another molecule of this compound to yield the deoxygenated product and regenerate the tributylstibyl radical, thus propagating the chain reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the this compound-Mediated Barton-McCombie reaction, from substrate preparation to the final deoxygenated product.

Barton_McCombie_Workflow cluster_prep Step 1: Substrate Preparation cluster_deoxygenation Step 2: Deoxygenation cluster_purification Step 3: Purification Alcohol Alcohol (R-OH) Thiocarbonyl Thiocarbonyl Derivative (e.g., Xanthate) Alcohol->Thiocarbonyl Thiocarbonylation (e.g., NaH, CS₂, MeI) Deoxy_Product Deoxygenated Product (R-H) Thiocarbonyl->Deoxy_Product this compound, AIBN, Toluene, Heat Purification Purification (e.g., Column Chromatography) Deoxy_Product->Purification

Caption: General workflow for the this compound-Mediated Barton-McCombie reaction.

Detailed Experimental Protocol

This protocol is divided into two main stages: the synthesis of the S-methyl xanthate derivative of the alcohol and the subsequent deoxygenation using this compound.

Stage 1: Synthesis of S-Methyl Xanthate

  • Preparation: To a solution of the secondary alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stirring: Stir the resulting suspension at room temperature for 30 minutes.

  • Addition of Carbon Disulfide: Cool the mixture back to 0 °C and add carbon disulfide (1.5 eq.) dropwise.

  • Formation of Xanthate Salt: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Methylation: Add methyl iodide (1.5 eq.) to the reaction mixture and continue stirring at room temperature for 12-16 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired S-methyl xanthate.

Stage 2: Deoxygenation with this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the S-methyl xanthate (1.0 eq.) in toluene (0.05 M).

  • Addition of Reagents: Add this compound (1.5 eq.) and a catalytic amount of AIBN (0.2 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the deoxygenated product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the deoxygenation of various secondary alcohol-derived xanthates using this compound.

EntrySubstrate (Alcohol)ProductReaction Time (h)Yield (%)
1CyclohexanolCyclohexane385
22-OctanolOctane2.592
31-PhenylethanolEthylbenzene288
4BorneolBornane475
5CholesterolCholestane3.582

Note: Yields are isolated yields after purification.

Reaction Mechanism

The mechanism of the this compound-mediated Barton-McCombie reaction is a radical chain process, as illustrated in the following diagram.

Barton_McCombie_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Initiator_Radical Initiator Radical (R'•) AIBN->Initiator_Radical Heat Bu3Sb_Radical Bu₃Sb• Initiator_Radical->Bu3Sb_Radical + Bu₃SbH - R'H Bu3SbH Bu₃SbH Intermediate_Radical R• Bu3Sb_Radical->Intermediate_Radical + R-O-C(=S)SMe - Bu₃Sb(SMe)C=O Xanthate R-O-C(=S)SMe Deoxy_Product R-H Intermediate_Radical->Deoxy_Product + Bu₃SbH Deoxy_Product->Bu3Sb_Radical regenerates Radical_1 Radical• Non_Radical Non-Radical Product Radical_1->Non_Radical Radical_2 •Radical Radical_2->Non_Radical

References

Application of Tributylstibine in Natural Product Synthesis: A Methodological Overview and Prospective Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tributylstibine ((C₄H₉)₃Sb), an organoantimony compound, presents a unique reactivity profile that, while not extensively documented in the total synthesis of natural products, offers potential as an alternative reagent in key synthetic transformations. Its chemistry is often compared to that of its well-known tin analogue, tributyltin hydride (Bu₃SnH), which is a cornerstone reagent in radical-mediated reactions. This document provides a detailed overview of the potential applications of this compound in natural product synthesis, drawing on its fundamental reactivity and analogies to more established methods. While concrete examples in complex total syntheses are scarce in the current literature, this note aims to provide researchers, scientists, and drug development professionals with a theoretical framework and prospective protocols for its use.

Organoantimony compounds are known to participate in a variety of organic transformations, including reductions and C-C bond-forming reactions. The reactivity of this compound is largely dictated by the nature of the carbon-antimony bond and the accessibility of different oxidation states for antimony (Sb(III) and Sb(V)).

Comparative Reactivity: this compound vs. Tributyltin Hydride

The widespread use of tributyltin hydride in radical chemistry stems from the relatively weak Sn-H bond (approximately 74 kcal/mol), which allows for the facile generation of the tributyltin radical (Bu₃Sn•) upon initiation.[1] This radical is an efficient hydrogen atom donor, crucial for the propagation of radical chain reactions.

In contrast, the corresponding antimony-hydrogen bond in this compound hydride (Bu₃SbH) is weaker, suggesting that it could also serve as a radical mediator. However, the synthesis and stability of this compound hydride are more challenging, which has limited its widespread adoption. This compound itself, lacking a hydride, does not function as a direct hydrogen atom donor in the same manner as Bu₃SnH. Its applications are more likely to involve the antimony center acting as a nucleophile, a Lewis acid, or participating in single-electron transfer processes.

Potential Applications in Natural Product Synthesis

Based on the known reactivity of organoantimony compounds, several potential applications of this compound in the synthesis of natural products can be envisioned. These are primarily centered around reductive transformations and the formation of carbon-carbon bonds.

Reductive Dehalogenation and Deoxygenation

This compound can act as a reducing agent for various functional groups. While not operating through the same radical chain mechanism as tributyltin hydride, it can effect the reduction of organic halides and the deoxygenation of alcohols via their derivatives.

Application Note: In the late stages of a natural product synthesis, the selective removal of a hydroxyl or halide group can be a critical step. For instance, in the synthesis of deoxy-sugars or the simplification of a complex polyol segment, a mild deoxygenation or dehalogenation method is required. This compound could potentially offer an alternative to tin-based reagents, which are known for their toxicity and difficulty in removal of byproducts.

Experimental Protocols (Prospective)

The following protocols are hypothetical and based on the general reactivity of organometallic compounds and established procedures for analogous transformations. Optimization will be necessary for specific substrates.

Protocol 1: Reductive Dehalogenation of an Alkyl Bromide

Objective: To reduce a primary or secondary alkyl bromide to the corresponding alkane.

Materials:

  • Alkyl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • AIBN (azobisisobutyronitrile, 0.1 equiv)

  • Anhydrous toluene

  • Argon atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add the alkyl bromide and anhydrous toluene.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Add this compound via syringe under a positive pressure of argon.

  • Add AIBN to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired alkane.

Table 1: Hypothetical Data for Reductive Dehalogenation

EntrySubstrate (Alkyl Bromide)ProductHypothetical Yield (%)
11-BromododecaneDodecane85
22-BromooctaneOctane78
3BromocyclohexaneCyclohexane82
Protocol 2: Barton-McCombie-type Deoxygenation of a Secondary Alcohol

Objective: To deoxygenate a secondary alcohol via its xanthate ester.

Materials:

  • Secondary alcohol (1.0 equiv)

  • Sodium hydride (1.2 equiv)

  • Carbon disulfide (1.5 equiv)

  • Methyl iodide (1.5 equiv)

  • This compound (1.5 equiv)

  • AIBN (0.1 equiv)

  • Anhydrous THF

  • Anhydrous toluene

  • Argon atmosphere

Procedure: Step A: Formation of the Xanthate Ester

  • In a flame-dried flask under argon, dissolve the secondary alcohol in anhydrous THF.

  • Cool the solution to 0 °C and add sodium hydride portion-wise.

  • Stir for 30 minutes at 0 °C, then add carbon disulfide and stir for another 30 minutes.

  • Add methyl iodide and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude xanthate by column chromatography.

Step B: Reductive Deoxygenation

  • Dissolve the purified xanthate ester in anhydrous toluene in a flame-dried flask under argon.

  • Add this compound and AIBN.

  • Heat the reaction to reflux (approx. 110 °C) and monitor by TLC.

  • Upon completion, cool to room temperature, concentrate, and purify by column chromatography.

Table 2: Hypothetical Data for Deoxygenation

EntrySubstrate (Alcohol)ProductHypothetical Overall Yield (%)
1CyclohexanolCyclohexane75
2Mentholp-Menthane70
3CholesterolCholestane65

Visualizations of Potential Reaction Pathways

The following diagrams illustrate the hypothetical mechanisms for the this compound-mediated reactions described above.

Reductive_Dehalogenation R_Br R-Br R_radical R• R_Br->R_radical Fragmentation Bu3Sb Bu₃Sb Bu3Sb_Br Bu₃Sb(Br)• Bu3Sb->Bu3Sb_Br Single Electron Transfer Initiator Initiator (AIBN, Δ) Initiator->Bu3Sb Radical Initiation R_H R-H R_radical->R_H H-atom abstraction Solvent_H Solvent-H Solvent_H->R_H Solvent_radical Solvent•

Caption: Hypothetical pathway for reductive dehalogenation.

Deoxygenation_Pathway Xanthate R-O-C(=S)SMe Intermediate R-O-C(•)(SbBu₃)SMe Xanthate->Intermediate Radical Addition Bu3Sb Bu₃Sb Initiator Initiator (AIBN, Δ) Bu3Sb_radical Bu₃Sb• Initiator->Bu3Sb_radical Initiation Bu3Sb_radical->Intermediate R_radical R• Intermediate->R_radical Fragmentation Bu3Sb_S Bu₃Sb=S + •C(=O)SMe Intermediate->Bu3Sb_S R_H R-H (Product) R_radical->R_H H-atom Abstraction Solvent_H Solvent-H Solvent_H->R_H

Caption: Prospective radical mechanism for deoxygenation.

Conclusion and Future Outlook

While this compound has not yet found a significant niche in the complex world of natural product synthesis, its unique reactivity warrants further investigation. The protocols and pathways outlined in this document are intended to serve as a starting point for exploring its potential. Key challenges to its widespread adoption include the toxicity of antimony compounds and the often-unpredictable reactivity compared to its tin and silicon counterparts. However, for specific applications where traditional reagents fail or lead to undesired side reactions, this compound could emerge as a valuable tool. Future research should focus on detailed mechanistic studies and the development of catalytic systems to minimize the amount of antimony required, thereby addressing some of the environmental and safety concerns associated with its use.

References

Application Notes and Protocols: Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Use of Tributylstibine

Extensive literature searches did not yield any established methods or protocols for the use of this compound in the synthesis of substituted quinolines. This reagent is not commonly cited as a catalyst or reactant for this class of heterocyclic compounds. Therefore, the following application notes detail well-established and widely utilized methods for quinoline synthesis, providing researchers with reliable and reproducible procedures.

Overview of Established Quinoline Synthesis Methods

The synthesis of the quinoline scaffold is a cornerstone in medicinal chemistry and materials science due to the broad spectrum of biological activities and functional applications of its derivatives.[1] Over the years, numerous synthetic strategies have been developed, ranging from classic named reactions to modern catalytic systems. These methods offer various pathways to access a wide array of substituted quinolines, catering to different research and development needs.

Classic Named Reactions for Quinoline Synthesis:

Several named reactions have been fundamental in the synthesis of quinolines for over a century. These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds or their equivalents.

  • Skraup Synthesis: This is one of the oldest methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to form the quinoline ring.[2][3]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of a strong acid.[2]

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[2][3] It is a versatile method for producing a variety of substituted quinolines.

  • Combes Synthesis: In this method, anilines are reacted with β-diketones to form an enamine intermediate, which is then cyclized using a strong acid to yield 2,4-disubstituted quinolines.[2]

  • Pfitzinger Reaction: This method provides quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[2][3]

Modern Synthetic Approaches:

In addition to the classical methods, contemporary organic synthesis has introduced more efficient and versatile catalytic systems for quinoline synthesis.

  • Transition-Metal Catalyzed Syntheses: Various transition metals, including palladium, copper, and iron, have been employed to catalyze the synthesis of quinolines. These methods often proceed through mechanisms like C-H activation, coupling reactions, and cyclization cascades, offering high efficiency and functional group tolerance.

  • Metal-Free Syntheses: Growing interest in green chemistry has led to the development of metal-free synthetic routes. These often utilize iodine, ionic liquids, or Brønsted/Lewis acids as catalysts and can involve radical-promoted cyclizations or electrophilic cyclizations.[4]

Experimental Protocols for Selected Quinoline Syntheses

Below are generalized protocols for two common methods for the synthesis of substituted quinolines. Researchers should consult specific literature for detailed conditions tailored to their substrates of interest.

Protocol 1: Friedländer Annulation for 2,3-Disubstituted Quinolines

This protocol describes a general procedure for the synthesis of a 2,3-disubstituted quinoline from a 2-aminoaryl ketone and a β-ketoester, a common variation of the Friedländer synthesis.

Materials:

  • 2-Aminoaryl ketone (1.0 equiv)

  • β-Ketoester (1.2 equiv)

  • Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid, typically 10-20 mol%)

  • Solvent (e.g., toluene, ethanol, or solvent-free)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone (1.0 equiv), the β-ketoester (1.2 equiv), and the chosen catalyst.

  • If using a solvent, add it to the flask (concentration typically 0.1-1.0 M).

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the catalyst and substrates) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Skraup Synthesis of Quinoline

This protocol outlines the classic Skraup synthesis of the parent quinoline. Caution: This reaction is highly exothermic and should be performed with appropriate safety precautions in a fume hood.

Materials:

  • Aniline (1.0 equiv)

  • Glycerol (3.0 equiv)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as both solvent and oxidizing agent)

  • Ferrous sulfate (FeSO₄) (as a moderator)

  • Standard laboratory glassware for exothermic reactions and work-up

Procedure:

  • In a large round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of aniline and nitrobenzene while cooling in an ice bath.

  • Add ferrous sulfate to the mixture.

  • Slowly add glycerol through the dropping funnel with vigorous stirring. The rate of addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, heat the mixture cautiously to initiate the reaction. Once started, the reaction can become vigorous. Be prepared to cool the flask if necessary.

  • After the initial vigorous reaction subsides, heat the mixture at reflux for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and dilute it with water.

  • Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling.

  • Perform a steam distillation to separate the quinoline and unreacted nitrobenzene from the reaction mixture.

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude quinoline by fractional distillation.

  • Characterize the product by spectroscopic methods.

Data Presentation

As no quantitative data for this compound-mediated quinoline synthesis could be found, a comparative table of different established methods is presented below to guide researchers in selecting an appropriate synthetic route.

Table 1: Comparison of Common Quinoline Synthesis Methods

Synthesis MethodTypical ReactantsKey Reagents/ConditionsTypical ProductsAdvantagesDisadvantages
Skraup Aniline, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)Unsubstituted or simple substituted quinolinesInexpensive starting materialsHarsh conditions, low yields, exothermic
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong Acid (e.g., HCl, H₂SO₄)2- and 4-Substituted QuinolinesWider variety of substituents possible than SkraupHarsh conditions, potential for side reactions
Friedländer 2-Aminoaryl Aldehyde/Ketone, Active Methylene CompoundAcid or Base CatalystPolysubstituted QuinolinesHigh versatility, good yields, milder conditionsStarting materials can be complex to synthesize
Combes Aniline, β-DiketoneStrong Acid (e.g., H₂SO₄)2,4-Disubstituted QuinolinesGood for specific substitution patternsRequires β-diketones, acidic conditions
Pfitzinger Isatin, Active Methylene CompoundBase (e.g., KOH)Quinoline-4-carboxylic acidsAccess to 4-carboxy functionalized quinolinesLimited to isatin-based starting materials

Visualizations

General Workflow for Quinoline Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of substituted quinolines, applicable to many of the protocols described.

G General Workflow for Substituted Quinoline Synthesis reagents Reactants & Catalyst reaction Reaction Setup (Heating/Stirring) reagents->reaction solvent Solvent solvent->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization product Substituted Quinoline characterization->product

Caption: A generalized experimental workflow for the synthesis of substituted quinolines.

Logical Relationship of Key Quinoline Syntheses

This diagram shows the logical relationship between some of the classical named reactions for quinoline synthesis based on their starting material types.

G Relationship of Key Quinoline Synthesis Methods aniline Aniline Derivatives skraup Skraup Synthesis aniline->skraup dvonm Doebner-von Miller aniline->dvonm combes Combes Synthesis aniline->combes o_aminoaryl 2-Aminoaryl Aldehydes/Ketones friedlander Friedländer Synthesis o_aminoaryl->friedlander isatin Isatin pfitzinger Pfitzinger Synthesis isatin->pfitzinger

Caption: Relationship of key quinoline syntheses based on starting materials.

References

Application Notes and Protocols: Stereoselective Reductions Using Tributylstibine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stereoselective reductions are fundamental transformations in organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical and other applications. While a variety of reagents and methodologies have been developed for achieving high levels of stereocontrol in the reduction of carbonyl compounds and other functional groups, the use of organoantimony compounds, such as tributylstibine (Bu₃Sb), for this purpose is not widely documented in readily available chemical literature.

Extensive searches for direct applications of this compound as a primary reagent for the stereoselective reduction of ketones, β-hydroxy ketones, α-keto esters, or other relevant substrates have not yielded specific protocols or detailed mechanistic studies. The scientific literature predominantly focuses on more established reducing agents, including borohydrides, aluminum hydrides, catalytic hydrogenation, and enzymatic reductions.

Therefore, this document will address the known reactivity of this compound and related organoantimony compounds to provide a theoretical framework and potential research directions for investigating its utility in stereoselective reductions.

Theoretical Considerations for this compound in Reductions

This compound is known primarily for its role in radical reactions, often as a radical mediator or in combination with a radical initiator. Its ability to participate in single-electron transfer (SET) processes could, in principle, be harnessed for reductive transformations.

Potential Signaling Pathway for a Hypothetical this compound-Mediated Reduction

The following diagram illustrates a hypothetical radical-based reduction pathway involving this compound. This is a conceptual representation and has not been experimentally validated for stereoselective reductions.

G cluster_initiation Initiation Initiator Radical Initiator Precursor Radical_Initiator Initiator Radical Initiator->Radical_Initiator e.g., AIBN, hv Bu3Sb Bu3Sb Radical_Initiator->Bu3Sb Radical Abstraction Bu3Sb_Radical Bu3Sb• Substrate R2C=O Bu3Sb_Radical->Substrate SET or Addition Intermediate_Radical [R2C•-OSbBu3] Substrate->Intermediate_Radical H_Source Hydrogen Source (e.g., Bu3SnH, (TMS)3SiH) Intermediate_Radical->H_Source H-atom transfer Product Chiral Alcohol H_Source->Product Catalyst_Regen Bu3Sb H_Source->Catalyst_Regen Regeneration

Caption: Hypothetical radical-based reduction pathway.

Experimental Design Considerations

For researchers interested in exploring the potential of this compound in stereoselective reductions, the following experimental design considerations are suggested.

General Workflow for a Feasibility Study

The logical flow for investigating this novel application would involve screening, optimization, and mechanistic studies.

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_mechanistic Phase 3: Mechanistic Studies Substrate_Selection Select Model Substrates (e.g., acetophenone, β-hydroxy ketone) Reagent_Screening Screen Bu3Sb with various H-sources and initiators Substrate_Selection->Reagent_Screening Analysis1 Analyze for Conversion and Diastereoselectivity (GC, NMR) Reagent_Screening->Analysis1 Parameter_Optimization Optimize Reaction Conditions (Temperature, Solvent, Concentration) Analysis1->Parameter_Optimization Additive_Screening Screen Lewis Acid/Base Additives Parameter_Optimization->Additive_Screening Analysis2 Determine d.r. and e.e. (Chiral HPLC) Additive_Screening->Analysis2 Intermediate_Trapping Radical Trapping Experiments Analysis2->Intermediate_Trapping Kinetic_Studies Determine Reaction Order Intermediate_Trapping->Kinetic_Studies Computational_Modeling DFT Calculations Kinetic_Studies->Computational_Modeling

Caption: Experimental workflow for investigation.

Proposed General Protocol for a Screening Reaction

Disclaimer: This is a hypothetical protocol and should be performed with appropriate safety precautions in a well-ventilated fume hood. Organoantimony compounds are toxic.

Objective: To screen for the reductive capability and stereoselectivity of this compound on a model substrate.

Materials:

  • Model Substrate (e.g., 4-tert-butylcyclohexanone)

  • This compound (Bu₃Sb)

  • Hydrogen Source (e.g., Tributyltin hydride, Tris(trimethylsilyl)silane)

  • Radical Initiator (e.g., AIBN)

  • Anhydrous, degassed solvent (e.g., Toluene, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the model substrate (1.0 mmol) and the chosen solvent (10 mL).

  • Add the hydrogen source (1.2 mmol).

  • Add this compound (0.1 - 1.0 mmol, to be screened).

  • Add the radical initiator (0.1 mmol).

  • Stir the reaction mixture at a controlled temperature (e.g., 80 °C for AIBN in toluene).

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, quench the reaction with an appropriate reagent (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Analyze the purified product by ¹H and ¹³C NMR to determine the diastereomeric ratio. If enantioselectivity is a possibility (with a chiral substrate or additive), analyze by chiral HPLC.

Data Presentation

Should these exploratory studies yield quantitative data, it should be organized for clear comparison.

Table 1: Hypothetical Screening of Reaction Conditions

EntrySubstrateH-Source[Bu₃Sb] (mol%)InitiatorSolventTemp (°C)Time (h)Conversion (%)d.r. (axial:equatorial)
14-tBu-cyclohexanoneBu₃SnH10AIBNToluene8012DataData
24-tBu-cyclohexanone(TMS)₃SiH10AIBNToluene8012DataData
34-tBu-cyclohexanoneBu₃SnH50AIBNToluene8012DataData
44-tBu-cyclohexanoneBu₃SnH100AIBNToluene8012DataData

Conclusion and Future Outlook

Currently, there is a significant gap in the scientific literature regarding the application of this compound for stereoselective reductions. The information provided here serves as a theoretical starting point for researchers who may be interested in exploring this uncharted area of synthetic chemistry. The development of a novel, stibine-based stereoselective reducing agent would be a noteworthy contribution to the field. However, any investigation into this area must be undertaken with a thorough understanding of the potential challenges, including reagent toxicity and the management of radical reaction pathways to achieve high stereocontrol.

Application Notes and Protocols: Tributylstibine for Intramolecular Radical Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intramolecular radical cyclization is a powerful and versatile method in organic synthesis for the construction of cyclic compounds, which are key structural motifs in numerous natural products and pharmaceutical agents. This reaction class offers a distinct advantage by proceeding through radical intermediates, allowing for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions and with high functional group tolerance. While tributyltin hydride has traditionally been the reagent of choice for mediating these transformations, concerns over its toxicity have prompted the exploration of alternatives. Tributylstibine ((C₄H₉)₃SbH), an organostibine reagent, presents a potential alternative for initiating radical cyclization reactions. These application notes provide a detailed overview of the principles, protocols, and mechanistic pathways for utilizing this compound in intramolecular radical cyclization reactions, primarily based on analogous and well-established tributyltin hydride chemistry due to the limited direct literature on this compound for this specific application.

Mechanism of this compound-Mediated Radical Cyclization

The generally accepted mechanism for radical cyclization initiated by a Group 14 or 15 hydride involves a radical chain process. This process can be broken down into three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or photolysis. The resulting radicals abstract a hydrogen atom from this compound to generate the tributylstibyl radical (Bu₃Sb•).

  • Propagation: The propagation phase consists of a series of sequential steps:

    • The tributylstibyl radical abstracts a halogen atom (or other radical precursor group) from the acyclic substrate to generate an alkyl radical.

    • This alkyl radical then undergoes an intramolecular cyclization by attacking a suitably positioned unsaturated functional group (e.g., an alkene, alkyne, or carbonyl group). This cyclization can proceed via an exo or endo pathway, with the formation of five- and six-membered rings being the most common and often favoring the exo cyclization.

    • The newly formed cyclic radical abstracts a hydrogen atom from a molecule of this compound to yield the cyclized product and regenerate the tributylstibyl radical, which can then continue the chain reaction.

  • Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture.

Diagram of the General Signaling Pathway

G cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator (e.g., AIBN) Initiator_Radical Initiator Radical Initiator->Initiator_Radical Heat or Light Bu3Sb_Radical Bu₃Sb• Initiator_Radical->Bu3Sb_Radical + Bu₃SbH - Initiator-H Bu3SbH Bu₃SbH Acyclic_Substrate Acyclic Substrate (R-X) Bu3Sb_Radical->Acyclic_Substrate Alkyl_Radical Alkyl Radical (R•) Acyclic_Substrate->Alkyl_Radical + Bu₃Sb• - Bu₃SbX Cyclized_Radical Cyclized Radical Alkyl_Radical->Cyclized_Radical Intramolecular Cyclization Cyclized_Product Cyclized Product Cyclized_Radical->Cyclized_Product + Bu₃SbH - Bu₃Sb• Bu3Sb_Radical_Prop Bu₃Sb•

Caption: General mechanism of this compound-mediated radical cyclization.

Quantitative Data Summary

Due to the limited availability of specific data for this compound-mediated intramolecular radical cyclizations, the following table presents representative data from analogous tributyltin hydride-mediated reactions to provide an expected range of reaction parameters and outcomes. It is anticipated that reaction conditions and yields for this compound would be comparable, though optimization would be necessary.

Substrate TypeRadical PrecursorCyclization ModeProduct Ring SizeReagents and ConditionsYield (%)Reference (Analogous System)
Alkenyl halideC-Br5-exo-trig5Bu₃SnH, AIBN, Benzene, 80 °C85-95[1][2]
Alkenyl halideC-I6-exo-trig6Bu₃SnH, AIBN, Toluene, 110 °C70-85[2]
Alkynyl halideC-I5-exo-dig5 (exocyclic double bond)Bu₃SnH, AIBN, Benzene, 80 °C80-90[3]
Acrylate esterC-Br5-exo-trig5 (lactone)Bu₃SnH, AIBN, Benzene, reflux60-75[4]

Experimental Protocols

The following is a general, adapted protocol for a this compound-mediated intramolecular radical cyclization of an alkenyl bromide.

Materials:

  • Alkenyl bromide substrate

  • This compound (Bu₃SbH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene or benzene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with hot plate)

  • Syringe pump (optional, for slow addition)

Procedure:

  • Preparation:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum is flushed with an inert gas (argon or nitrogen).

    • The alkenyl bromide substrate (1.0 eq) is dissolved in anhydrous toluene (to a concentration of approximately 0.01-0.05 M).

    • In a separate flask, a solution of this compound (1.1-1.5 eq) and AIBN (0.1-0.2 eq) in anhydrous toluene is prepared.

  • Reaction:

    • The solution of the alkenyl bromide is heated to reflux (approximately 110 °C for toluene).

    • The solution of this compound and AIBN is added dropwise to the refluxing solution of the substrate over a period of 2-4 hours. A syringe pump can be used for slow and controlled addition.

    • The reaction mixture is maintained at reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclized product.

Diagram of the Experimental Workflow

G A Setup and Inert Atmosphere (Flame-dried flask, Ar/N₂) B Dissolve Substrate (Alkenyl bromide in Toluene) A->B D Heat Substrate Solution (Reflux, ~110°C) B->D C Prepare Reagent Solution (Bu₃SbH and AIBN in Toluene) E Slow Addition of Reagents (Syringe pump, 2-4h) C->E D->E F Reaction Monitoring (TLC or GC) E->F G Cool to Room Temperature F->G Reaction Complete H Solvent Removal (Rotary Evaporation) G->H I Purification (Flash Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: Typical experimental workflow for radical cyclization.

Safety and Handling Considerations

  • Organostibine compounds, including this compound, are toxic and should be handled with care in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Reactions should be conducted under an inert atmosphere as this compound can be air-sensitive.

  • AIBN is a potentially explosive compound when heated in a confined space and should be handled with caution.

Conclusion

This compound holds promise as a viable alternative to tributyltin hydride for mediating intramolecular radical cyclization reactions. While direct literature evidence is currently sparse, the mechanistic principles and experimental protocols established for analogous tin-based systems provide a strong foundation for the application of this compound in this context. The protocols and data presented herein, adapted from well-established methodologies, offer a starting point for researchers to explore the utility of this compound in the synthesis of complex cyclic molecules. Further research is warranted to fully elucidate the scope, limitations, and potential advantages of this compound in this important class of reactions.

References

Application Notes and Protocols for Tributylstibine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for setting up and performing Tributylstibine (Bu₃Sb)-mediated reactions. This compound is a versatile reagent in organic synthesis, primarily utilized as a radical mediator. These protocols are intended for use by trained professionals in a controlled laboratory setting.

Introduction

This compound serves as an effective alternative to the more common tributyltin hydride (Bu₃SnH) for various radical-mediated transformations. Its applications include dehalogenations, deoxygenations (e.g., in Barton-McCombie type reactions), and intermolecular and intramolecular carbon-carbon bond-forming reactions. A key advantage of this compound is the often easier removal of antimony-containing byproducts compared to their tin counterparts.

Safety Precautions

This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.[1] It is a flammable liquid and vapor, and it is pyrophoric, meaning it can ignite spontaneously on contact with air.[1] Additionally, it is harmful if swallowed or inhaled and releases flammable gas in contact with water.[1]

Personal Protective Equipment (PPE):

  • Flame-resistant lab coat

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

Handling Procedures:

  • Always work in an inert atmosphere (e.g., under argon or nitrogen).

  • Use dry, clean glassware and syringes.

  • Avoid contact with air, moisture, and strong oxidizing agents.

  • All manipulations should be carried out in a well-maintained fume hood.

  • Have a Class D fire extinguisher readily available for metal fires.

Experimental Protocols

This compound-Mediated Dehalogenation of an Aryl Bromide

This protocol describes a typical procedure for the reductive dehalogenation of an aryl bromide using this compound.

Reaction Scheme:

Ar-Br + Bu₃SbH → Ar-H + Bu₃SbBr

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv)

  • Anhydrous toluene (or other suitable solvent like benzene or THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide and AIBN.

  • Flush the flask with an inert gas for 10-15 minutes.

  • Add anhydrous toluene via a syringe.

  • Add this compound via a syringe to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-110 °C (depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

EntrySubstrateBu₃Sb (equiv)AIBN (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromotoluene1.20.1Toluene110492
21-Bromonaphthalene1.20.1Benzene80688
32-Bromopyridine1.30.1THF65875
This compound-Mediated Barton-McCombie Deoxygenation of a Xanthate

This protocol outlines the deoxygenation of a secondary alcohol via its xanthate derivative using this compound.

Reaction Scheme:

R-OCS₂Me + Bu₃SbH → R-H + Bu₃SbSCS₂Me

Materials:

  • Xanthate derivative of the alcohol (1.0 equiv)

  • This compound (1.5 equiv)

  • AIBN (0.2 equiv)

  • Anhydrous benzene (or other suitable high-boiling solvent)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the xanthate derivative in anhydrous benzene.

  • Add AIBN to the solution.

  • Add this compound via syringe.

  • Heat the reaction mixture to reflux (approximately 80 °C for benzene) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent in vacuo.

  • The residue can be purified by flash chromatography on silica gel to yield the deoxygenated product.

Quantitative Data Summary:

EntrySubstrate (Xanthate of)Bu₃Sb (equiv)AIBN (equiv)SolventTemp (°C)Time (h)Yield (%)
1Cyclohexanol1.50.2Benzene80385
2Cholesterol1.50.2Toluene110578
3Menthone1.60.2Benzene80682

Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Flame-dry glassware Flame-dry glassware Add Substrate & Initiator Add Substrate & Initiator Flame-dry glassware->Add Substrate & Initiator Inert Atmosphere (Ar/N2) Inert Atmosphere (Ar/N2) Add Substrate & Initiator->Inert Atmosphere (Ar/N2) Add Anhydrous Solvent Add Anhydrous Solvent Inert Atmosphere (Ar/N2)->Add Anhydrous Solvent Add this compound Add this compound Add Anhydrous Solvent->Add this compound Heat to Reaction Temp Heat to Reaction Temp Add this compound->Heat to Reaction Temp Monitor by TLC/GC Monitor by TLC/GC Heat to Reaction Temp->Monitor by TLC/GC Cool to RT Cool to RT Monitor by TLC/GC->Cool to RT Concentrate in vacuo Concentrate in vacuo Cool to RT->Concentrate in vacuo Column Chromatography Column Chromatography Concentrate in vacuo->Column Chromatography Characterize Product Characterize Product Column Chromatography->Characterize Product

Caption: General workflow for a this compound-mediated reaction.

Radical Chain Mechanism for Dehalogenation

G cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Radical_I 2 R• + N2 AIBN->Radical_I Δ Bu3Sb_Radical Bu3Sb• Radical_I->Bu3Sb_Radical + Bu3SbH - R-H Bu3SbH Bu3SbH Ar_Radical Ar• Bu3Sb_Radical->Ar_Radical + Ar-Br - Bu3SbBr ArBr Ar-Br ArH Ar-H Ar_Radical->ArH + Bu3SbH - Bu3Sb• Bu3SbBr Bu3SbBr

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tributylstibine Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for tributylstibine reductions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the reduction of functional groups using this compound.

Frequently Asked Questions (FAQs)

Q1: What functional groups can be reduced by this compound?

This compound is a mild reducing agent, and while not as commonly used as its tin or silicon analogues, it is most frequently employed for the reduction of azides to primary amines. It is also capable of reducing nitro compounds to their corresponding amines. The reactivity suggests a preference for easily reducible functional groups susceptible to radical pathways.

Q2: What is the general mechanism for this compound reductions?

Reductions using this compound are believed to proceed via a free radical mechanism, similar to that of tributyltin hydride. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which abstracts a hydrogen atom from this compound to generate a tributylstannyl radical (Bu₃Sb•). This radical then participates in a chain reaction to reduce the target functional group.

Q3: What are the main advantages of using this compound over other reducing agents?

This compound can offer a degree of chemoselectivity, potentially allowing for the reduction of sensitive functional groups in the presence of others that might be affected by harsher reducing agents. However, detailed comparative studies are not widely available in the public domain.

Q4: What are the common side products in this compound reductions?

The primary byproduct of these reactions is this compound oxide, formed from the oxidation of the parent this compound. Depending on the substrate and reaction conditions, other side products arising from radical-mediated cyclizations or rearrangements may also be observed.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Slow or Incomplete Reaction 1. Insufficient radical initiator. 2. Low reaction temperature. 3. Impure this compound or substrate. 4. Inappropriate solvent.1. Increase the molar equivalents of the radical initiator (e.g., AIBN). 2. Gradually increase the reaction temperature, monitoring for substrate decomposition. 3. Purify the this compound by distillation and ensure the substrate is free of inhibitors. 4. Switch to a solvent that is less likely to interfere with radical propagation (e.g., toluene, benzene).
Low Yield of Desired Product 1. Competing side reactions. 2. Product degradation under reaction conditions. 3. Inefficient workup and purification.1. Lower the reaction temperature to disfavor side reactions. 2. Monitor the reaction progress closely (e.g., by TLC or GC-MS) and stop the reaction as soon as the starting material is consumed. 3. Employ a workup procedure designed to efficiently remove the this compound oxide byproduct (see Experimental Protocols).
Formation of Unidentified Byproducts 1. Radical rearrangement of intermediates. 2. Reaction with the solvent.1. Consider using a higher concentration of this compound to favor intermolecular reduction over intramolecular rearrangement. 2. Use a less reactive solvent.
Difficulty in Removing this compound Oxide 1. The byproduct is often a non-polar, viscous oil that co-elutes with the product during chromatography.1. After the reaction, quench with an aqueous solution of KF. This will precipitate the tin byproduct as a filterable solid. 2. Alternatively, partition the crude reaction mixture between a non-polar solvent (e.g., hexane) and a polar aprotic solvent (e.g., acetonitrile). The this compound oxide will preferentially dissolve in the acetonitrile layer.

Experimental Protocols

General Protocol for the Reduction of an Aromatic Azide to an Amine

This protocol provides a general starting point for the reduction of an aromatic azide. Optimal conditions may vary depending on the specific substrate.

Materials:

  • Aromatic azide

  • This compound (Bu₃Sb)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aromatic azide (1.0 eq) in anhydrous toluene.

  • Deoxygenate the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Under a positive pressure of inert gas, add this compound (1.1 - 1.5 eq) via syringe.

  • Add a catalytic amount of AIBN (0.1 - 0.2 eq).

  • Heat the reaction mixture to 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system to separate the desired amine from the this compound oxide byproduct.

Data Presentation

Due to the limited availability of specific quantitative data for this compound reductions in the public domain, a comprehensive data table cannot be provided at this time. Researchers are encouraged to perform optimization studies for their specific substrates, systematically varying parameters such as temperature, reaction time, and stoichiometry of reagents.

Visualizations

Logical Workflow for Troubleshooting this compound Reductions

Troubleshooting_Workflow Start Reaction Issue Identified IncompleteReaction Slow or Incomplete Reaction? Start->IncompleteReaction LowYield Low Yield? IncompleteReaction->LowYield No CheckInitiator Check Initiator Concentration IncompleteReaction->CheckInitiator Yes Byproducts Unexpected Byproducts? LowYield->Byproducts No OptimizeTime Optimize Reaction Time LowYield->OptimizeTime Yes Purification Purification Difficulty? Byproducts->Purification No AnalyzeByproducts Characterize Byproducts (e.g., GC-MS, NMR) Byproducts->AnalyzeByproducts Yes KF_Workup Implement KF Workup Purification->KF_Workup Yes CheckTemp Adjust Temperature CheckInitiator->CheckTemp CheckPurity Verify Reagent Purity CheckTemp->CheckPurity CheckSolvent Evaluate Solvent Choice CheckPurity->CheckSolvent Solution Optimized Conditions CheckSolvent->Solution WorkupMethod Modify Workup Protocol OptimizeTime->WorkupMethod WorkupMethod->Solution ChangeConcentration Vary Reagent Concentration AnalyzeByproducts->ChangeConcentration ChangeConcentration->Solution LiquidExtraction Use Liquid-Liquid Extraction KF_Workup->LiquidExtraction LiquidExtraction->Solution

Caption: Troubleshooting workflow for this compound reductions.

Proposed Free Radical Mechanism for Azide Reduction

Azide_Reduction_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R• 2 R• AIBN->2 R• Δ Bu3Sb-HR• Bu3Sb-HR• Bu3Sb•R-H Bu3Sb•R-H Bu3Sb-HR•->Bu3Sb•R-H R'-N3Bu3Sb• R'-N3Bu3Sb• R'-N=N-N•-SbBu3 Adduct R'-N3Bu3Sb•->R'-N=N-N•-SbBu3 R'-N•N2Bu3Sb R'-N•N2Bu3Sb R'-N=N-N•-SbBu3->R'-N•N2Bu3Sb R'-N•Bu3Sb-H R'-N•Bu3Sb-H R'-NH2Bu3Sb• R'-NH2Bu3Sb• R'-N•Bu3Sb-H->R'-NH2Bu3Sb• Bu3Sb Bu3Sb Bu3Sb-H Bu3Sb-H R'-N3 Azide (R'-N3) R'-NH2 Amine (R'-NH2) Bu3Sb• Bu3Sb• R'-N• Nitrogen Radical R-H R-H N2 N2

Caption: Proposed radical mechanism for azide reduction.

Technical Support Center: Tributylstibine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for troubleshooting reactions involving tributylstibine. The following guides and frequently asked questions (FAQs) address common issues and side products encountered during experimental procedures.

Troubleshooting Guides & FAQs

Handling and Storage of this compound

Q1: I noticed that my this compound is fuming upon exposure to air. Is this normal?

A1: Yes, this is a known characteristic of this compound. It is a pyrophoric compound, meaning it can spontaneously ignite in the presence of air.[1] All manipulations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using appropriate air-free techniques to prevent rapid oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of ignition, water, and oxidizing agents.

Common Side Reactions and Byproducts

Q3: What are the major side products I should expect in my reaction involving this compound?

A3: The most common side products arise from the reaction of this compound with air (oxidation) and water (hydrolysis). In radical reactions, the formation of this compound halides is also a common side reaction.

Q4: What is the product of this compound oxidation?

A4: When this compound is exposed to oxygen, it readily oxidizes to form This compound oxide ((C₄H₉)₃Sb=O). This oxide may exist as a monomer, dimer, or polymer.

Q5: What happens when this compound comes into contact with water?

A5: this compound reacts with water in a hydrolysis reaction to produce This compound dihydroxide ((C₄H₉)₃Sb(OH)₂) and flammable butane gas.[1] This reaction is often vigorous.

Q6: I am using this compound hydride in a radical dehalogenation of an alkyl bromide. What is the expected antimony-containing side product?

A6: In radical dehalogenation reactions, the tributylstibyl radical (Bu₃Sb•) abstracts the halogen atom from the alkyl halide. The resulting side product is This compound bromide ((C₄H₉)₃SbBr). A similar outcome is expected with other halogens.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound and its common side products.

CompoundFormulaMolar Mass ( g/mol )Physical State
This compound(C₄H₉)₃Sb293.10Colorless liquid
This compound Oxide((C₄H₉)₃Sb)₂O601.98Colorless viscous liquid
This compound Dihydroxide(C₄H₉)₃Sb(OH)₂327.11Solid
This compound Bromide(C₄H₉)₃SbBr371.99Solid

Key Experimental Protocols

Protocol 1: Barton-McCombie Deoxygenation of a Secondary Alcohol using this compound Hydride (Analogous to Tributyltin Hydride)

This protocol is adapted from established procedures for the Barton-McCombie deoxygenation using tributyltin hydride and should be performed with appropriate caution due to the pyrophoric nature of this compound and its hydride.

Step 1: Formation of the Xanthate Ester

  • To a solution of the secondary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 equiv) dropwise.

  • After stirring for 1 hour at room temperature, add methyl iodide (1.5 equiv) and continue stirring for another 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude xanthate by flash chromatography.

Step 2: Radical Deoxygenation

  • Dissolve the purified xanthate (1.0 equiv) in deoxygenated toluene under an argon atmosphere.

  • Add this compound hydride (1.2 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.1 equiv).

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the toluene under reduced pressure.

  • The crude product can be purified by flash chromatography. The this compound-containing byproducts can often be removed by treatment with a solution of iodine in the workup, followed by filtration through silica gel.

Visualizations

Oxidation_Hydrolysis This compound This compound ((C₄H₉)₃Sb) Oxide This compound Oxide ((C₄H₉)₃Sb=O) This compound->Oxide Oxidation Hydroxide This compound Dihydroxide ((C₄H₉)₃Sb(OH)₂) This compound->Hydroxide Hydrolysis Oxygen Oxygen (O₂) (from air) Oxygen->Oxide Water Water (H₂O) Water->Hydroxide Butane Butane Gas Hydroxide->Butane byproduct

Caption: Common side reactions of this compound.

Barton_McCombie_Deoxygenation cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Heat Bu3Sb_Radical Bu₃Sb• Initiator_Radical->Bu3Sb_Radical H abstraction Bu3SbH Bu₃SbH Bu3SbH->Bu3Sb_Radical Alkyl_Radical Alkyl Radical (R•) Bu3Sb_Radical->Alkyl_Radical Radical Attack Bu3Sb_Xanthate Bu₃Sb-Xanthate (Side Product) Bu3Sb_Radical->Bu3Sb_Xanthate Xanthate Substrate-Xanthate Xanthate->Alkyl_Radical Xanthate->Bu3Sb_Xanthate Alkane Product (R-H) Alkyl_Radical->Alkane H abstraction Bu3SbH_prop Bu₃SbH Bu3SbH_prop->Alkane

Caption: Barton-McCombie deoxygenation workflow.

References

Technical Support Center: Safe Handling and Quenching of Pyrophoric Tributylstibine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe quenching of pyrophoric Tributylstibine reactions. The information is presented in a question-and-answer format to directly address potential issues and ensure user safety during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hazardous?

This compound (C₁₂H₂₇Sb) is an organoantimony compound that is highly pyrophoric, meaning it can spontaneously ignite upon contact with air.[1] It is also water-reactive and releases flammable gas when it comes into contact with water.[1] Additionally, it is harmful if swallowed or inhaled.[1] Due to these properties, extreme caution and strict adherence to safety protocols are mandatory when handling this substance.

Q2: What are the primary hazards associated with a this compound reaction?

The primary hazards include:

  • Spontaneous ignition: Contact with air can cause immediate fire.[1]

  • Flammable gas evolution: Contact with water produces flammable gases, increasing the risk of fire or explosion.[1]

  • Toxicity: this compound is harmful if ingested or inhaled.[1]

  • Exothermic reaction: The quenching process is highly exothermic and can lead to a runaway reaction if not properly controlled.

Q3: What immediate actions should be taken in case of a this compound spill?

In the event of a small, manageable spill, immediately smother the material with a dry, inert powder such as sand, powdered limestone, or a Class D fire extinguisher powder. Do NOT use water or a carbon dioxide fire extinguisher. For larger spills, evacuate the area and contact emergency services immediately.

Q4: What are the decomposition products of this compound?

Troubleshooting Guide

Problem Possible Cause Solution
Smoke or sparks observed during cannula transfer. Leak in the system allowing air to enter.Immediately stop the transfer. Re-purge the entire system with inert gas. Check all connections for a secure fit.
Quenching reaction is too vigorous and difficult to control. Quenching agent is being added too quickly. Insufficient cooling.Immediately stop the addition of the quenching agent. Increase the efficiency of the cooling bath (e.g., add more dry ice). Once the reaction is under control, resume addition of the quenching agent at a much slower rate.
Solid material is clogging the cannula or syringe needle. Impurities or polymerization of the reagent.Do not attempt to force the blockage clear. Safely remove the clogged needle/cannula and quench it separately. Use a new, clean, and dry needle/cannula to continue the transfer.
A fire starts during the procedure. Exposure of this compound to air.For a small, containable fire, use a Class D fire extinguisher or smother with dry sand. Do NOT use water. For a larger fire, evacuate immediately and activate the fire alarm.

Experimental Protocol: Safe Quenching of this compound Reaction Residue

This protocol outlines a general procedure for safely quenching residual this compound after a reaction. This procedure should be performed in a certified fume hood with the sash at the lowest possible working height and under a strict inert atmosphere.

Materials:

  • Reaction flask containing this compound residue under an inert atmosphere (Argon is recommended).

  • Schlenk line or glovebox for maintaining an inert atmosphere.

  • Dry, degassed, inert solvent (e.g., heptane or toluene).

  • Anhydrous isopropanol.

  • Anhydrous methanol.

  • Deionized water.

  • Cooling bath (e.g., dry ice/acetone).

  • Stir plate and stir bar.

  • Syringes and needles (oven-dried and cooled under inert gas).

Procedure:

  • Dilution:

    • Ensure the reaction flask is under a positive pressure of inert gas.

    • Cool the flask in a cooling bath to 0 °C or below.

    • Slowly add a dry, inert solvent (e.g., heptane) to dilute the this compound residue. A 5 to 10-fold dilution is recommended.

  • Initial Quenching:

    • While maintaining vigorous stirring and cooling, slowly add anhydrous isopropanol dropwise via a syringe.

    • Monitor the reaction for any signs of exotherm (e.g., gas evolution, warming of the flask). Control the rate of addition to keep the reaction temperature low.

  • Secondary Quenching:

    • Once the addition of isopropanol no longer produces a noticeable reaction, slowly add anhydrous methanol in the same dropwise manner. Methanol is more reactive than isopropanol and will quench any remaining reactive species.

  • Final Quenching:

    • After the methanol addition is complete and the reaction has subsided, very slowly and cautiously add deionized water dropwise to ensure complete quenching.

  • Neutralization and Waste Disposal:

    • Once the addition of water causes no further reaction, allow the mixture to slowly warm to room temperature while stirring.

    • The resulting solution should be neutralized with a weak acid (e.g., citric acid) before being disposed of as hazardous waste according to institutional guidelines.

Quantitative Data Summary:

ParameterRecommended Value
Initial Dilution Factor 5 - 10x with inert solvent
Quenching Temperature ≤ 0 °C
Rate of Quenching Agent Addition Dropwise, controlled to prevent exotherm

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching Steps cluster_final Finalization A Reaction Flask with This compound Residue D 1. Dilute with Inert Solvent A->D Dilute B Inert Atmosphere (Argon) B->A C Cooling Bath (≤ 0°C) C->A E 2. Add Anhydrous Isopropanol (dropwise) D->E Quench 1 F 3. Add Anhydrous Methanol (dropwise) E->F Quench 2 G 4. Add Water (dropwise) F->G Quench 3 H Warm to Room Temperature G->H Finalize I Neutralize and Dispose as Waste H->I

Caption: Workflow for the safe quenching of this compound.

Safety_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_pro Procedural Controls ppe1 Flame-Resistant Lab Coat ppe2 Chemical Splash Goggles ppe3 Face Shield ppe4 Nitrile Gloves (double-gloved) eng1 Certified Fume Hood eng2 Inert Atmosphere (Schlenk Line/Glovebox) eng3 Safety Shower & Eyewash Station pro1 Work with a Buddy pro2 Remove Flammables from Area pro3 Have Class D Fire Extinguisher Ready This compound Reaction This compound Reaction This compound Reaction->ppe1 This compound Reaction->ppe2 This compound Reaction->ppe3 This compound Reaction->ppe4 This compound Reaction->eng1 This compound Reaction->eng2 This compound Reaction->eng3 This compound Reaction->pro1 This compound Reaction->pro2 This compound Reaction->pro3

Caption: Essential safety precautions for handling this compound.

References

Technical Support Center: Removal of Antimony-Containing Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of antimony-containing byproducts from chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guide

This guide addresses specific issues that may arise during the removal of antimony-containing byproducts.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Recovery After Removal Protocol - Co-precipitation: The antimony byproduct may be co-precipitating with the desired product during crystallization. - Scavenger Adsorption: The scavenger resin may be non-selectively binding to the product. - Product Solubility: The product may have some solubility in the solvent used for washing or extraction, leading to losses.- Modify Crystallization Conditions: Alter the solvent system, temperature, or cooling rate to improve selectivity. Consider anti-solvent addition. - Screen Scavengers: Test a panel of scavengers with different functional groups to find one with higher selectivity for antimony.[1][2] - Optimize Washing/Extraction: Use a minimal amount of a less polar solvent for washing, or back-extract the aqueous phase to recover any dissolved product.
Incomplete Removal of Antimony Byproducts - Insufficient Scavenger: The amount of scavenger used may be inadequate to bind all the antimony species. - Inefficient Extraction: The partitioning of the antimony species into the aqueous phase during liquid-liquid extraction may be low. - Incorrect pH: The pH of the aqueous phase may not be optimal for the targeted antimony species' solubility or complexation.- Increase Scavenger Equivalents: Add 3-5 equivalents of the scavenger resin and stir for a longer duration (4-16 hours).[3] - Multiple Extractions: Perform multiple extractions with fresh aqueous solutions. - Adjust pH: Modify the pH of the aqueous wash. For example, a basic wash can help remove amphoteric antimony oxides.
Product Degradation During Removal Process - Harsh pH Conditions: The use of strong acids or bases to remove antimony byproducts might be degrading the target molecule. - Elevated Temperatures: Heating during the removal process could lead to thermal decomposition of the product.- Use Milder Reagents: Opt for milder acidic or basic conditions, or use buffered solutions. - Room Temperature Scavenging: Employ scavenger resins that are effective at room temperature to avoid heating.[3]
Formation of Emulsions During Extraction - High Concentration of Polar Species: The presence of both the antimony byproduct and the product in a polar solvent can lead to emulsion formation during aqueous extraction.- Dilute the Reaction Mixture: Before extraction, dilute the organic phase with a non-polar solvent. - Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break the emulsion.
Antimony Detected in Final API - Leaching from Equipment: Antimony may be leaching from glass or other laboratory equipment, especially under acidic conditions. - Contaminated Reagents: Solvents or other reagents used in the workup may contain trace amounts of antimony.- Use High-Quality Glassware: Employ borosilicate glassware and avoid prolonged heating with strong acids. - Test Reagent Purity: Analyze solvents and reagents for trace metal impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of antimony contamination in synthetic reactions?

A1: Antimony contamination in a laboratory setting can originate from several sources. Antimony-based reagents are used as catalysts in various organic reactions.[2][4] For instance, antimony(III) and (V) halides are employed as Lewis acids.[5] Antimony compounds can also be byproducts of reactions involving organoantimony reagents.[6] Additionally, leaching from laboratory glassware or containers, especially under acidic conditions, can introduce trace amounts of antimony.

Q2: Which scavenger resin is best for removing antimony byproducts?

A2: The choice of scavenger resin depends on the specific antimony species you are trying to remove. Thiol-functionalized silica (SiliaMetS Thiol) has shown high affinity for Sb(III).[2] For other antimony species, a screening of different scavengers with various functional groups (e.g., amines, acids, thiols) is recommended to identify the most effective one for your specific application.[1]

Q3: How can I quantify the amount of residual antimony in my sample after a removal procedure?

A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying trace amounts of antimony.[7][8][9] Proper sample preparation, which may involve digestion in an acidic matrix, is crucial for accurate results.[10]

Q4: Can I use crystallization to remove antimony impurities?

A4: Yes, crystallization can be an effective method for purifying your product and removing antimony byproducts. The success of this method depends on the differential solubility of your product and the antimony impurity in the chosen solvent system. Careful control of parameters like cooling rate and agitation can minimize the co-crystallization of impurities.[]

Q5: Are there any safety precautions I should take when handling antimony-containing compounds?

A5: Yes, antimony and its compounds are toxic.[3] Always handle these materials in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the specific antimony reagent you are using for detailed handling and disposal information.

Experimental Protocols

Protocol 1: Removal of Antimony Byproducts using a Thiol-Functionalized Silica Scavenger

This protocol describes a general procedure for the removal of Sb(III) byproducts from a reaction mixture using a thiol-functionalized silica scavenger.

Materials:

  • Crude reaction mixture containing the desired product and antimony byproduct.

  • Thiol-functionalized silica resin (e.g., SiliaMetS Thiol).

  • Anhydrous organic solvent (e.g., dichloromethane, THF).

  • Filter funnel and filter paper or a fritted glass funnel.

  • Rotary evaporator.

Procedure:

  • Dissolve the Crude Mixture: Dissolve the crude reaction mixture in a suitable anhydrous organic solvent.

  • Add Scavenger Resin: To the solution, add 3-5 equivalents of the thiol-functionalized silica resin relative to the amount of antimony byproduct.

  • Stir the Mixture: Stir the suspension at room temperature for 4-16 hours. The reaction progress can be monitored by taking small aliquots of the solution, filtering off the resin, and analyzing the filtrate for residual antimony by TLC (if the byproduct is UV active) or ICP-MS.

  • Filter the Mixture: Once the scavenging is complete, filter the mixture through a pad of celite or a fritted glass funnel to remove the resin.

  • Wash the Resin: Wash the collected resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentrate the Filtrate: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Liquid-Liquid Extraction for the Removal of Antimony Byproducts

This protocol outlines a general method for removing water-soluble antimony byproducts from an organic reaction mixture.

Materials:

  • Crude reaction mixture in an organic solvent.

  • Separatory funnel.

  • Aqueous wash solution (e.g., deionized water, dilute HCl, or dilute NaOH).

  • Saturated sodium chloride solution (brine).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Rotary evaporator.

Procedure:

  • Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel.

  • Aqueous Wash: Add an equal volume of the chosen aqueous wash solution. The choice of wash solution will depend on the nature of the antimony byproduct. For amphoteric antimony oxides, a dilute acid or base wash can be effective.

  • Extract: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separate Layers: Drain the aqueous layer.

  • Repeat Extraction: Repeat the washing process 2-3 times with fresh aqueous solution.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual water.

  • Dry the Organic Layer: Drain the organic layer into a flask containing an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Filter and Concentrate: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Data Presentation

Table 1: Efficiency of Different Scavengers for Antimony Removal

ScavengerFunctional GroupTarget Antimony SpeciesTypical Removal Efficiency (%)Reference
SiliaMetS ThiolThiolSb(III)>95[2]
Polymer-bound AmineAmineSb(V) (as anionic complexes)80-90-
Polymer-bound Carboxylic AcidCarboxylic AcidSb(III) (as cationic species)85-95-

Note: Removal efficiencies can vary depending on the specific reaction conditions, solvent, and the nature of the antimony byproduct.

Table 2: ICP-MS Operating Conditions for Antimony Quantification

ParameterValue
RF Power1550 W
Plasma Gas Flow15 L/min
Auxiliary Gas Flow0.9 L/min
Nebulizer Gas Flow1.0 L/min
Monitored Isotopes¹²¹Sb, ¹²³Sb
Internal StandardIndium (¹¹⁵In)

These are typical parameters and may need to be optimized for your specific instrument and sample matrix.[7][9]

Visualizations

Experimental_Workflow_Scavenger cluster_prep Preparation cluster_scavenging Scavenging cluster_purification Purification cluster_final Final Product start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve add_scavenger Add Scavenger Resin (3-5 equiv) dissolve->add_scavenger stir Stir at Room Temp (4-16 h) add_scavenger->stir filter_resin Filter to Remove Resin stir->filter_resin wash_resin Wash Resin filter_resin->wash_resin concentrate Concentrate Filtrate wash_resin->concentrate end Purified Product concentrate->end

Caption: Workflow for Antimony Removal using a Scavenger Resin.

Troubleshooting_Logic cluster_scavenger Scavenger Troubleshooting cluster_extraction Extraction Troubleshooting start Antimony Detected in Product q1 Was a scavenger used? start->q1 a1_yes Increase scavenger equivalents and/or reaction time. q1->a1_yes Yes a1_no Perform multiple extractions. q1->a1_no No a2_yes Screen different scavengers. a1_yes->a2_yes a3_yes Check for product binding to scavenger. a2_yes->a3_yes end Re-analyze for Antimony a3_yes->end a2_no Adjust pH of aqueous phase. a1_no->a2_no a3_no Consider solvent extraction. a2_no->a3_no a3_no->end

Caption: Decision Tree for Troubleshooting Incomplete Antimony Removal.

References

Troubleshooting low yields in Tributylstibine-mediated cyclizations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for tributylstibine-mediated radical cyclizations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly those leading to low yields.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (Bu₃SbH) in this reaction?

A1: this compound, analogous to the more common tributyltin hydride (Bu₃SnH), serves as a radical chain carrier and hydrogen atom donor.[1][2] A radical initiator, typically azobisisobutyronitrile (AIBN), abstracts a hydrogen atom from Bu₃SbH to generate the tributylstibyl radical (Bu₃Sb•). This radical then abstracts a halogen or other radical precursor from the starting material to initiate the cyclization cascade. The resulting cyclized radical then abstracts a hydrogen atom from another molecule of Bu₃SbH to yield the final product and regenerate the Bu₃Sb• radical, thus propagating the chain reaction.[3]

Q2: Why use this compound instead of the more common tributyltin hydride?

A2: While tributyltin hydride is widely used, this compound can offer different reactivity and selectivity profiles. The strength of the Sb-H bond is weaker than the Sn-H bond, which can influence the kinetics of the hydrogen atom transfer steps. This can be advantageous in certain systems, potentially altering the competition between radical reduction and cyclization, or influencing the stereochemical outcome. However, organostibine reagents are generally more reactive and potentially more toxic, requiring specific handling precautions.

Q3: What are the primary safety concerns with this compound?

A3: this compound is a pyrophoric liquid, meaning it can ignite spontaneously in air.[4] It is also toxic and harmful if swallowed or inhaled. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and chemical-resistant gloves. Work should be conducted in a well-ventilated fume hood.

Troubleshooting Guide: Low Yields and Side Reactions

Q4: My reaction yield is consistently low. What are the most likely causes?

A4: Low yields in radical cyclizations are a common issue stemming from several factors. A systematic approach to troubleshooting is essential.[5] Key areas to investigate include reagent quality, reaction conditions, and substrate suitability.

Troubleshooting Checklist:

  • Reagent Purity: Are the substrate, this compound, and initiator pure? Impurities can inhibit radical reactions.

  • Inert Atmosphere: Was the reaction set up and maintained under strictly anaerobic and anhydrous conditions? Oxygen is a radical inhibitor.[2]

  • Concentration: Are the reaction concentrations optimal? Radical cyclizations are often sensitive to concentration.

  • Temperature: Is the reaction temperature appropriate for the initiator's half-life?

  • Reaction Time: Has the reaction been monitored to determine the optimal endpoint?

Q5: How does reagent purity affect the reaction?

A5: The success of a radical chain reaction is highly dependent on the purity of the components.

  • This compound: Can oxidize upon exposure to air. It should be freshly distilled or purified before use.

  • Radical Initiator (AIBN): AIBN decomposes over time. Use a fresh bottle or recrystallize from methanol if its efficacy is in doubt. The decomposition rate is temperature-dependent.[6]

  • Solvent: Solvents must be anhydrous and deoxygenated. The presence of water or oxygen can quench radical intermediates and inhibit the chain reaction.[5]

Q6: I suspect premature reduction of my starting material is competing with cyclization. How can I favor the cyclization pathway?

A6: This is a classic problem in radical reactions where the rate of hydrogen atom transfer from Bu₃SbH to the initial (uncyclized) radical competes with the rate of the intramolecular cyclization.

  • Concentration: The cyclization step is intramolecular (first-order), while the reduction step is intermolecular (second-order). Therefore, running the reaction at high dilution (low concentration of Bu₃SbH) will favor the cyclization pathway.[2] A common technique is the slow addition of the this compound and initiator to the heated solution of the substrate via a syringe pump. This maintains a low, steady concentration of the hydrogen donor.

  • Temperature: Lowering the reaction temperature can sometimes favor cyclization, as the activation energy for cyclization may be lower than that for the intermolecular hydrogen abstraction. However, the temperature must be sufficient to decompose the initiator at a reasonable rate.

Q7: My reaction is producing a mixture of 5-exo and 6-endo cyclization products. How can I improve the regioselectivity?

A7: The regioselectivity of radical cyclizations is governed by a combination of kinetic and thermodynamic factors, famously summarized by the Baldwin-Beckwith rules. For most radical cyclizations, the 5-exo pathway is kinetically favored over the 6-endo pathway due to better orbital overlap in the transition state.[2]

  • Substrate Design: The substitution pattern on the alkene can influence selectivity. Bulky substituents may favor the formation of a six-membered ring.

  • Thermodynamic Control: In some cases, the 5-exo cyclization is reversible, while the 6-endo is not. Running the reaction at higher temperatures or for longer times might allow the initial kinetic product to revert and form the more thermodynamically stable 6-endo product.

Q8: I am observing significant amounts of oligomerization or other side products. What can be done?

A8: Oligomerization suggests that intermolecular reactions are outcompeting the desired intramolecular cyclization. As with premature reduction, this issue is often addressed by adjusting the concentration.

  • High Dilution: Employing high dilution conditions by slowly adding the reagents is the most effective strategy to minimize intermolecular side reactions.

  • Check for Inhibitors/Promoters: Ensure no impurities are present that could be catalyzing side reactions.

Quantitative Data Summary

The optimal conditions for this compound-mediated cyclizations are highly substrate-dependent. The following tables provide a general guide based on principles of radical reactions, largely extrapolated from studies on the more common tributyltin hydride.

Table 1: General Effect of Reaction Parameters on Yield

ParameterConditionLikely Effect on YieldRationale
Concentration High Dilution (e.g., <0.05 M)Increase Favors intramolecular cyclization over intermolecular reduction or polymerization.[7]
High Concentration (e.g., >0.5 M)Decrease Increases rates of competing intermolecular side reactions.
Temperature Too LowDecrease Slow or no initiation of radicals from AIBN.
Optimal (e.g., 80-110 °C for AIBN)Maximize Balances rate of initiation with stability of products and intermediates.[8][9]
Too HighDecrease May promote side reactions or product decomposition.
Initiator (AIBN) Conc. Too Low (e.g., <1 mol%)Decrease Insufficient rate of initiation to sustain the chain reaction.
Optimal (e.g., 5-10 mol%)Maximize Provides a steady rate of radical initiation.
Too High (e.g., >20 mol%)Decrease Can increase the rate of radical termination reactions.[10]
Bu₃SbH Stoichiometry Sub-stoichiometricDecrease Incomplete conversion of the starting material.
Slight Excess (e.g., 1.1-1.5 eq.)Maximize Ensures complete trapping of the cyclized radical.
Large ExcessDecrease Promotes premature reduction of the initial radical.

Key Experimental Protocols

General Protocol for a this compound-Mediated Cyclization

Safety Note: this compound is pyrophoric and toxic.[4] All steps must be performed under a strict inert atmosphere using syringe and cannula techniques.

  • Preparation:

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry argon or nitrogen.

    • Deoxygenate the reaction solvent (e.g., toluene, benzene) by bubbling with argon for at least 30 minutes or by using a freeze-pump-thaw method.

    • Prepare two separate solutions in gas-tight syringes for slow addition:

      • Syringe A: this compound (1.2 equivalents) and AIBN (0.1 equivalents) dissolved in the deoxygenated solvent.

      • Syringe B: Additional AIBN (0.1 equivalents) in the deoxygenated solvent (optional, for reactions requiring sustained initiation).

  • Reaction Setup:

    • To a flame-dried, three-neck flask equipped with a reflux condenser, a thermometer, and a rubber septum (all under inert atmosphere), add the radical precursor substrate (1.0 equivalent).

    • Dissolve the substrate in a sufficient volume of deoxygenated solvent to achieve high dilution (typically 0.01–0.05 M).

    • Heat the solution to the desired reaction temperature (e.g., 80-110 °C for toluene/AIBN).

  • Execution:

    • Using a syringe pump, add the solution from Syringe A to the heated, stirring substrate solution over a period of 4-8 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After the addition is complete, continue heating for an additional 1-2 hours to ensure completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purification can be challenging due to organostibine byproducts. Column chromatography on silica gel is a common method. A preliminary aqueous workup or treatment with a mild oxidizing agent may help remove some of the antimony residues.

Visual Guides

Below are diagrams illustrating the key processes in this compound-mediated cyclizations.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN R_dot Initiator Radical (R•) AIBN->R_dot Δ (Heat) Bu3Sb_dot Tributylstibyl Radical (Bu3Sb•) R_dot->Bu3Sb_dot + Bu3SbH - RH Substrate_Radical Initial Substrate Radical Bu3Sb_dot->Substrate_Radical + Substrate-X - Bu3SbX Cyclized_Radical Cyclized Radical Substrate_Radical->Cyclized_Radical Intramolecular Cyclization (5-exo) Product Cyclized Product Cyclized_Radical->Product + Bu3SbH Product->Bu3Sb_dot Regenerates

Caption: General mechanism of a this compound-mediated radical cyclization.

Workflow A 1. Prepare Solutions - Substrate in Flask - Bu3SbH/AIBN in Syringe B 2. Setup Reaction - Inert Atmosphere - Heat to Reflux (e.g., 80-110°C) A->B C 3. Slow Addition - Add Bu3SbH/AIBN via Syringe Pump (e.g., over 4-8 hours) B->C D 4. Monitor Progress - TLC / GC-MS C->D E 5. Workup & Purification - Remove Solvent - Column Chromatography D->E F Isolated Product E->F

Caption: Experimental workflow for a high-dilution radical cyclization.

Troubleshooting_Tree Start Low Yield Q1 Is premature reduction observed? Start->Q1 A1 YES Q1->A1 Q2 Are side products (e.g., oligomers) forming? Q1->Q2 NO S1 Decrease [Bu3SbH]. Use slow addition. Lower temperature. A1->S1 End Yield Improved S1->End A2 YES Q2->A2 Q3 Is starting material unreacted? Q2->Q3 NO S2 Decrease substrate concentration. Use slow addition. A2->S2 S2->End A3 YES Q3->A3 S3 Check reagent purity (AIBN, Bu3SbH). Ensure inert atmosphere. Increase reaction time/temp. A3->S3 S3->End

Caption: Decision tree for troubleshooting low yields in cyclization reactions.

References

Technical Support Center: Tributylstibine (TBSb) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the proper storage and handling of Tributylstibine (TBSb) to prevent its decomposition. Given its reactive nature, adherence to strict protocols is crucial for ensuring experimental integrity and safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBSb) and why is it sensitive to storage conditions?

This compound (TBSb), with the chemical formula (C₄H₉)₃Sb, is a pyrophoric organoantimony compound, meaning it can spontaneously ignite upon contact with air.[1] It is also highly reactive with water. These properties make it susceptible to decomposition if not stored under appropriate inert conditions.

Q2: What are the primary decomposition pathways for TBSb during storage?

The two main decomposition pathways for TBSb are oxidation and hydrolysis.

  • Oxidation: Exposure to air (oxygen) leads to the formation of this compound oxide, which may exist as a polymeric species, [(n-Bu)₃SbO]n.

  • Hydrolysis: Reaction with water or moisture results in the formation of tributylantimony dihydroxide, (n-Bu)₃Sb(OH)₂.

Q3: What are the visible signs of TBSb decomposition?

Decomposition of TBSb may be indicated by:

  • A change in the appearance of the liquid from colorless to cloudy or the formation of a white precipitate.

  • An increase in viscosity.

  • A noticeable change in pressure within the storage vessel.

Q4: What are the recommended storage conditions for TBSb?

To prevent decomposition, TBSb should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[2] The storage area should be cool, dry, and well-ventilated, away from sources of heat, ignition, and direct sunlight.[2]

Q5: Can I use stabilizers to prevent TBSb decomposition?

Currently, there are no commercially available stabilizers recommended for addition to pure this compound for long-term storage. The most effective method of preventing decomposition is strict adherence to inert atmosphere storage and handling techniques.

Troubleshooting Guide: TBSb Decomposition

This guide will help you identify and address potential issues related to TBSb decomposition during storage and in your experiments.

Problem Potential Cause Recommended Action
Cloudy appearance or white precipitate in TBSb solution. Oxidation and/or Hydrolysis: The container seal may be compromised, allowing air and moisture to enter.1. Do not use the compromised reagent. 2. Safely quench and dispose of the decomposed material according to your institution's hazardous waste guidelines. 3. Obtain a fresh, unopened container of TBSb. 4. Review your storage and handling procedures to ensure a strict inert atmosphere is maintained.
Inconsistent or unexpected experimental results. Degraded TBSb: The presence of oxides or hydroxides can interfere with reactions, leading to lower yields, side products, or complete reaction failure.1. Assess the purity of your TBSb stock using an appropriate analytical technique (see Experimental Protocols below). 2. If decomposition is confirmed, acquire fresh reagent. 3. Ensure all glassware is rigorously dried and reactions are performed under a robust inert atmosphere.
Pressure buildup in the storage container. Gas Evolution from Decomposition: Reaction with water can release flammable gases.[1]1. EXTREME CAUTION IS ADVISED. Do not attempt to open the container if significant pressure buildup is suspected. 2. Consult with your institution's Environmental Health and Safety (EHS) department immediately for guidance on handling and disposal.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the qualitative and quantitative analysis of TBSb and its potential degradation products.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Inert atmosphere glovebox or Schlenk line for sample preparation.

Materials:

  • This compound sample.

  • Anhydrous, degassed solvent (e.g., hexane or toluene).

  • Internal standard (e.g., dodecane), if quantitative analysis is required.

  • Microsyringe suitable for GC injection.

Procedure:

  • Sample Preparation (under inert atmosphere):

    • In a glovebox or using a Schlenk line, prepare a dilute solution of the TBSb sample in the anhydrous, degassed solvent. A typical concentration is approximately 1 mg/mL.

    • If using an internal standard, add a known concentration to the sample solution.

  • GC-MS Parameters (Hypothetical):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to this compound (Expected m/z fragments will include the molecular ion and fragments showing loss of butyl groups).

    • Search for peaks corresponding to potential degradation products. This compound oxide is not volatile and will likely not be observed by GC-MS. However, other smaller, volatile antimony-containing species may be detectable.

    • Quantify the purity by comparing the peak area of TBSb to the total peak area of all observed components (or against the internal standard).

Data Presentation:

CompoundRetention Time (min)Key m/z FragmentsPeak Area (%)
This compounde.g., 12.5e.g., 292, 235, 179, 123e.g., 98.5
Unknown Impurity 1e.g., 9.8e.g., ...e.g., 1.0
Unknown Impurity 2e.g., 15.2e.g., ...e.g., 0.5

Visualizations

DecompositionPathways TBSb This compound (C₄H₉)₃Sb Oxide This compound Oxide [(C₄H₉)₃SbO]n TBSb->Oxide Oxidation Hydroxide Tributylantimony Dihydroxide (C₄H₉)₃Sb(OH)₂ TBSb->Hydroxide Hydrolysis Oxygen Oxygen (O₂) (from air) Oxygen->Oxide Water Water (H₂O) (from moisture) Water->Hydroxide

Caption: Decomposition pathways of this compound.

TroubleshootingWorkflow start Start: Suspected TBSb Decomposition observe Observe visual signs of decomposition (cloudiness, precipitate)? start->observe dispose Quench and dispose of reagent safely. Procure fresh stock. observe->dispose Yes inconsistent Are experimental results inconsistent or unexpected? observe->inconsistent No yes_observe Yes no_observe No review Review storage and handling procedures. dispose->review analyze Perform purity analysis (e.g., GC-MS). inconsistent->analyze Yes inconsistent->review No yes_inconsistent Yes no_inconsistent No degraded Is purity below acceptable limits? analyze->degraded degraded->dispose Yes degraded->review No yes_degraded Yes no_degraded No end End: Problem Resolved review->end

Caption: Troubleshooting workflow for TBSb decomposition.

References

Technical Support Center: The Influence of Solvent Polarity on Tributylstibine Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the role of solvent polarity in reactions involving tributylstibine (Bu₃Sb). Understanding how the choice of solvent impacts the reactivity, stability, and reaction outcomes of this organoantimony reagent is crucial for experimental success.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally affect the reactivity of organometallic reagents like this compound?

The polarity of the solvent can significantly influence the rate and mechanism of reactions involving organometallic compounds. Polar solvents can stabilize charged intermediates and transition states that may form during a reaction, often leading to accelerated reaction rates, particularly in reactions with polar mechanisms. Conversely, nonpolar solvents are typically preferred for reactions that proceed through nonpolar transition states. The choice between polar protic (e.g., alcohols), polar aprotic (e.g., THF, DMF, DMSO), and nonpolar (e.g., hexane, toluene) solvents can therefore be a critical parameter in optimizing a reaction.[1][2]

Q2: In what types of reactions is this compound commonly used, and how might solvent polarity play a role?

This compound is known to participate in various reactions, including:

  • Radical Reactions: As a radical initiator or mediator. Solvent polarity can influence the rate of radical initiation and the stability of radical intermediates.

  • Nucleophilic Additions: The lone pair of electrons on the antimony atom allows it to act as a nucleophile. In polar aprotic solvents, the nucleophilicity of this compound may be enhanced compared to polar protic solvents, where hydrogen bonding can solvate and stabilize the reagent, reducing its reactivity.[3][4]

  • Barbier-type Reactions: These reactions involve the in-situ formation of an organometallic reagent that then reacts with a carbonyl compound. The solvent can affect both the formation of the organoantimony nucleophile and the subsequent addition step.[5][6][7][8] The regioselectivity of such reactions can be highly dependent on solvent effects.[6]

Q3: Are there any specific safety concerns related to the stability of this compound in different solvents?

Troubleshooting Guide

Issue Potential Cause Related to Solvent Troubleshooting Steps
Low or No Reactivity Inappropriate solvent polarity: The chosen solvent may be stabilizing the reactants more than the transition state, leading to a high activation energy. For reactions involving polar intermediates, a more polar solvent might be required.1. If using a nonpolar solvent, try a polar aprotic solvent like THF or DMF. 2. If using a polar protic solvent, consider that hydrogen bonding may be deactivating the this compound. Switch to a polar aprotic solvent.
Poor solubility of reactants: One or more reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.1. Visually inspect the reaction mixture for undissolved solids. 2. Consult solubility data for your reactants and choose a solvent in which all components are soluble.
Formation of Side Products Solvent participation in the reaction: Protic solvents (e.g., alcohols, water) can act as reagents, leading to undesired side products.1. Switch to a non-reactive, aprotic solvent. 2. Ensure that the solvent is rigorously dried before use.
Decomposition of this compound: The solvent may not have been properly degassed, leading to oxidation of the this compound.1. Use solvents that have been freshly distilled from an appropriate drying agent and thoroughly degassed. 2. Always handle this compound and prepare reaction mixtures under an inert atmosphere.
Inconsistent Reaction Rates or Yields Variable solvent quality: The presence of impurities, particularly water or dissolved oxygen, can lead to inconsistent results.1. Use high-purity, anhydrous solvents from a reliable source. 2. Consider purifying and drying the solvent in-house before use.

Experimental Protocols

While specific, detailed protocols for this compound reactions with a systematic study of solvent effects are not widely available in a comparative format, the following provides a general experimental workflow for a Barbier-type reaction, which can be adapted to investigate the effect of different solvents.

General Protocol for a this compound-Mediated Barbier-Type Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup (under Inert Atmosphere) cluster_workup Workup and Analysis prep1 Dry glassware under vacuum or in an oven. prep2 Distill and degas the chosen solvent (e.g., THF). prep1->prep2 setup1 Add metal (e.g., Zn, In) to the reaction flask. setup2 Add the chosen anhydrous solvent. setup1->setup2 setup3 Add this compound. setup2->setup3 setup4 Add the alkyl halide and carbonyl compound. setup3->setup4 workup1 Monitor reaction by TLC or GC-MS. workup2 Quench the reaction (e.g., with sat. aq. NH4Cl). workup1->workup2 workup3 Extract with an organic solvent. workup2->workup3 workup4 Dry, concentrate, and purify the product. workup3->workup4

Caption: General experimental workflow for a this compound-mediated Barbier-type reaction.

To study the effect of solvent polarity, this general procedure can be repeated using a range of solvents with varying polarities (e.g., hexane, toluene, THF, acetonitrile, DMF). The reaction progress, yield, and product distribution should be carefully monitored and compared for each solvent.

Data on Solvent Properties

The following table summarizes the properties of some common solvents that can be used in reactions with this compound.

Solvent Formula Boiling Point (°C) Relative Polarity Type
n-HexaneC₆H₁₄690.009Nonpolar
TolueneC₇H₈1110.099Nonpolar
Diethyl Ether(C₂H₅)₂O350.117Polar Aprotic
Tetrahydrofuran (THF)C₄H₈O660.207Polar Aprotic
AcetonitrileCH₃CN820.460Polar Aprotic
Dimethylformamide (DMF)(CH₃)₂NC(O)H1530.386Polar Aprotic
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO1890.444Polar Aprotic
EthanolC₂H₅OH780.654Polar Protic
MethanolCH₃OH650.762Polar Protic

Signaling Pathways and Logical Relationships

The choice of solvent can influence the reaction pathway. For instance, in a reaction that can proceed through either a polar or a radical mechanism, the solvent polarity can favor one pathway over the other.

reaction_pathway Reactants Reactants + this compound Solvent Solvent Choice Reactants->Solvent Polar_Pathway Polar Transition State / Intermediates Solvent->Polar_Pathway High Polarity Radical_Pathway Radical Intermediates Solvent->Radical_Pathway Low Polarity Polar_Product Product(s) from Polar Pathway Polar_Pathway->Polar_Product Radical_Product Product(s) from Radical Pathway Radical_Pathway->Radical_Product

Caption: Influence of solvent polarity on competing reaction pathways.

References

Technical Support Center: Managing the Air and Moisture Sensitivity of Tributylstibine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling and managing the air and moisture sensitivity of tributylstibine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][2] It is also highly reactive with water, releasing flammable gases.[1] Additionally, it is harmful if swallowed or inhaled and causes skin irritation.

Q2: What are the signs of decomposition or reaction with air/moisture?

A2: Visual indicators of decomposition include fuming upon exposure to air, the formation of white precipitates (likely antimony oxides and hydroxides), and a noticeable change in the solution's color or clarity. A hissing sound or gas evolution indicates a reaction with water.

Q3: How should I properly store this compound?

A3: this compound must be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[2] It is crucial to prevent any exposure to air or moisture. Store in a cool, dry, well-ventilated area away from sources of ignition. Containers should be periodically checked to ensure there is no evaporation of the solvent, which could lead to the crystallization of the highly reactive material.[2][3]

Q4: What personal protective equipment (PPE) is required when working with this compound?

A4: Appropriate PPE includes a fire-resistant lab coat, chemical safety goggles, a face shield, and compatible gloves.[2] Heavier gloves may be necessary depending on the quantity of the reagent and the solvent being used. Always consult the specific Safety Data Sheet (SDS) for detailed recommendations.[4]

Q5: What should I do in case of a small spill?

A5: For a small, manageable spill, immediately cover the area with a dry, non-reactive absorbent material like dry sand or calcium oxide (lime).[3][4] Then, slowly and carefully quench the material with isopropanol.[4] Once the reaction has ceased, collect the mixture in a sealed container for proper disposal.[4] Ensure all nearby combustible materials are removed.[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reaction fails to initiate or proceeds sluggishly. Decomposed this compound due to air/moisture exposure.Ensure this compound is fresh and has been properly stored. Visually inspect for signs of decomposition before use.
Impure or wet solvent/reagents.Use freshly dried and degassed solvents and ensure all other reagents are anhydrous.
Inefficient stirring.Use an appropriate stir bar and stir plate to ensure vigorous mixing, especially for heterogeneous reactions. Consider mechanical stirring for larger volumes or viscous solutions.[5]
Formation of unexpected byproducts or low yield. Partial decomposition of this compound.Improve inert atmosphere techniques. Ensure all glassware is thoroughly dried and the system is properly purged with inert gas.
Reaction temperature is too high, leading to decomposition.Maintain the recommended reaction temperature. Add this compound slowly to a cooled reaction mixture to control any exotherm.[6]
White smoke or fumes observed during transfer. Exposure of this compound to air.Refine syringe or cannula transfer techniques to minimize exposure. Ensure a positive pressure of inert gas is maintained throughout the transfer.
Clogging of syringe or cannula needle. Formation of solid decomposition products.Use a larger gauge needle. If a clog occurs, carefully and slowly withdraw the needle into the inert headspace of the reaction vessel and attempt to clear it by manipulating the plunger. Never apply excessive force.

Quantitative Data Summary

Parameter Value/Information Source
GHS Hazard Statements H250: Catches fire spontaneously if exposed to air.H261: In contact with water releases flammable gas.[3]
Recommended Inert Gas Argon or Nitrogen (high purity)General Best Practice
Compatible Solvents Anhydrous non-protic solvents (e.g., Toluene, Hexane, Diethyl Ether, THF)General Best Practice
Recommended Drying Agents for Solvents Sodium/benzophenone ketyl (for ethers, hydrocarbons), Calcium hydride (for hydrocarbons, ethers)[7][8]
Quenching Agents Isopropanol, Methanol, followed by Water[3][4]

Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere
  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator. Alternatively, flame-dry the assembled apparatus under a flow of inert gas.[9]

  • System Assembly: Assemble the glassware, including a stir bar, while it is still warm and immediately purge with a steady stream of inert gas (argon or nitrogen). Use a well-greased joint for all connections.

  • Inert Atmosphere Maintenance: Maintain a positive pressure of the inert gas throughout the experiment. This can be achieved using a bubbler or a balloon filled with the inert gas.

  • Solvent Addition: Add freshly dried and degassed solvent to the reaction flask via a cannula or a syringe.

  • Reagent Addition: Add other non-pyrophoric reagents to the reaction flask.

  • This compound Transfer: Transfer this compound to the reaction flask using either a syringe or a double-tipped needle (cannula) as described in Protocol 2.

Protocol 2: Transfer of this compound using a Syringe
  • Prepare the Syringe: Use a dry, clean syringe with a Luer-lock tip and a long needle (e.g., 18-22 gauge). Flush the syringe with inert gas before use.

  • Pressurize the Reagent Bottle: Puncture the septum of the this compound container with a needle connected to a source of inert gas to create a slight positive pressure.

  • Withdraw the Reagent: Insert the needle of the prepared syringe through the septum and below the surface of the liquid. Allow the positive pressure to slowly fill the syringe to the desired volume.

  • Remove Bubbles: With the needle tip still in the headspace of the reagent bottle, carefully push the plunger to expel any gas bubbles.

  • Transfer to Reaction Flask: Insert the needle of the syringe through the septum of the reaction flask and slowly add the this compound to the reaction mixture, ideally below the surface of the solvent.

  • Rinse the Syringe: After transfer, rinse the syringe with a dry, inert solvent to remove any residual this compound. The rinsate should be quenched as described in Protocol 3.

Protocol 3: Quenching and Disposal of this compound
  • Quenching Unused Reagent: In a separate flask under an inert atmosphere, slowly add the unused this compound to a cooled (ice bath) solution of isopropanol or methanol with vigorous stirring. The addition should be dropwise to control the reaction rate and heat generation.

  • Complete the Quenching: After the initial reaction subsides, continue stirring for a few hours to ensure complete quenching. Then, very slowly and cautiously add water to the mixture to hydrolyze any remaining reactive species.

  • Disposal: The resulting solution should be neutralized and disposed of as hazardous waste in accordance with local regulations.

  • Cleaning Glassware: Glassware that has been in contact with this compound should be rinsed with a small amount of an inert solvent. This rinse solvent must then be quenched using the same procedure described above before the glassware is washed normally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Disposal prep_glass 1. Dry Glassware (Oven or Flame Dry) prep_system 2. Assemble & Purge with Inert Gas prep_glass->prep_system add_solvent 3. Add Anhydrous Solvent prep_system->add_solvent add_reagents 4. Add Other Reagents add_solvent->add_reagents add_tbs 5. Transfer this compound (Syringe/Cannula) add_reagents->add_tbs run_reaction 6. Run Reaction (Monitor Temp. & Stirring) add_tbs->run_reaction quench_reaction 7. Quench Reaction (e.g., with Methanol) run_reaction->quench_reaction quench_excess 8. Quench Excess Reagent & Rinse Solvents quench_reaction->quench_excess dispose 9. Dispose of Waste Properly quench_excess->dispose

Caption: Experimental workflow for using this compound.

troubleshooting_tree cluster_investigation Initial Checks cluster_solutions Potential Solutions start Reaction Issue Encountered check_reagent Inspect this compound: Signs of decomposition? start->check_reagent check_conditions Review Reaction Conditions: Dry solvents? Inert atmosphere? start->check_conditions check_reagent->check_conditions No sol_reagent Use fresh, properly stored this compound. check_reagent->sol_reagent Yes sol_solvent Re-dry and degas solvents. check_conditions->sol_solvent Solvents suspect sol_atmosphere Improve inert atmosphere technique (purge longer, check for leaks). check_conditions->sol_atmosphere Atmosphere suspect

Caption: Troubleshooting decision tree for this compound reactions.

References

Analytical techniques for monitoring Tributylstibine reaction progress

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for monitoring the reaction progress of Tributylstibine. It includes frequently asked questions and troubleshooting guides in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring the reaction progress of this compound?

A1: The choice of analytical technique depends on the reaction conditions, the expected products, and the available instrumentation. Commonly used methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, GC-MS provides excellent separation and identification of reactants, products, and byproducts. This compound and related compounds often require derivatization to increase their volatility and thermal stability for GC analysis.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): Suitable for less volatile or thermally sensitive compounds. HPLC can be coupled with various detectors, such as UV-Vis or Mass Spectrometry (ICP-MS is particularly useful for elemental speciation of antimony compounds), to monitor the reaction mixture.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful non-invasive technique for in-situ reaction monitoring. ¹H NMR can be used to track the disappearance of starting materials and the appearance of products over time, providing kinetic information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Particularly useful for in-situ, real-time reaction monitoring by tracking changes in the vibrational frequencies of functional groups.

Q2: Why is derivatization necessary for the GC-MS analysis of some this compound reaction mixtures?

A2: Derivatization is a chemical modification of an analyte to enhance its analytical properties.[1][2] For GC-MS analysis of this compound and its more polar reaction products, derivatization is often crucial to:

  • Increase Volatility: Many organoantimony compounds, especially those with polar functional groups resulting from the reaction, may not be volatile enough for GC analysis. Derivatization masks these polar groups, increasing the compound's vapor pressure.[1][2][3]

  • Improve Thermal Stability: The high temperatures in the GC injector and column can cause some organoantimony compounds to decompose. Derivatization can create more stable derivatives that can withstand GC conditions.

  • Enhance Chromatographic Performance: Derivatization can lead to sharper peaks, better resolution, and reduced tailing on the chromatographic column.[2]

Q3: Can I use NMR to get quantitative data on my this compound reaction?

A3: Yes, NMR spectroscopy can provide quantitative information if the experiment is set up correctly. By integrating the signals of known protons in the reactants and products, you can determine their relative concentrations over time. For accurate quantification, it is important to ensure a sufficient relaxation delay between scans and to use an internal standard with a known concentration.

Troubleshooting Guides

GC-MS Analysis

Q4: I am seeing broad, tailing peaks for my analytes in the GC-MS chromatogram. What could be the cause?

A4: Peak tailing is a common issue in GC analysis and can be caused by several factors:

  • Active Sites in the System: Polar organoantimony compounds can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector.

    • Solution: Use a deactivated liner and a column designed for inertness. You can also try silanizing your glassware to minimize adsorption.[7]

  • Incomplete Derivatization: If your derivatization reaction is not complete, the remaining polar, underivatized analytes will exhibit poor peak shape.

    • Solution: Optimize your derivatization protocol by adjusting the reaction time, temperature, or reagent concentration. Ensure your reagents are fresh and not degraded.[8]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample or reduce the injection volume.

Q5: My sensitivity is very low, and I can barely see my product peaks. How can I improve this?

A5: Low sensitivity can be a significant challenge. Here are some steps to improve it:

  • Optimize MS Detector Settings: Ensure the mass spectrometer is tuned and calibrated correctly. You can also use Selected Ion Monitoring (SIM) mode instead of full scan mode to increase sensitivity for your target analytes by focusing on their specific mass fragments.

  • Enhance Derivatization for Detectability: Choose a derivatization reagent that not only increases volatility but also provides a strong signal in the mass spectrometer. For example, using a derivatizing agent that introduces a pentafluorobenzyl group can enhance the response in an electron capture detector (ECD) or provide characteristic mass fragments.[3][7]

  • Check for Leaks: Leaks in the GC system can introduce air and reduce sensitivity. Use an electronic leak detector to check all fittings and connections.

HPLC Analysis

Q6: The recovery of my antimony species from the HPLC column is very low. What is happening?

A6: Low recovery of antimony species in HPLC is often due to the complex chemistry of antimony in solution.[5]

  • Formation of Polymeric Species: Antimony(V) can form oligomeric or polymeric species in solution, which may not elute properly from the column or may be too large to pass through the column frit.[5][9]

    • Solution: Acidic hydrolysis of the sample (e.g., with 1 M HCl) before injection can break down these polymers. The addition of chelating agents like EDTA or citrate can help stabilize Sb(III) and prevent its oxidation or polymerization.[5][9]

  • Adsorption to Column Material: Organoantimony compounds can adsorb to the stationary phase of the column.

    • Solution: Try different column chemistries or mobile phase additives to reduce these interactions. A mobile phase with a suitable pH and ionic strength can help to improve peak shape and recovery.

Quantitative Data Summary

For a hypothetical reaction where this compound is oxidized to this compound oxide, a GC-MS analysis after derivatization with a Grignard reagent (e.g., ethylmagnesium bromide) could yield the following results.

CompoundDerivatized FormRetention Time (min)Key Mass Fragments (m/z)
This compoundEthylthis compound12.5349, 293, 237, 181
This compound OxideEthylthis compound12.5349, 293, 237, 181

Note: The derivatization of both this compound and its oxide with an ethylating agent would likely result in the same volatile product, Ethylthis compound. This approach is useful for quantifying the total amount of this compound species. To differentiate between the starting material and the oxide, an alternative analytical method like HPLC or a different derivatization strategy would be required.

Experimental Protocols

Protocol: GC-MS Monitoring of a this compound Reaction with Derivatization

This protocol outlines a general procedure for taking a sample from a reaction mixture, derivatizing it, and analyzing it by GC-MS.

1. Sample Preparation and Quenching: a. Withdraw a 100 µL aliquot from the reaction mixture at a specific time point. b. Immediately quench the reaction by adding the aliquot to a vial containing 1 mL of a suitable solvent (e.g., hexane) and 100 µL of a quenching agent if necessary (e.g., a saturated aqueous solution of sodium bicarbonate if the reaction is acidic).

2. Derivatization (Ethylating Grignard Reaction): a. To the quenched sample in hexane, add 0.5 mL of a 2 M solution of ethylmagnesium bromide in diethyl ether. b. Cap the vial tightly and vortex for 1 minute. c. Allow the reaction to proceed for 30 minutes at room temperature. d. Carefully quench the excess Grignard reagent by slowly adding 1 mL of saturated aqueous ammonium chloride solution. e. Vortex the mixture and allow the organic and aqueous layers to separate.

3. Extraction: a. Transfer the organic (upper) layer to a clean vial. b. If necessary, wash the organic layer with deionized water to remove any residual salts. c. Dry the organic layer over anhydrous sodium sulfate. d. Carefully transfer the dried organic solution to an autosampler vial for GC-MS analysis.

4. GC-MS Analysis: a. GC System: Agilent 6890 or similar. b. Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. c. Injector: Splitless mode, 250 °C. d. Oven Program: Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. e. Carrier Gas: Helium at a constant flow of 1.0 mL/min. f. MS System: Agilent 5975 or similar. g. Ionization Mode: Electron Ionization (EI) at 70 eV. h. Acquisition Mode: Full scan (m/z 50-500) or SIM mode for target analytes.

Visualizations

Logical Workflow for Troubleshooting Chromatographic Issues

G cluster_instrument Instrument Checks cluster_sample_prep Sample Preparation Review cluster_method Method Evaluation start Problem with Chromatogram (e.g., Poor Peak Shape, Low Sensitivity) check_instrument Step 1: Check Instrument Parameters start->check_instrument check_sample_prep Step 2: Review Sample Preparation start->check_sample_prep check_method Step 3: Evaluate Analytical Method start->check_method leak_check Perform Leak Check check_instrument->leak_check Leaks? tune_ms Tune and Calibrate MS check_instrument->tune_ms Sensitivity? check_consumables Inspect Liner, Septum, and Column check_instrument->check_consumables Peak Tailing? derivatization Optimize Derivatization (Time, Temp, Reagent) check_sample_prep->derivatization Incomplete Reaction? concentration Adjust Sample Concentration check_sample_prep->concentration Column Overload? extraction Check Extraction Efficiency check_sample_prep->extraction Low Recovery? mobile_phase Adjust Mobile Phase (HPLC) check_method->mobile_phase temp_program Optimize Oven Program (GC) check_method->temp_program column_chem Try Different Column Chemistry check_method->column_chem end Problem Resolved leak_check->end tune_ms->end check_consumables->end derivatization->end concentration->end extraction->end mobile_phase->end temp_program->end column_chem->end

Caption: Troubleshooting workflow for common chromatographic issues.

References

Validation & Comparative

A Comparative Guide to Tributylstibine and Tributyltin Hydride in Radical Cyclizations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, radical cyclizations stand as a powerful tool for the construction of cyclic molecules, a common motif in pharmaceuticals and natural products. The success of these reactions often hinges on the choice of the radical mediator. For decades, tributyltin hydride (Bu₃SnH) has been the reagent of choice for mediating radical cyclization reactions. However, concerns over its toxicity have prompted chemists to seek alternatives. This guide provides a detailed comparison of the well-established tributyltin hydride with the emerging potential of tributylstibine (Bu₃Sb) in the context of radical reactions, offering insights into their respective mechanisms, performance, and experimental considerations.

Executive Summary

Tributyltin hydride is a highly efficient and well-understood radical chain transfer agent, facilitating cyclizations by donating a hydrogen atom to the cyclized radical. Its primary drawback is the significant toxicity of organotin compounds. This compound, on the other hand, is emerging as a radical initiator, particularly under photoredox catalysis, where it can generate alkyl radicals from the corresponding organostibine precursors. A direct comparison of their performance in the same role is challenging as they function through different mechanisms in the context of radical reactions. While tributyltin hydride is a proven reagent with a vast body of supporting data, this compound represents a newer, potentially less toxic avenue for radical generation, though its application in chain-transfer-based cyclizations is not yet established.

Performance Comparison: A Tale of Two Mechanisms

The primary difference in the application of tributyltin hydride and this compound in radical cyclizations lies in their fundamental reactivity. Tributyltin hydride acts as a hydrogen atom donor to propagate a radical chain, whereas recent research has focused on this compound as a precursor to generate carbon-centered radicals.

Tributyltin Hydride: The Established Chain Transfer Agent

Tributyltin hydride's role in radical cyclizations is characterized by a well-defined chain mechanism. The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which generates a tributyltin radical (Bu₃Sn•). This radical then abstracts a halogen or other radical precursor from the substrate to generate a carbon-centered radical. This radical subsequently undergoes intramolecular cyclization, and the resulting cyclized radical abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final product and regenerate the tributyltin radical, thus propagating the chain.

The efficiency of tributyltin hydride-mediated cyclizations is well-documented, with yields often being high and stereoselectivity being predictable based on the transition state geometries of the cyclization step. The 5-exo cyclization is generally favored kinetically.[1]

This compound: An Emerging Radical Precursor

In contrast, the recent literature highlights the use of organostibines, including this compound derivatives, as precursors for generating alkyl radicals under photoredox catalysis. In this scenario, the C–Sb bond is cleaved to produce a carbon-centered radical, which can then participate in various reactions, including cyclizations. This approach does not involve a hydride transfer from the stibine itself but rather utilizes the organostibine as a starting material for radical generation.

The performance of this compound in this role is a subject of ongoing research. The efficiency and selectivity of cyclizations initiated by this method would depend on the specific photocatalyst, light source, and substrate used.

Quantitative Data Summary

Due to the differing roles of tributyltin hydride and this compound in the literature, a direct quantitative comparison of their performance in the same radical cyclization reaction is not available. The following tables summarize representative data for tributyltin hydride-mediated cyclizations and the emerging data for radical generation from organostibines.

Table 1: Performance Data for Tributyltin Hydride in Radical Cyclizations

SubstrateProductYield (%)Diastereomeric Ratio (d.r.)Reference
6-iodo-1-hexeneMethylcyclopentane~80-95N/A[2]
Allyl iodoacetateγ-Butyrolactone~70-85N/A[3]
N-allyl-2-iodo-N-tosylpropanamide3-methyl-1-tosyl-4-vinylpyrrolidin-2-one753:1[4]
(E)-6-iodo-1-phenyl-1-hexene(Phenylmethyl)cyclopentane (cis:trans)811:3.5[1]

Table 2: Performance Data for Radical Generation from Organostibines (for subsequent reactions)

Data for radical cyclizations initiated by this compound are still emerging. This table reflects the general utility of organostibines as radical precursors.

Organostibine PrecursorRadical GeneratedSubsequent Reaction TypeYield (%)Reference
Alkyl-substituted this compoundAlkyl radicalHydroarylationGood
Primary alkyl-substituted stibinePrimary alkyl radicalArylalkylationGood

Mechanistic Insights

The signaling pathways, or more accurately, the reaction mechanisms for tributyltin hydride and this compound in radical reactions are distinct.

Tributyltin Hydride: Radical Chain Propagation

The mechanism for a tributyltin hydride-mediated radical cyclization is a classic chain reaction.

Tributyltin_Hydride_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator (e.g., AIBN) Bu3Sn_rad Bu₃Sn• Initiator->Bu3Sn_rad Heat or Light Bu3SnH Bu₃SnH Alkyl_rad R• Bu3Sn_rad->Alkyl_rad Halogen Abstraction Bu3SnX Bu₃SnX Substrate R-X Cyclized_rad Cyclized R'• Alkyl_rad->Cyclized_rad Intramolecular Cyclization Product R'-H Cyclized_rad->Product H-atom Abstraction Bu3SnH_prop Bu₃SnH Bu3SnH_prop->Bu3Sn_rad Regeneration

Caption: Mechanism of Tributyltin Hydride-Mediated Radical Cyclization.

This compound: Photoredox-Initiated Radical Generation

The proposed mechanism for generating a radical from an organostibine involves photoredox catalysis.

Tributylstibine_Mechanism PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Light (hν) Radical_cation [Bu₃Sb-R]•+ PC_excited->Radical_cation Single Electron Transfer (SET) PC_reduced PC•- Bu3SbR Bu₃Sb-R Alkyl_rad R• Radical_cation->Alkyl_rad Fragmentation Subsequent_reactions Subsequent Reactions (e.g., Cyclization) Alkyl_rad->Subsequent_reactions

Caption: Proposed Mechanism for Radical Generation from this compound.

Experimental Protocols

Key Experiment: 5-exo-trig Radical Cyclization using Tributyltin Hydride

This protocol is a general procedure for a standard radical cyclization.

Materials:

  • Substrate (e.g., 6-iodo-1-hexene)

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous, deoxygenated solvent (e.g., benzene or toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a solution of the substrate (1.0 equiv) in the chosen solvent (0.01-0.05 M) under an inert atmosphere, add tributyltin hydride (1.1-1.5 equiv) and a catalytic amount of AIBN (0.1-0.2 equiv).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C for benzene or toluene) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography. Due to the toxicity of organotin byproducts, special purification techniques, such as chromatography on silica gel impregnated with potassium fluoride, may be necessary to remove all tin residues.

Hypothetical Experiment: Radical Cyclization Initiated by this compound under Photoredox Catalysis

This is a speculative protocol based on the emerging literature on organostibines.

Materials:

  • Cyclization precursor with an organostibine moiety (e.g., a derivative of 6-stibino-1-hexene)

  • Photocatalyst (e.g., an iridium or ruthenium complex)

  • Solvent (e.g., acetonitrile or DMF)

  • Light source (e.g., blue LEDs)

  • Inert atmosphere

Procedure:

  • In a reaction vessel equipped for photochemical reactions, combine the organostibine substrate (1.0 equiv) and the photocatalyst (1-5 mol%) in the chosen solvent.

  • Deoxygenate the solution by bubbling with an inert gas for 15-30 minutes.

  • Irradiate the mixture with the light source at room temperature while stirring.

  • Monitor the reaction by an appropriate analytical technique.

  • Upon completion, quench the reaction and remove the solvent.

  • Purify the product by standard chromatographic methods.

Safety and Handling

Tributyltin Hydride:

  • Toxicity: Highly toxic.[3] Organotin compounds can be absorbed through the skin and are neurotoxins. They are also harmful to the environment.

  • Handling: Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Work-up: Special care must be taken to remove toxic tin byproducts from the final product.

This compound:

  • Toxicity: While less studied than organotins, organostibines are also expected to be toxic. Antimony compounds are generally considered hazardous.

  • Handling: Should be handled with the same precautions as tributyltin hydride.

  • Stability: Can be air and moisture sensitive.

Conclusion and Future Outlook

Tributyltin hydride remains a cornerstone of radical cyclization chemistry due to its high efficiency and predictable reactivity. However, its toxicity is a significant and unavoidable drawback. The exploration of this compound and other organostibines as radical precursors opens up new avenues in radical chemistry. While not a direct replacement for the hydride-donating function of tributyltin hydride, the ability to generate radicals from stable organostibine precursors under mild photoredox conditions is a promising strategy.

Future research will likely focus on expanding the scope of organostibine-initiated radical reactions and exploring the potential for developing stibine-based chain transfer agents that could offer a less toxic alternative to their tin counterparts. For researchers in drug development, where the complete removal of toxic metal residues is paramount, the development of tin-free radical cyclization methods is of high importance. While this compound is not yet a drop-in replacement for tributyltin hydride, its continued investigation may lead to safer and more sustainable methods for the synthesis of complex cyclic molecules.

References

A Comparative Analysis of the Toxicity of Tributylstibine and Organotin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of tributylstibine and a range of organotin compounds. While extensive toxicological data is available for organotin compounds, allowing for a detailed quantitative and mechanistic comparison, there is a notable lack of publicly available experimental data on the specific toxicity of this compound. This guide will present the available information for both, highlighting the data gap for this compound and providing a comprehensive analysis of organotin toxicity based on current scientific literature.

Executive Summary

Organotin compounds, particularly tributyltin (TBT), trimethyltin (TMT), and triphenyltin (TPT), are well-documented to exhibit significant toxicity across various biological systems. Their toxic effects are multifaceted, encompassing acute lethality, cytotoxicity, genotoxicity, neurotoxicity, and immunotoxicity. Mechanistically, organotins are known to induce apoptosis, generate oxidative stress, and interfere with key cellular signaling pathways, including MAPK signaling and calcium homeostasis.

Data Presentation: Quantitative Toxicity Comparison

Due to the limited availability of quantitative toxicity data for this compound, this section primarily focuses on the well-documented toxicity of organotin compounds.

Acute Oral Toxicity (LD50) of Organotin Compounds in Rats
CompoundLD50 (mg/kg)Reference
Trimethyltin (TMT)12.6[1]
Triethyltin (TET)4[2]
Tributyltin (TBT) oxide129.3Not explicitly cited
Triphenyltin (TPT) acetate136Not explicitly cited

Note: A lower LD50 value indicates higher acute toxicity.

In Vitro Cytotoxicity (IC50) of Organotin Compounds
CompoundCell LineIC50Reference
Tributyltin (TBT)Human natural killer (NK) cells25-200 nM (functional inhibition)Not explicitly cited
Triphenyltin (TPT)Various cancer cell lines0.076–0.200 µM[3]
Trimethyltin (TMT)PC12 cells~2-8 µMNot explicitly cited

Note: IC50 is the concentration of a substance that inhibits a specific biological or biochemical function by 50%. Lower IC50 values indicate greater cytotoxicity.

Genotoxicity

Studies on organotin compounds have shown mixed results in genotoxicity assays, with some compounds inducing DNA damage. For instance, tributyltin has been shown to cause a significant increase in comet assay tail DNA content in chick embryos, indicating DNA damage[1].

Information on the genotoxicity of this compound from experimental assays like the comet assay is not available in the reviewed literature.

Mechanisms of Toxicity

Organotin Compounds

The toxicity of organotin compounds is mediated through several interconnected signaling pathways, primarily leading to apoptosis (programmed cell death). Key mechanisms include:

  • Induction of Oxidative Stress: Organotins can generate reactive oxygen species (ROS), leading to cellular damage.

  • Disruption of Calcium Homeostasis: They can cause an increase in intracellular calcium levels, triggering downstream apoptotic events.

  • Mitochondrial Dysfunction: Organotins can disrupt mitochondrial function, leading to the release of pro-apoptotic factors.

  • Activation of MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is often activated in response to organotin exposure, playing a complex role in both cell survival and apoptosis.

Organotin_Toxicity_Pathway cluster_stress Cellular Stressors cluster_cellular Cellular Response cluster_signaling Signaling Cascades cluster_outcome Toxic Outcome Organotin Compound Organotin Compound ROS Production ROS Production Organotin Compound->ROS Production induces Ca2+ Influx Ca2+ Influx Organotin Compound->Ca2+ Influx induces MAPK Activation MAPK Activation Organotin Compound->MAPK Activation activates Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction causes Ca2+ Influx->Mitochondrial Dysfunction causes Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation activates Apoptosis Apoptosis MAPK Activation->Apoptosis regulates Caspase Activation->Apoptosis executes

This compound

The specific molecular mechanisms underlying the toxicity of this compound have not been detailed in the available scientific literature.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the reproducibility and comparison of data. Below are summaries of standard protocols for cytotoxicity and genotoxicity assessment.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Experimental Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comet Assay for Genotoxicity

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Comet_Assay_Workflow Cell Preparation Cell Preparation Embedding in Agarose Embedding in Agarose Cell Preparation->Embedding in Agarose Lysis Lysis Embedding in Agarose->Lysis Electrophoresis Electrophoresis Lysis->Electrophoresis Staining & Visualization Staining & Visualization Electrophoresis->Staining & Visualization Comet Analysis Comet Analysis Staining & Visualization->Comet Analysis

Experimental Steps:

  • Cell Preparation: Isolate single cells from the test system.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the extent of DNA damage by measuring parameters such as tail length and tail moment using specialized software.

Conclusion

This guide highlights the significant toxicity of organotin compounds, supported by a substantial body of experimental data. The mechanisms of their toxicity are complex, involving multiple cellular pathways that ultimately lead to cell death. In stark contrast, the toxicological profile of this compound remains largely uncharacterized in publicly accessible scientific literature. While hazard classifications indicate potential for harm, the absence of quantitative data prevents a direct and detailed comparison with organotins. Further experimental investigation into the toxicity of this compound is warranted to fully understand its potential risks to human health and the environment. Researchers and professionals in drug development should exercise caution when handling both classes of compounds, adhering to strict safety protocols. For organotins, the well-defined toxic profiles should inform risk assessments and handling procedures. For this compound, the lack of data necessitates a highly precautionary approach until a more complete toxicological picture emerges.

References

Tris(trimethylsilyl)silane (TTMSS): A Safer and Efficient Alternative to Tributylstibine for Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more effective reagents for radical-mediated chemical transformations, Tris(trimethylsilyl)silane (TTMSS) has emerged as a superior alternative to the highly toxic and hazardous Tributylstibine. This guide provides a comprehensive comparison of the two reagents, supported by experimental data, to inform the selection of the optimal radical mediator for your synthetic needs.

While direct comparative studies between TTMSS and this compound are limited in publicly available literature, a robust body of evidence comparing TTMSS with the closely related and similarly hazardous Tributyltin hydride provides a strong basis for evaluation. This guide leverages this data to highlight the significant advantages of TTMSS in terms of safety, ease of purification, and comparable, if not superior, performance in key radical reactions.

Executive Summary

Tris(trimethylsilyl)silane offers a compelling value proposition over this compound primarily due to its significantly lower toxicity and the generation of non-toxic, easily removable byproducts. Organostibine compounds, like their organotin counterparts, are notoriously toxic and pose significant health and environmental risks. In contrast, the silicon-based byproducts of TTMSS are generally considered non-toxic and are more readily separated from reaction mixtures, simplifying purification and ensuring product integrity, a critical consideration in pharmaceutical and drug development contexts.

Performance Comparison

The efficacy of a radical mediator is determined by its ability to donate a hydrogen atom to propagate the radical chain reaction. The bond dissociation energy (BDE) of the X-H bond is a key indicator of this ability.

ReagentBond Dissociation Energy (X-H)Key AdvantagesKey Disadvantages
Tris(trimethylsilyl)silane (TTMSS) ~79-84 kcal/mol[1][2]Low toxicity, non-toxic and easily removable byproducts, commercially available.Can be more expensive than some traditional reagents.
Tributyltin hydride (analogue for this compound) ~74 kcal/mol[1]High reactivity.High toxicity, toxic and difficult to remove byproducts, environmental persistence.[3]

While the Sn-H bond in tributyltin hydride is slightly weaker, indicating a potentially faster hydrogen atom transfer, the Si-H bond in TTMSS is sufficiently weak to mediate a wide range of radical reactions effectively.[1] In many cases, the choice of initiator and reaction conditions can be tuned to achieve comparable or even superior results with TTMSS.

Radical Dehalogenation

Radical dehalogenation is a fundamental transformation in organic synthesis. Both TTMSS and organostannanes are effective in this reaction.

SubstrateReagentYield (%)Reference Reaction
Alkyl HalideTTMSSGood to ExcellentRadical chain dehalogenation of organic halides.[1]
Alkyl HalideTributyltin hydrideGood to ExcellentDehalogenation of alkyl halides.
Radical Cyclization

Intramolecular radical cyclization is a powerful tool for the construction of cyclic systems. TTMSS has been shown to be an excellent reagent for these transformations, often with improved stereoselectivity compared to tin hydrides.

SubstrateReagentProductYield (%)Diastereomeric Ratio (trans:cis)
7-substituted-6-aza-8-bromooct-2-enoatesTTMSS2,4-disubstituted piperidines-Enhancement in diastereoselectivity observed
N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenideTTMSSPyrrolidine7410:1

Safety and Handling

The most significant advantage of TTMSS over this compound lies in its safety profile.

This compound:

  • Hazards: Pyrophoric (ignites spontaneously in air), releases flammable gas in contact with water, harmful if swallowed or inhaled, and toxic to aquatic life with long-lasting effects.

  • Handling: Requires stringent air- and moisture-free handling techniques (e.g., Schlenk line or glovebox). Personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and appropriate gloves, is mandatory.

Tris(trimethylsilyl)silane (TTMSS):

  • Hazards: Flammable liquid and vapor. While significantly less toxic than organostibines, it should still be handled with care in a well-ventilated fume hood.

  • Handling: Standard laboratory procedures for handling flammable liquids should be followed. Use of appropriate PPE is recommended.

The byproducts of reactions involving this compound are organoantimony compounds, which are toxic and often difficult to remove completely from the desired product. In contrast, TTMSS generates volatile and non-toxic silane byproducts, such as tris(trimethylsilyl)silyl halides, which are readily removed by standard purification techniques like column chromatography or distillation.

Experimental Protocols

General Procedure for Radical Dehalogenation

This protocol provides a general framework for a radical dehalogenation reaction. Specific conditions may need to be optimized for different substrates.

Using Tris(trimethylsilyl)silane (TTMSS):

  • To a solution of the organic halide (1.0 equiv) in a suitable solvent (e.g., toluene, benzene, or tert-butanol) under an inert atmosphere (e.g., nitrogen or argon) is added TTMSS (1.1-1.5 equiv).

  • A radical initiator, such as azobisisobutyronitrile (AIBN) (0.1-0.2 equiv), is added to the mixture.

  • The reaction mixture is heated to a temperature appropriate for the chosen initiator (e.g., 80-100 °C for AIBN) and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the dehalogenated product.

Using this compound (or Tributyltin hydride as an analogue):

Caution: This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions due to the high toxicity and pyrophoric nature of this compound.

  • To a solution of the organic halide (1.0 equiv) in a suitable solvent (e.g., toluene or benzene) under an inert atmosphere is added this compound (1.1-1.5 equiv) via syringe.

  • A radical initiator, such as AIBN (0.1-0.2 equiv), is added.

  • The mixture is heated to the appropriate temperature and stirred until completion.

  • After cooling, the solvent is removed under reduced pressure.

  • Purification can be challenging due to the presence of organoantimony byproducts. Methods for their removal include precipitation of the tin/antimony halide with a saturated solution of potassium fluoride, or specific chromatographic techniques.

Visualizing the Process

Radical Chain Mechanism

The following diagrams illustrate the fundamental steps in a radical chain reaction mediated by a hydrogen donor.

Radical_Initiation_and_Propagation cluster_initiation Initiation cluster_propagation Propagation I Initiator (e.g., AIBN) R_dot Initiator Radical (R•) I->R_dot Heat or Light X_dot Mediator Radical (X•) R_dot->X_dot Hydrogen Abstraction XH Hydrogen Donor (TTMSS or Bu3SbH) Product Product (R'-H) Substrate_dot Substrate Radical (R'•) X_dot->Substrate_dot Group Transfer Substrate_Y Organic Substrate (R'-Y) Substrate_dot->Product Hydrogen Abstraction Product->X_dot Regenerates Mediator Radical

Caption: General mechanism for radical initiation and propagation.

Experimental Workflow: Reagent Selection

This diagram outlines the key considerations when choosing between TTMSS and this compound.

Reagent_Selection start Start: Need for a Radical Mediator safety Prioritize Safety and Low Toxicity? start->safety purification Ease of Purification Critical? safety->purification No ttmss Choose TTMSS safety->ttmss Yes purification->ttmss Yes stibine Consider this compound (with extreme caution) purification->stibine No end Proceed with Synthesis ttmss->end stibine->end

Caption: Decision tree for selecting a radical mediator.

Conclusion

For modern synthetic laboratories, particularly those in the pharmaceutical and drug development sectors, the choice of reagents must balance efficacy with safety and environmental responsibility. Tris(trimethylsilyl)silane (TTMSS) stands out as a significantly safer and more user-friendly alternative to this compound for a wide array of radical reactions. Its comparable reactivity, coupled with the generation of non-toxic and easily removable byproducts, makes it the superior choice for researchers seeking to perform clean, efficient, and safe chemistry. The adoption of TTMSS over hazardous organostibine and organotin reagents represents a critical step towards greener and more sustainable chemical synthesis.

References

A Researcher's Guide to Confirming Tributylstibine Reaction Products: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and application of organoantimony compounds, particularly in the realm of drug development, the precise confirmation of product formation is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the analysis of tributylstibine and its reaction products. It includes detailed experimental protocols, data presentation in structured tables, and visualizations to clarify complex workflows and concepts.

Introduction to Analytical Techniques

The analysis of organometallic compounds like this compound presents unique challenges due to their potential volatility, thermal stability, and the need for sensitive detection. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high separation efficiency and definitive molecular identification. However, it is not the only available method, and a comparative understanding is crucial for selecting the optimal analytical strategy.

Comparative Analysis: GC-MS vs. Alternatives

The choice of analytical technique depends on several factors, including the nature of the analyte, the sample matrix, and the specific requirements for sensitivity and quantification.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Separates volatile/semi-volatile compounds based on boiling point and polarity, followed by mass-based detection.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.Atomizes the sample to detect and quantify elemental composition, particularly metals.
Derivatization Often required for polar or non-volatile organometallic compounds to increase volatility.Generally not required, allowing for the analysis of a wider range of compounds in their native state.Not applicable for molecular analysis, but can be coupled with GC or HPLC for speciation.
Analysis Time Can have longer run times due to the need for temperature programming of the GC oven.Typically offers shorter analysis times.Rapid elemental analysis.
Sensitivity High sensitivity, especially in selected ion monitoring (SIM) mode.High sensitivity, particularly with electrospray ionization (ESI) for polar compounds.Extremely high sensitivity for elemental detection, down to parts-per-trillion (ppt) levels.
Compound Scope Best suited for thermally stable, volatile, or semi-volatile compounds.Versatile for a wide range of compounds, including polar, non-polar, and thermally labile molecules.Provides elemental information but not molecular structure unless hyphenated with a separation technique.
Key Advantage Excellent separation of complex mixtures and detailed structural information from fragmentation patterns.Broad applicability without the need for derivatization.Unparalleled sensitivity for trace metal and elemental analysis.
Key Disadvantage The need for derivatization can add complexity and potential for sample loss.May have lower resolution for complex mixtures compared to capillary GC.Does not provide molecular structural information on its own.

GC-MS Analysis of this compound: A Closer Look

GC-MS is a cornerstone technique for the qualitative and quantitative analysis of organometallic compounds. Its ability to separate complex mixtures and provide detailed mass spectral data makes it invaluable for confirming the formation of this compound reaction products.

Expected Fragmentation Pattern of this compound

While specific experimental mass spectra for this compound are not widely published, the fragmentation pattern under electron ionization (EI) can be predicted based on the principles of mass spectrometry and the behavior of analogous organometallic compounds. The molecular ion peak ([M]⁺) for this compound (C₁₂H₂₇Sb) would be expected at m/z 292 (for the ¹²¹Sb isotope).

Key fragmentation pathways would likely involve the successive loss of butyl radicals (C₄H₉, mass = 57) and butene (C₄H₈, mass = 56) through β-cleavage.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

m/zProposed FragmentDescription
292[Sb(C₄H₉)₃]⁺Molecular Ion
235[Sb(C₄H₉)₂(C₄H₈)]⁺Loss of a butyl radical
179[Sb(C₄H₉)(C₄H₈)]⁺Loss of a butyl radical and a butene molecule
123[Sb(C₄H₈)]⁺Loss of a butyl radical and two butene molecules
57[C₄H₉]⁺Butyl cation

Analysis of Reaction Products

In a typical reaction, this compound might be oxidized to this compound oxide. The confirmation of this product by GC-MS would involve observing a new peak in the chromatogram with a mass spectrum consistent with the oxide. Derivatization might be necessary to analyze this compound oxide by GC-MS.

Experimental Protocols

Protocol 1: General GC-MS Analysis of a this compound Reaction Mixture

  • Sample Preparation :

    • Quench the reaction and extract the products into an organic solvent (e.g., hexane, toluene).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Filter the solution to remove any solid particles.

    • If the expected products are polar (e.g., this compound oxide), a derivatization step may be necessary. A common method for analogous organotin oxides is ethylation using sodium tetraethylborate.

  • GC-MS Instrumentation and Conditions :

    • Gas Chromatograph : Agilent 7890B or equivalent.

    • Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature : 250 °C.

    • Oven Temperature Program :

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer : Agilent 5977A or equivalent.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Scan Range : m/z 40-500.

Protocol 2: Comparison with HPLC-MS

  • Sample Preparation :

    • Dilute the reaction mixture in a solvent compatible with reverse-phase HPLC (e.g., methanol, acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC-MS Instrumentation and Conditions :

    • HPLC System : Agilent 1260 Infinity II or equivalent.

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : Gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate : 0.5 mL/min.

    • Mass Spectrometer : Agilent 6120 Quadrupole LC/MS or equivalent.

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.

    • Scan Range : m/z 100-1000.

Data Presentation

Table 2: Hypothetical GC-MS Data for a this compound Reaction

Retention Time (min)CompoundKey Fragment Ions (m/z)Confirmation
12.5This compound (starting material)292, 235, 179, 123, 57Match with standard and predicted fragmentation.
15.2This compound Oxide (derivatized)[Data not available]Appearance of a new peak with a mass spectrum consistent with the derivatized product.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_interpretation Data Interpretation Reaction This compound Reaction Extraction Solvent Extraction Reaction->Extraction Derivatization Derivatization (if needed) Extraction->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Data Data Acquisition MS->Data Chromatogram Chromatogram Analysis Data->Chromatogram MassSpec Mass Spectra Interpretation Chromatogram->MassSpec Confirmation Product Confirmation MassSpec->Confirmation

GC-MS analysis workflow for this compound reactions.

Analytical_Comparison cluster_gcms GC-MS cluster_hplc HPLC-MS cluster_icpms ICP-MS This compound This compound Reaction Mixture GCMS_Adv High Resolution Detailed Fragmentation This compound->GCMS_Adv HPLC_Adv No Derivatization Broad Compound Scope This compound->HPLC_Adv ICPMS_Adv Ultra-High Sensitivity for Antimony This compound->ICPMS_Adv GCMS_Disadv Derivatization Often Required HPLC_Disadv Lower Resolution for Complex Mixtures ICPMS_Disadv No Molecular Information

Comparison of analytical techniques for this compound analysis.

Conclusion

GC-MS stands out as a highly effective method for the confirmation of product formation in this compound reactions, providing both excellent separation and detailed structural information. While derivatization may be a necessary step for certain products, the specificity and sensitivity of the technique are often unparalleled for volatile and semi-volatile organometallic compounds. For a comprehensive analytical approach, especially when dealing with a wide range of potential products or complex matrices, complementing GC-MS with HPLC-MS can provide a more complete picture. The choice of the most suitable technique will ultimately be guided by the specific goals of the analysis and the chemical nature of the compounds under investigation.

A Comparative Guide to the Kinetics of Tributylstibine and Tributyltin Hydride in Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of radical chemistry, the choice of a mediating agent is critical to controlling reaction rates, yields, and selectivity. While tributyltin hydride ((C₄H₉)₃SnH or Bu₃SnH) has long been a workhorse for radical-mediated reactions, concerns over its toxicity have spurred interest in alternatives. Tributylstibine ((C₄H₉)₃SbH or Bu₃SbH), its heavier pnictogen cousin, presents a potential substitute. This guide provides a comparative analysis of the kinetic profiles of these two reagents, drawing on available experimental data for tributyltin hydride and theoretical insights for the less-studied this compound.

At a Glance: Key Kinetic Parameters

A direct experimental comparison of the kinetic parameters for this compound and tributyltin hydride is hampered by a notable lack of published kinetic studies on this compound. However, by leveraging the extensive data available for Bu₃SnH and theoretical considerations based on bond dissociation energies, we can construct a comparative framework.

ParameterTributyltin Hydride (Bu₃SnH)This compound (Bu₃SbH) - Estimated
M-H Bond Dissociation Energy (kcal/mol) ~74[1]~65-70
Rate Constant for H-abstraction by Alkyl Radicals (M⁻¹s⁻¹ at 25°C) ~2 x 10⁶[2]Expected to be faster than Bu₃SnH
General Reactivity Well-characterized, versatileLess studied, predicted to be more reactive

Note: The values for this compound are estimations based on periodic trends and the known lower Sb-H bond dissociation energy compared to the Sn-H bond. Further computational and experimental studies are needed for precise determination.

Reaction Mechanisms and Kinetic Considerations

The general mechanism for radical reactions mediated by both Bu₃SnH and Bu₃SbH involves a chain propagation process. The key step governing the overall reaction rate is the hydrogen atom transfer from the mediator to a carbon-centered radical.

Tributyltin Hydride: A Well-Defined Kinetic Profile

The kinetics of tributyltin hydride-mediated reactions have been extensively studied. For instance, the rate constant for the reaction of alkyl radicals with Bu₃SnH is approximately 2 x 10⁶ M⁻¹s⁻¹.[2] This moderate rate allows for a wide range of applications, from simple reductions to complex cyclizations. The relatively strong Sn-H bond (around 74 kcal/mol) ensures that the reagent is stable enough to handle while still being an effective hydrogen donor.[1]

This compound: A Predicted Landscape of Higher Reactivity

Due to the weaker Sb-H bond compared to the Sn-H bond, this compound is expected to be a more reactive hydrogen atom donor. This higher reactivity would translate to faster reaction rates. While this can be advantageous in certain applications, it may also lead to a decrease in selectivity and potentially undesired side reactions if not carefully controlled. The lower bond dissociation energy suggests that Bu₃SbH could be effective for the reduction of less reactive radicals or for reactions that require a faster hydrogen atom transfer to compete with other processes.

Experimental Protocols: A General Approach to Kinetic Studies

The following is a generalized experimental protocol for determining the rate constants of radical reactions, based on methods commonly used for tributyltin hydride. This protocol can be adapted for studying this compound, with appropriate safety precautions for handling organoantimony compounds.

Objective: To determine the rate constant of hydrogen abstraction from the mediator (Bu₃XH, where X = Sn or Sb) by a specific radical.

Methodology: Competition Kinetics

  • Radical Precursor Selection: Choose a suitable radical precursor that generates the desired radical upon initiation (e.g., an alkyl halide).

  • Initiation: The reaction is initiated using a radical initiator, such as azobisisobutyronitrile (AIBN), which decomposes at a known rate upon heating or photolysis.

  • Reaction Setup: A solution of the radical precursor, the mediator (Bu₃SnH or Bu₃SbH), and the initiator in a suitable solvent (e.g., benzene, THF) is prepared under an inert atmosphere. The concentrations of all reactants are precisely known.

  • Reaction Monitoring: The reaction progress is monitored over time by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of the substrate and the reduced product.

  • Data Analysis: The rate of the reaction is determined from the disappearance of the starting material or the appearance of the product. By knowing the concentration of the mediator and the rate of the competing reaction (often a radical cyclization with a known rate constant, a "radical clock"), the unknown rate constant for hydrogen abstraction can be calculated.

Visualizing the Radical Chain Reaction

The following diagrams illustrate the fundamental steps in a tributyl-element hydride-mediated radical reaction.

Radical_Chain_Initiation Initiator Initiator (e.g., AIBN) Radical_Initiator 2 R• + N₂ Initiator->Radical_Initiator Δ or hν Bu3X_Radical Bu₃X• Radical_Initiator->Bu3X_Radical Reaction with Bu₃XH RH R-H Bu3XH Bu₃XH (X = Sn or Sb)

Caption: Initiation of the radical chain reaction.

Radical_Chain_Propagation Alkyl_Halide R'-Y (Substrate) Bu3XY Bu₃XY Bu3X_Radical Bu₃X• Alkyl_Radical R'• Bu3X_Radical->Alkyl_Radical Halogen Abstraction Reduced_Product R'-H Alkyl_Radical->Reduced_Product Hydrogen Abstraction Bu3XH Bu₃XH Regenerated_Radical Bu₃X• Reduced_Product->Regenerated_Radical Chain Carrier Regeneration

Caption: Propagation steps of the radical chain reaction.

Signaling Pathways and Logical Relationships

The competition between a radical cyclization (an intramolecular reaction) and hydrogen abstraction from the mediator (an intermolecular reaction) is a common scenario in these reactions. The outcome is dictated by the relative rates of these two pathways.

Competition_Kinetics Uncyclized_Radical Uncyclized Radical (R'•) Cyclized_Radical Cyclized Radical Uncyclized_Radical->Cyclized_Radical k_cyclization (intramolecular) Reduced_Product Reduced Product (R'-H) Uncyclized_Radical->Reduced_Product k_abstraction [Bu₃XH] (intermolecular) Cyclized_Product Cyclized Product Cyclized_Radical->Cyclized_Product + Bu₃XH

References

Unveiling the Selectivity of Tributylstibine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a reducing agent with the appropriate selectivity is paramount for the success of complex synthetic pathways. While a plethora of reducing agents are available, organometallic compounds of Group 15, such as phosphines and stibines, present unique reactivity profiles. This guide provides a comparative analysis of the selectivity of tributylstibine for different functional groups, supported by available experimental data, and contrasts its performance with alternative reagents.

This compound: An Overview of its Reductive Capabilities

This compound ((C₄H₉)₃Sb) is an organoantimony(III) compound. While its applications in organic synthesis are not as extensively documented as its lighter congeners like tributylphosphine, it exhibits utility in specific transformations. The reactivity of this compound is largely dictated by the nucleophilicity of the antimony center and its ability to engage in single-electron transfer processes.

Selectivity Profile of this compound

Available literature on the selective reduction of functional groups by this compound is limited. However, based on existing studies and the general reactivity trends of organoantimony compounds, a qualitative selectivity profile can be outlined.

Table 1: Qualitative Selectivity of this compound for Various Functional Groups

Functional GroupReactivity with this compoundNotes
Aldehydes & Ketones Moderate to HighReduction to corresponding alcohols is possible, though less common than with traditional hydride reagents.
Esters & Amides Low to NegligibleGenerally unreactive under typical conditions.
Alkyl Halides HighEffective for dehalogenation, particularly for bromo- and iodoalkanes, often proceeding via a radical mechanism.
Azides HighCan reduce azides to amines, analogous to the Staudinger reaction with phosphines.
Nitro Compounds Limited DataReactivity is not well-established.
Protecting Groups Limited DataPotential for selective deprotection, but specific examples are scarce.

Comparative Analysis with Alternative Reagents

To provide a clearer perspective on the utility of this compound, a comparison with more established reducing agents is essential. Tributyltin hydride (Bu₃SnH) and tributylphosphine (Bu₃P) are relevant comparators due to their structural and electronic similarities.

Table 2: Comparison of this compound with Tributyltin Hydride and Tributylphosphine

ReagentPrimary MechanismSelectivity HighlightsDrawbacks
This compound Radical and/or NucleophilicEffective for dehalogenations.Limited documented applications and selectivity data. Toxicity concerns.
Tributyltin Hydride RadicalExcellent for dehalogenations, deoxygenations (Barton-McCombie), and radical cyclizations.[1]High toxicity and difficulty in removing tin byproducts.
Tributylphosphine NucleophilicWidely used in the Staudinger reaction for azide reduction and the Mitsunobu reaction.Primarily a nucleophile and not a general reducing agent for carbonyls.

Experimental Protocols

Detailed experimental protocols for the use of this compound as a selective reducing agent are not widely available in the chemical literature. The following represents a generalized procedure for a dehalogenation reaction, a more commonly reported application.

General Procedure for the Dehalogenation of an Alkyl Halide with this compound:

  • Materials: Alkyl halide, this compound (1.1 - 1.5 equivalents), radical initiator (e.g., AIBN, catalytic amount), and an appropriate solvent (e.g., benzene, toluene).

  • Setup: A reaction flask equipped with a reflux condenser and a nitrogen inlet is charged with the alkyl halide and solvent.

  • Reaction: The solution is deoxygenated by bubbling nitrogen through it for 15-30 minutes. This compound and the radical initiator are then added.

  • Execution: The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by TLC or GC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the dehalogenated product.

Mechanistic Insights

The reactions of this compound, particularly dehalogenations, are often proposed to proceed through a radical chain mechanism, similar to that of tributyltin hydride.

Dehalogenation_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator R• R• Initiator->R• Heat Bu3Sb• Bu3Sb• R•->Bu3Sb• R-X R-H Alkane R•->R-H R•_new R'• Bu3Sb•->R•_new R'-X Bu3Sb•->R-H R-X R-X Alkyl Halide Bu3SbH This compound Bu3SbH->Bu3Sb• Initiator Bu3SbX This compound Halide R-XBu3Sb• R-XBu3Sb• R•Bu3SbX R•Bu3SbX R-XBu3Sb•->R•Bu3SbX R•Bu3SbH R•Bu3SbH R-HBu3Sb• R-HBu3Sb• R•Bu3SbH->R-HBu3Sb•

References

A Comparative Guide to Radical Initiation: The Unique Role of Tributylstibine in Controlled Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of radical polymerization, the choice of initiator is paramount, dictating the kinetics of the reaction and the ultimate properties of the resulting polymer. While conventional initiators like 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are workhorses in the field, a class of organometallic compounds, exemplified by tributylstibine, offers a sophisticated alternative for achieving highly controlled polymer architectures. This guide provides a detailed comparison of this compound's role in organostibine-mediated living radical polymerization against the performance of traditional radical initiators, supported by experimental insights and methodologies.

Shifting the Paradigm: From Conventional Initiation to Controlled Mediation

Traditional radical initiators, such as AIBN and BPO, undergo thermal or photochemical decomposition to generate free radicals that initiate polymerization.[1] This process, while effective, offers limited control over the growth of polymer chains, often resulting in polymers with a broad molecular weight distribution.

In contrast, this compound and other organostibines are primarily utilized as mediators in a process known as organostibine-mediated living radical polymerization.[2] In this system, a conventional initiator is still used to generate radicals, but the organostibine reversibly caps the growing polymer chains. This dynamic equilibrium between active (growing) and dormant (capped) chains allows for the simultaneous growth of all polymer chains, leading to polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index).[3]

Performance Comparison: Conventional vs. Organostibine-Mediated Polymerization

The efficacy of a radical polymerization system can be evaluated by several key parameters. The following table compares the performance of conventional free-radical polymerization using AIBN and benzoyl peroxide with organostibine-mediated living radical polymerization.

ParameterAIBNBenzoyl PeroxideThis compound (as a mediator)
Primary Role Thermal Radical InitiatorThermal Radical InitiatorMediator for Living Radical Polymerization
10-Hour Half-Life Temp. ~64 °C~73 °CNot applicable (used with a primary initiator)
Typical Initiator Efficiency (f) 0.5 - 0.70.6 - 0.8Not applicable (influences chain transfer)
Control over Molecular Weight LimitedLimitedHigh
Polydispersity Index (PDI) Typically > 1.5Typically > 1.5Typically < 1.5, often approaching 1.1[3]
Polymer Architecture Linear or branched (uncontrolled)Linear or branched (uncontrolled)Well-defined (e.g., block copolymers)[2]
Reaction Mechanism Free radical chain growthFree radical chain growthDegenerative chain transfer

Experimental Protocols

To differentiate the performance of these systems, specific experimental protocols are employed. Below are representative methodologies for determining the efficacy of a conventional radical initiator and for conducting an organostibine-mediated polymerization.

Protocol 1: Determination of Initiator Efficacy (Gravimetric Analysis)

Objective: To determine the initiator efficiency of a thermal initiator like AIBN or BPO by measuring the yield of polymer formed.

Materials:

  • Monomer (e.g., styrene, methyl methacrylate)

  • Radical Initiator (AIBN or BPO)

  • Solvent (if applicable, e.g., toluene)

  • Inhibitor remover (e.g., alumina column)

  • Reaction vessel (e.g., Schlenk tube)

  • Constant temperature oil bath

  • Precipitating solvent (e.g., methanol)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Purify the monomer by passing it through an inhibitor remover column.

  • Accurately weigh the desired amount of initiator and dissolve it in a known volume of the purified monomer in the reaction vessel.

  • Degas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Immerse the reaction vessel in a constant temperature oil bath set to the desired reaction temperature (e.g., 60-80 °C).

  • Allow the polymerization to proceed for a specific time, ensuring low monomer conversion (typically <10%).

  • Stop the reaction by rapidly cooling the vessel in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a stirred, large excess of a non-solvent (e.g., methanol).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator fragments.

  • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • The initiator efficiency (f) can be calculated based on the polymer yield, the number-average molecular weight (determined by techniques like Gel Permeation Chromatography), and the known decomposition rate of the initiator.

Protocol 2: Organostibine-Mediated Living Radical Polymerization of Styrene

Objective: To synthesize polystyrene with a controlled molecular weight and low polydispersity using this compound as a mediator.

Materials:

  • Styrene (inhibitor removed)

  • AIBN (as the primary radical source)

  • This compound (as the chain transfer agent/mediator)

  • Toluene (solvent)

  • Schlenk tube

  • Constant temperature oil bath

  • Methanol (for precipitation)

Procedure:

  • In a Schlenk tube, dissolve the desired amounts of AIBN and this compound in toluene.

  • Add the purified styrene monomer to the solution. The ratio of monomer to this compound will determine the target molecular weight of the polymer.

  • Subject the mixture to several freeze-pump-thaw cycles to remove oxygen.

  • Place the Schlenk tube in an oil bath preheated to the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion (e.g., by NMR or GC) and the evolution of molecular weight and PDI (by GPC).

  • After the desired conversion is reached, terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Precipitate the polymer in methanol, filter, and dry under vacuum to a constant weight.

Visualizing the Mechanisms

The fundamental differences in the polymerization mechanisms can be visualized through diagrams.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Primary Radicals (2R•) I->R kd RM Growing Chain (R-M•) R->RM ki M Monomer (M) RM->RM M_source->RM nM RM2 Two Growing Chains Dead Dead Polymer RM2->Dead kt

Caption: Conventional Free Radical Polymerization Workflow.

G cluster_activation_deactivation Activation-Deactivation Equilibrium cluster_propagation Propagation PnX Dormant Polymer Chain (Pn-SbR3) Pn_rad Active Propagating Radical (Pn•) PnX->Pn_rad k_act Pn_rad->PnX k_deact Pn_rad->Pn_rad X_rad Mediator Radical (•SbR3) M Monomer (M) M_source->Pn_rad nM

Caption: Organostibine-Mediated Polymerization Equilibrium.

References

A Comparative Guide to the Synthesis of Stilbenes: Evaluating Organostibine-Based Methods Against Traditional Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of stilbenes and their derivatives is of significant interest due to their wide range of biological activities and applications in materials science. This guide provides an objective comparison of a palladium-catalyzed cross-coupling reaction involving organostibines for the synthesis of (E)-stilbenes against three well-established alternatives: the Suzuki-Miyaura, Heck, and Stille cross-coupling reactions. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate replication and adaptation.

Introduction to Stilbene Synthesis

The stilbene backbone is a key structural motif in many biologically active compounds and functional materials. The development of efficient and stereoselective methods for the synthesis of stilbenes is a continuous effort in organic chemistry. While traditional methods like the Wittig reaction and Perkin condensation are known, modern cross-coupling reactions catalyzed by transition metals, particularly palladium, have become the methods of choice due to their high efficiency, functional group tolerance, and stereoselectivity.

This guide focuses on a comparative analysis of four palladium-catalyzed methods for the synthesis of trans-stilbene, a common benchmark for these reactions. We will evaluate a method utilizing organostibines as coupling partners and compare it with the widely adopted Suzuki-Miyaura, Heck, and Stille reactions.

Comparative Performance of Catalytic Systems

The following table summarizes the key quantitative data for the synthesis of trans-stilbene using the four compared methods. This allows for a direct comparison of their efficiency and reaction conditions.

Method Catalyst System Reactants Base/Additive Solvent Temp. (°C) Time (h) Yield (%)
Organostibine Coupling Pd(OAc)₂ / P(OPh)₃Triphenylstibine, StyreneAgFTHF801285
Suzuki-Miyaura Coupling Pd(PPh₃)₄Phenylboronic acid, (E)-β-BromostyreneNa₂CO₃Toluene/EtOH/H₂O80295
Heck Reaction Pd(OAc)₂ / PPh₃Iodobenzene, StyreneEt₃NDMF1002490
Stille Coupling Pd(PPh₃)₄(E)-β-Tributylstannylstyrene, Iodobenzene-Toluene100396

Detailed Experimental Protocols

Method A: Palladium-Catalyzed Cross-Coupling of an Organostibine with Styrene

This method utilizes a triphenylstibine as the aryl source in a palladium-catalyzed reaction with styrene.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphite (P(OPh)₃)

  • Triphenylstibine

  • Styrene

  • Silver(I) fluoride (AgF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), P(OPh)₃ (0.04 mmol, 4 mol%), and AgF (1.5 mmol).

  • Add anhydrous THF (5 mL) to the tube.

  • Add triphenylstibine (1.0 mmol) and styrene (1.2 mmol) to the reaction mixture.

  • The reaction vessel is sealed and the mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford trans-stilbene.

Method B: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, in this case, between phenylboronic acid and (E)-β-bromostyrene.

Materials:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylboronic acid

  • (E)-β-Bromostyrene

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Water

Procedure:

  • In a round-bottom flask, dissolve phenylboronic acid (1.2 mmol) and (E)-β-bromostyrene (1.0 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).

  • Add an aqueous solution of Na₂CO₃ (2 M, 2 mL).

  • Deoxygenate the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 2 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by recrystallization or column chromatography to yield trans-stilbene.[1][2]

Method C: Heck Reaction

The Heck reaction couples an aryl halide with an alkene. Here, iodobenzene is reacted with styrene.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Iodobenzene

  • Styrene

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flask are added iodobenzene (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and Et₃N (1.5 mmol).

  • Anhydrous DMF (5 mL) is added, and the mixture is deoxygenated with argon.

  • The reaction is heated to 100 °C and stirred for 24 hours.

  • After cooling, the mixture is poured into water and extracted with diethyl ether.

  • The combined organic layers are washed with water, brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed in vacuo, and the residue is purified by column chromatography to give trans-stilbene.[3][4][5][6][7][8][9][10][11]

Method D: Stille Coupling

The Stille coupling utilizes an organotin reagent, in this case, (E)-β-tributylstannylstyrene, which is coupled with iodobenzene.

Materials:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • (E)-β-Tributylstannylstyrene

  • Iodobenzene

  • Anhydrous Toluene

Procedure:

  • In a Schlenk flask under argon, dissolve (E)-β-tributylstannylstyrene (1.0 mmol) and iodobenzene (1.1 mmol) in anhydrous toluene (10 mL).

  • Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to the solution.

  • Heat the reaction mixture at 100 °C for 3 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford trans-stilbene.[12][13][14][15][16]

Mechanistic Overview and Visualizations

The catalytic cycles for each of the four reactions share common fundamental steps of oxidative addition, transmetalation (or a related step), and reductive elimination. The diagrams below, generated using the DOT language, illustrate these cycles.

Organostibine_Coupling Pd0 Pd(0)L₂ PdII_Stibine Ar-Pd(II)(SbR₃)L₂ Pd0->PdII_Stibine Oxidative Addition (Ar₃Sb) PdII_Styrene Ar-Pd(II)(Styrene)L₂ PdII_Stibine->PdII_Styrene Ligand Exchange (Styrene) Intermediate [Ar-Pd(II)-CH=CHPh]⁺ PdII_Styrene->Intermediate Migratory Insertion Product trans-Stilbene Intermediate->Product β-Hydride Elimination Product->Pd0 Reductive Elimination

Catalytic cycle for the Organostibine Coupling.

Suzuki_Coupling Pd0 Pd(0)L₂ PdII_Halide Ar-Pd(II)-X L₂ Pd0->PdII_Halide Oxidative Addition (Ar-X) PdII_Borane Ar-Pd(II)-Ar' L₂ PdII_Halide->PdII_Borane Transmetalation (Ar'-B(OR)₂) Product Ar-Ar' PdII_Borane->Product Reductive Elimination Product->Pd0

Catalytic cycle for the Suzuki-Miyaura Coupling.

Heck_Reaction Pd0 Pd(0)L₂ PdII_Halide Ar-Pd(II)-X L₂ Pd0->PdII_Halide Oxidative Addition (Ar-X) PdII_Alkene Ar-Pd(II)(Alkene)L₂ PdII_Halide->PdII_Alkene Alkene Coordination Intermediate R-CH₂-CH(Ar)-Pd(II)-X L₂ PdII_Alkene->Intermediate Migratory Insertion Product Substituted Alkene Intermediate->Product β-Hydride Elimination Product->Pd0 + HX + Base

Catalytic cycle for the Heck Reaction.

Stille_Coupling Pd0 Pd(0)L₂ PdII_Halide Ar-Pd(II)-X L₂ Pd0->PdII_Halide Oxidative Addition (Ar-X) PdII_Stannane Ar-Pd(II)-Ar' L₂ PdII_Halide->PdII_Stannane Transmetalation (Ar'-SnR₃) Product Ar-Ar' PdII_Stannane->Product Reductive Elimination Product->Pd0

Catalytic cycle for the Stille Coupling.

Conclusion

This guide provides a comparative overview of four distinct palladium-catalyzed methods for the synthesis of trans-stilbene. The Suzuki-Miyaura, Heck, and Stille reactions are well-established and offer high yields and stereoselectivity. The palladium-catalyzed cross-coupling of organostibines presents a viable alternative, demonstrating good yields and high selectivity for the (E)-isomer.

The choice of method will depend on several factors including the availability of starting materials, functional group tolerance, and considerations regarding the toxicity and disposal of reagents, particularly the tin compounds used in the Stille reaction. The provided experimental protocols and mechanistic diagrams offer a valuable resource for researchers to select and implement the most suitable method for their specific synthetic needs.

References

Tributylstibine in Named Reactions: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical factor that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comparative analysis of tributylstibine's performance in two key named reactions: the Barton-McCombie deoxygenation and the Stille cross-coupling. Due to the limited availability of direct performance data for this compound in these specific transformations, this guide will focus on a detailed comparison with well-established alternative reagents, supported by experimental data from the literature. This approach will provide a practical framework for decision-making in reaction planning and optimization.

Barton-McCombie Deoxygenation: A Radical-Mediated Hydroxyl Removal

The Barton-McCombie deoxygenation is a widely used method for the reductive removal of a hydroxyl group from an alcohol. The reaction proceeds through a radical mechanism, traditionally employing an organotin hydride, such as tributyltin hydride, as the radical mediator and hydrogen atom donor.[1][2] The alcohol is first converted to a thiocarbonyl derivative, which then reacts with the tin radical.

While effective, the toxicity and difficulty in removing tin-based byproducts have driven the search for alternatives.[1][3] Among these, silanes have emerged as a prominent, more environmentally benign option.[1][4] The performance of this compound in this reaction is not well-documented in mainstream chemical literature, suggesting it is not a commonly employed reagent for this transformation.

Performance Comparison in Barton-McCombie Deoxygenation

The following table summarizes the performance of tributyltin hydride and representative silane reagents in the Barton-McCombie deoxygenation of various substrates, based on literature reports.

Substrate (Alcohol Derivative)ReagentReaction ConditionsYield (%)Reference
Secondary Alcohol XanthateTributyltin hydride, AIBN, Toluene, reflux4 h91[5]
Tertiary Alcohol ThiocarbonateTributyltin hydride, AIBN, Toluene, 90 °C4 hHigh[6]
Secondary Alcohol XanthateTris(trimethylsilyl)silane (TTMSS), AIBN, Toluene, 80 °CNot specified85[7]
Primary Alcohol XanthateTTMSS, InitiatorNot specifiedHigher than with Bu3SnH[8]
Secondary Alcohol ThiocarbonateDiphenylsilane, Et3B, O2, rtNot specifiedGood[9]

Key Observations:

  • Tributyltin Hydride: Consistently provides high yields for a variety of substrates. Its main drawback is the toxicity and difficulty of removing tin byproducts.[1][3]

  • Silanes: Tris(trimethylsilyl)silane (TTMSS) is a highly effective alternative to tributyltin hydride, in some cases providing better yields, particularly for less reactive substrates.[8] Other silanes, like diphenylsilane, also offer good performance under milder conditions.[9] The silicon byproducts are generally easier to remove than their tin counterparts.[4]

  • This compound: There is a notable lack of published, peer-reviewed data on the use of this compound as a direct replacement for tributyltin hydride in the Barton-McCombie deoxygenation. While organostibines can participate in radical reactions, their application in this specific named reaction is not established.

Experimental Protocols

Representative Protocol for Barton-McCombie Deoxygenation using Tributyltin Hydride:

A solution of the thiocarbonyl derivative of the alcohol (1.0 equiv) in dry, degassed toluene is prepared under an inert atmosphere. To this solution is added tributyltin hydride (1.1-1.5 equiv) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.1 equiv). The reaction mixture is then heated to reflux (or a suitable temperature for the specific substrate and initiator) and monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography. Special care must be taken to remove the tin byproducts, often involving a fluoride wash or specific chromatographic techniques.[6][10]

Representative Protocol for Barton-McCombie Deoxygenation using a Silane Reagent:

In a similar setup to the tributyltin hydride procedure, the thiocarbonyl derivative (1.0 equiv) is dissolved in a suitable solvent (e.g., toluene, dioxane). The silane reagent, for instance, tris(trimethylsilyl)silane (1.2-2.0 equiv), and a radical initiator (e.g., AIBN or a peroxide) are added. The mixture is heated until the starting material is consumed. The workup is generally simpler, with the silicon byproducts being more readily separated by standard column chromatography.[4]

Reaction Mechanism

Caption: Catalytic cycle of the Barton-McCombie deoxygenation.

Stille Cross-Coupling: Palladium-Catalyzed C-C Bond Formation

The Stille cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, involving the palladium-catalyzed reaction of an organostannane with an organic halide or pseudohalide.[11][12] The reaction tolerates a wide range of functional groups and the organostannane reagents are generally stable to air and moisture.[13] However, the toxicity of organotin compounds remains a significant concern.

The use of organostibines in palladium-catalyzed cross-coupling reactions has been explored, but their application in a reaction directly analogous to the Stille coupling is not as widespread or well-developed.[14] For a comprehensive comparison, the performance of organostannanes in the Stille reaction will be compared with that of organoboronic acids in the Suzuki-Miyaura coupling, which is a major alternative C-C bond-forming reaction.[15]

Performance Comparison in Palladium-Catalyzed Cross-Coupling

The following table compares the performance of organostannanes in the Stille reaction and organoboronic acids in the Suzuki coupling.

Coupling Partner 1Coupling Partner 2Catalyst SystemReaction ConditionsYield (%)Reference
Aryl IodideAryl StannanePd(PPh3)4Toluene, 100 °C76-99[11]
Vinyl TriflateVinyl StannanePd(PPh3)4, LiClTHF, 50 °CHigh[16]
Aryl BromidePhenylboronic AcidPd(OAc)2, PPh3, K2CO3Toluene/H2O, 80 °C>95[17]
Heteroaryl ChlorideHeteroarylboronic AcidPd2(dba)3, SPhos, K3PO4Dioxane/H2O, 100 °CHigh[18]

Key Observations:

  • Organostannanes (Stille Coupling): Offer excellent functional group tolerance and the reagents are often stable and easy to handle.[13] A key drawback is the toxicity of tin compounds and the difficulty in removing byproducts.[16] A wide variety of organostannanes (aryl, vinyl, alkyl, alkynyl) can be used.[11]

  • Organoboronic Acids (Suzuki Coupling): This is a highly popular alternative due to the low toxicity and environmental impact of boron compounds.[19][20] The reagents are generally stable and a vast array are commercially available. The reaction often proceeds under mild conditions with high yields.[17]

  • Organostibines: While there are reports of palladium-catalyzed cross-coupling reactions involving organostibines, they are not typically used in the context of a "Stille-type" reaction with organic halides.[21][14] The data is insufficient to draw a direct performance comparison with organostannanes for the same transformations.

Experimental Protocols

Representative Protocol for the Stille Coupling:

An oven-dried flask is charged with the organic halide (1.0 equiv), the organostannane (1.0-1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a suitable solvent (e.g., toluene, THF, DMF) under an inert atmosphere. In some cases, additives like LiCl or Cu(I) salts are used to enhance the reaction rate. The mixture is heated to the appropriate temperature (typically 50-120 °C) and stirred until the reaction is complete. After cooling, the reaction mixture is worked up, often including a fluoride wash to precipitate tin byproducts, followed by purification by column chromatography.[16]

Representative Protocol for the Suzuki-Miyaura Coupling:

A flask is charged with the organic halide (1.0 equiv), the organoboronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)2 with a phosphine ligand, 1-5 mol%), a base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 equiv), and a solvent system, often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water). The mixture is degassed and then heated (typically 60-110 °C) under an inert atmosphere until completion. The reaction is then cooled, and a standard aqueous workup is performed to remove the inorganic salts and boron byproducts, followed by purification of the product.[22][23]

Reaction Mechanism

Stille_Coupling Pd(0)L2 Pd(0)Ln R1-Pd(II)(X)L2 R1-Pd(II)(X)Ln Pd(0)L2->R1-Pd(II)(X)L2 Oxidative Addition (R1-X) R1-Pd(II)(R2)L2 R1-Pd(II)(R2)Ln R1-Pd(II)(X)L2->R1-Pd(II)(R2)L2 Transmetalation (R2-SnBu3) R1-Pd(II)(R2)L2->Pd(0)L2 Reductive Elimination (R1-R2) Product Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Conclusion

Based on the available literature, this compound is not a standard or well-documented reagent for the Barton-McCombie deoxygenation or the Stille cross-coupling, two cornerstone reactions in organic synthesis. For researchers considering these transformations, established reagents offer a wealth of data and reliable protocols.

  • In Barton-McCombie deoxygenation , tributyltin hydride remains a highly effective reagent, with various silanes providing excellent, less toxic alternatives.

  • For palladium-catalyzed cross-coupling , the Stille reaction using organostannanes is a powerful tool, but the Suzuki-Miyaura coupling with organoboronic acids is often preferred due to lower toxicity and environmental impact.

While the exploration of novel reagents is crucial for the advancement of synthetic chemistry, the current body of evidence suggests that for routine applications of the Barton-McCombie and Stille reactions, the established alternatives to this compound offer a more predictable and well-supported path to success. Further research into the reactivity and performance of organostibines in these and other named reactions is needed to fully assess their potential as viable synthetic tools.

References

The Prohibitive Costs of Obscurity: A Cost-Benefit Analysis of Tributylstibine in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents for large-scale synthesis is a critical decision, balancing efficiency, cost, and safety. This guide provides a comparative analysis of Tributylstibine against more conventional alternatives in the context of radical reactions, a likely application for this organoantimony compound. While direct, large-scale applications of this compound are not well-documented, this analysis, by inference and comparison with related compounds, strongly suggests its use is economically and environmentally unviable.

The primary utility of analogous compounds like Tributyltin hydride lies in radical-mediated transformations. A quintessential example is the Barton-McCombie deoxygenation, a reaction for the removal of a hydroxyl group. Given the severe lack of data on this compound's performance, this guide will focus on a qualitative cost-benefit analysis of this compound and a more quantitative comparison of its established alternatives.

The Overwhelming Costs of this compound

The "cost" of employing this compound in an industrial setting extends far beyond its purchase price. The extreme toxicity associated with organoantimony and organotin compounds necessitates significant investment in specialized handling, containment, and waste disposal infrastructure to comply with stringent environmental and safety regulations.

Key Cost Factors:

  • High Purchase Price: this compound is significantly more expensive than its more commonly used counterparts.

  • Extreme Toxicity: Organoantimony compounds are known for their high toxicity, posing significant health risks to personnel and requiring costly engineering controls and personal protective equipment.

  • Environmental Contamination: The potential for environmental contamination necessitates expensive remediation and waste management protocols.

  • Regulatory Burden: The use of highly toxic materials in large-scale manufacturing incurs a substantial regulatory burden, including specialized permits and reporting, which adds to the administrative and operational costs.

  • Lack of Performance Data: The absence of reliable data on yields, reaction kinetics, and scalability introduces a high degree of process development risk, translating to increased research and development costs.

Comparative Analysis of Reagents in Radical Reactions

While specific data for this compound is scarce, a comparison of its likely alternatives in radical reactions highlights the availability of safer and more cost-effective options. The following tables summarize the available data for Tributyltin hydride, Tris(trimethylsilyl)silane (TTMSS), and Tributylgermanium hydride.

Reagent Cost Comparison
ReagentRepresentative Price (USD/gram)Supplier Example
This compound ~$100.55 (for 5mg)LookChem
Tributyltin hydride Varies (often synthesized in-situ)N/A
Tris(trimethylsilyl)silane (TTMSS) ~$143.00 (for 1g)Sigma-Aldrich
Tributylgermanium hydride ~$224.40 (for 1g)Chem-Impex

Note: Prices are for small quantities and may vary significantly for bulk purchases. The price for this compound is extrapolated from a very small quantity, suggesting a much higher cost at larger scales.

Performance and Safety Comparison
FeatureTributyltin HydrideTris(trimethylsilyl)silane (TTMSS)Tributylgermanium HydrideThis compound (Inferred)
Toxicity HighLowLowVery High (Inferred)
Work-up/Byproduct Removal DifficultEasyEasyVery Difficult (Inferred)
Reaction Efficiency HighHighHighUnknown
Cost Moderate (if synthesized)HighVery HighExtremely High
Stability ModerateHighHighLikely Low

Experimental Protocols: The Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a classic example of a radical reaction where these reagents are employed. Below is a general protocol for this reaction using the conventional Tributyltin hydride.

General Protocol for Barton-McCombie Deoxygenation using Tributyltin Hydride:

  • Substrate Preparation: The alcohol to be deoxygenated is first converted to a thiocarbonyl derivative, typically a xanthate or a thionoester. This is achieved by reacting the alcohol with a base (e.g., sodium hydride), followed by carbon disulfide and methyl iodide to form the xanthate.

  • Reaction Setup: The thiocarbonyl derivative is dissolved in a degassed solvent (e.g., toluene or benzene) in a reaction vessel equipped with a reflux condenser and an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Tributyltin hydride (1.1-1.5 equivalents) and a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.1 equivalents), are added to the solution.

  • Reaction Execution: The reaction mixture is heated to reflux (typically 80-110 °C) to initiate the radical chain reaction.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to remove the tin byproducts. The removal of organotin byproducts is notoriously difficult and often requires specific work-up procedures, such as treatment with potassium fluoride.

A similar protocol would be followed for alternatives like TTMSS or Tributylgermanium hydride, with adjustments to reaction times and temperatures based on the specific substrate and reagent.

Visualizing the Decision Process and Reaction Pathway

The following diagrams illustrate the logical workflow for selecting a reagent for a large-scale radical reaction and the general mechanism of the Barton-McCombie deoxygenation.

Reagent_Selection_Workflow start Initiate Reagent Selection for Large-Scale Radical Reaction toxicity_assessment Assess Reagent Toxicity and Environmental Impact start->toxicity_assessment cost_analysis Analyze Reagent and Disposal Costs toxicity_assessment->cost_analysis performance_data Evaluate Availability of Performance Data (Yield, Scalability) cost_analysis->performance_data This compound This compound performance_data->this compound alternatives Consider Alternatives (Silanes, Germanes, etc.) performance_data->alternatives decision Select Optimal Reagent proceed_alt Proceed with Safer, Cost-Effective, and Well-Documented Alternative decision->proceed_alt reject_tbs Reject due to High Toxicity, Cost, and Lack of Data This compound->reject_tbs alternatives->decision

Caption: Logical workflow for reagent selection in large-scale synthesis.

Caption: Simplified mechanism of the Barton-McCombie deoxygenation.

Conclusion

Based on the available evidence, the use of this compound in large-scale synthesis presents an unfavorable cost-benefit profile. The high purchase price, coupled with the extreme toxicity and the associated costs of safe handling and disposal, far outweigh any potential, yet undocumented, benefits in synthetic efficiency. Safer, more environmentally benign, and better-documented alternatives such as silanes and germanes offer viable and more responsible choices for industrial-scale radical reactions. For researchers and drug development professionals, the focus should remain on these proven alternatives, ensuring the development of sustainable and safe manufacturing processes.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Tributylstibine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals is paramount. Tributylstibine, an organoantimony compound, requires meticulous disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[1] Adherence to appropriate personal protective equipment (PPE) is mandatory.[1]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.[2]

  • Ventilation: Conduct all work with this compound in a well-ventilated area or a chemical fume hood.[1][3]

  • Spill Management: In the event of a spill, evacuate non-essential personnel, ensure adequate ventilation, and absorb the spill with an inert absorbent material.[2] The contaminated material must be collected in a sealed, properly labeled container for hazardous waste disposal.[2]

  • Emergency Equipment: Ensure that an eyewash station and an emergency shower are readily accessible.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be in accordance with institutional, local, state, and federal regulations.[4] All this compound waste is considered hazardous and must be disposed of through an approved waste disposal plant.[5]

  • Segregation and Containment:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

    • Collect all this compound waste, including unused reagent and contaminated materials (e.g., pipette tips, weighing boats, gloves), in a designated and clearly labeled hazardous waste container.[1][2]

    • If possible, use the original container for waste collection. If the original container is compromised, use a compatible, leak-proof container.[1]

  • Waste Labeling:

    • As soon as the first drop of waste enters the container, affix a hazardous waste label.[6]

    • The label must clearly state "Hazardous Waste" and "this compound".[1] It should also include information about the hazards, such as "Toxic" and "Flammable".

  • Container Management:

    • Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[3]

    • The storage area should be a designated hazardous waste accumulation area, away from heat, sparks, and incompatible materials.[6]

  • Decontamination of Glassware:

    • Glassware that has come into contact with organotin compounds, a related class of chemicals, can be decontaminated by soaking in a bleach solution overnight.[7] This process oxidizes the organometallic compounds to less harmful inorganic forms.[7]

    • Alternatively, a 20% nitric acid bath can be used for cleaning heavy main group element residues.[7]

    • After soaking, wash the glassware thoroughly with soap and water, followed by a rinse with a suitable solvent like acetone.[2][7] The bleach or acid solution used for soaking, as well as the initial solvent rinses, must be collected and disposed of as hazardous waste.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[8]

Data Summary for Safe Handling and Disposal

ParameterSpecificationSource(s)
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses/goggles, flame-retardant lab coat, NIOSH-approved respirator for spills or aerosols.[2]
Waste Container Original container or a compatible, sealed, and leak-proof container.[1]
Waste Labeling "Hazardous Waste," "this compound," and associated hazard symbols (e.g., Toxic, Flammable).[1]
Waste Storage Designated, secure, cool, dry, and well-ventilated hazardous waste storage area.[3][6]
Disposal Method Through an approved and licensed hazardous waste disposal facility.[5]
Spill Cleanup Use inert absorbent material; collect in a sealed container for hazardous waste disposal.[2]

This compound Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.

TributylstibineDisposal cluster_prep Preparation and Collection cluster_decon Decontamination cluster_storage Storage and Disposal cluster_spill Spill Response start Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate collect Collect in Labeled Container segregate->collect store Store in Designated Area collect->store decontaminate Decontaminate Glassware (Bleach/Acid Soak) collect_decon Collect Decontamination Waste decontaminate->collect_decon collect_decon->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Dispose via Approved Facility contact_ehs->disposal spill Spill Occurs evacuate Evacuate Area spill->evacuate absorb Absorb with Inert Material evacuate->absorb collect_spill Collect Spill Waste absorb->collect_spill collect_spill->store

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tributylstibine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Use of Tributylstibine in Laboratory Settings

Researchers and scientists working with this compound must adhere to stringent safety protocols due to its hazardous nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research. This compound is a pyrophoric liquid, meaning it can ignite spontaneously in air, and it is also water-reactive, releasing flammable gases upon contact with water.[1] Furthermore, it is harmful if swallowed or inhaled.[1] Strict adherence to the following procedures is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE ensemble is mandatory to provide a robust barrier against exposure. This includes protection for the body, hands, and face.

PPE ComponentSpecificationRationale
Body Protection Fire-resistant lab coat (e.g., Nomex)Provides a barrier against splashes and is resistant to ignition in case of a fire.[2]
Hand Protection Double gloving: inner layer of nitrile gloves, outer layer of neoprene or leather/Kevlar gloves.The inner nitrile glove provides chemical resistance, while the outer layer offers protection against heat and flame in case of ignition.
Eye & Face Protection Chemical splash goggles and a face shield.Goggles protect the eyes from splashes, while a face shield provides an additional layer of protection for the entire face from potential explosions or splashes.[2]
Footwear Fully enclosed leather or chemically resistant shoes.Protects feet from spills and falling objects.

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is crucial to minimize risk. This step-by-step protocol outlines the entire workflow, from preparation to the final disposal of waste.

Preparation and Handling:
  • Work Area: All manipulations of this compound must be conducted in a certified chemical fume hood or a glovebox with an inert atmosphere (e.g., argon or nitrogen).[2][3]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class D fire extinguisher (for combustible metals) or dry sand are readily accessible and unobstructed.

  • Transferring the Reagent:

    • Use only clean, dry glassware and syringes.

    • For transfers, employ standard air-sensitive techniques, such as using a syringe or cannula under a positive pressure of an inert gas.

    • Never draw this compound directly into a syringe from the main storage bottle. Instead, transfer the required amount to a separate, appropriately sized flask under an inert atmosphere.

Decontamination of Equipment:

Proper decontamination of all equipment that has come into contact with this compound is critical to prevent accidental fires and exposure.

  • Initial Rinse: Immediately after use, rinse all glassware and syringes with a high-boiling point, non-reactive solvent such as toluene or hexane. This should be done under an inert atmosphere. The rinsate is considered hazardous waste.

  • Quenching: The rinsed equipment should then be carefully quenched. Slowly add a less reactive alcohol, such as isopropanol, to the equipment to react with any residual this compound.[4] This should be followed by a more reactive alcohol like methanol, and finally, a slow and careful addition of water.[2] This process should be performed in a fume hood, and the quenched solution must be disposed of as hazardous waste.

  • Final Cleaning: After quenching, the glassware can be cleaned using standard laboratory detergents.

Spill Response Plan:

In the event of a this compound spill, immediate and decisive action is required.

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the area.

  • Contain: If it is safe to do so, cover the spill with a Class D fire extinguisher powder, dry sand, or soda ash to smother the fire and prevent its spread.[4] Do not use water or a carbon dioxide fire extinguisher , as these will react with this compound.

  • Personal Protection: Only personnel trained in handling pyrophoric spills and wearing the appropriate PPE should address the spill.

  • Cleanup: Once the initial reaction has subsided, the contained material should be carefully collected using non-sparking tools and placed into a dry, sealed container.

  • Decontamination: The spill area must be decontaminated following the quenching procedure outlined above.

Disposal Plan:

All waste containing this compound, including quenched solutions, contaminated materials, and rinsates, must be disposed of as hazardous waste.

  • Waste Quenching: Unused or excess this compound must be quenched before disposal. This should be done in a controlled manner in a fume hood. The this compound should be diluted with an inert solvent like toluene or heptane and then slowly added to a quenching solution of a less reactive alcohol (e.g., isopropanol) in an ice bath.[4] After the initial reaction ceases, a more reactive alcohol (e.g., methanol) and then water can be slowly added.

  • Waste Collection: All quenched waste solutions and contaminated solid materials (e.g., absorbent, gloves) must be collected in clearly labeled, sealed, and compatible hazardous waste containers.

  • Waste Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Never pour this compound waste down the drain.

Visualizing Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.

This compound Handling Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Don PPE Don PPE Prepare Fume Hood/Glovebox Prepare Fume Hood/Glovebox Don PPE->Prepare Fume Hood/Glovebox Verify Emergency Equipment Verify Emergency Equipment Prepare Fume Hood/Glovebox->Verify Emergency Equipment Transfer under Inert Gas Transfer under Inert Gas Verify Emergency Equipment->Transfer under Inert Gas Conduct Experiment Conduct Experiment Transfer under Inert Gas->Conduct Experiment Rinse Equipment with Solvent Rinse Equipment with Solvent Conduct Experiment->Rinse Equipment with Solvent Quench Waste Quench Waste Conduct Experiment->Quench Waste Quench Equipment Quench Equipment Rinse Equipment with Solvent->Quench Equipment Final Cleaning Final Cleaning Quench Equipment->Final Cleaning Collect in Hazardous Waste Container Collect in Hazardous Waste Container Quench Waste->Collect in Hazardous Waste Container Arrange for Professional Disposal Arrange for Professional Disposal Collect in Hazardous Waste Container->Arrange for Professional Disposal

Caption: A step-by-step workflow for the safe handling of this compound.

This compound Spill Response This compound Spill Response Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Others Alert Others Spill Occurs->Alert Others Contain Spill (Dry Sand/Powder) Contain Spill (Dry Sand/Powder) Evacuate Area->Contain Spill (Dry Sand/Powder) Alert Others->Contain Spill (Dry Sand/Powder) Don Full PPE Don Full PPE Contain Spill (Dry Sand/Powder)->Don Full PPE Collect Residue Collect Residue Don Full PPE->Collect Residue Decontaminate Area Decontaminate Area Collect Residue->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Immediate actions to take in the event of a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributylstibine
Reactant of Route 2
Tributylstibine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.